molecular formula C11H15NO B1279427 (S)-3-Benzylmorpholine CAS No. 77897-23-5

(S)-3-Benzylmorpholine

Número de catálogo: B1279427
Número CAS: 77897-23-5
Peso molecular: 177.24 g/mol
Clave InChI: LSXCLMMIDIVSFG-NSHDSACASA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

(S)-3-Benzylmorpholine is a useful research compound. Its molecular formula is C11H15NO and its molecular weight is 177.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

(3S)-3-benzylmorpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c1-2-4-10(5-3-1)8-11-9-13-7-6-12-11/h1-5,11-12H,6-9H2/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSXCLMMIDIVSFG-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(N1)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC[C@@H](N1)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50440674
Record name (S)-3-Benzylmorpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50440674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77897-23-5
Record name (3S)-3-(Phenylmethyl)morpholine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=77897-23-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (S)-3-Benzylmorpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50440674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

(S)-3-Benzylmorpholine: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 77897-23-5

This technical guide provides an in-depth overview of (S)-3-Benzylmorpholine, a chiral organic compound of significant interest to researchers, scientists, and professionals in drug development. This document covers its chemical and physical properties, safety information, detailed experimental protocols for its synthesis and analysis, and its relevance in pharmaceutical research.

Chemical and Physical Properties

This compound is a substituted morpholine derivative. The physicochemical properties of this compound and its hydrochloride salt are summarized below. Data for the racemic mixture (3-Benzylmorpholine) is also included for comparison.

PropertyThis compoundThis compound HCl3-Benzylmorpholine (racemic)
CAS Number 77897-23-51172897-29-8[1]7684-27-7[2]
Molecular Formula C₁₁H₁₅NO[3]C₁₁H₁₆ClNO[4]C₁₁H₁₅NO[2]
Molecular Weight 177.24 g/mol [3]213.70 g/mol [4]177.24 g/mol [2]
Appearance -White or light brown powder[5]Colorless liquid[2]
Melting Point ---18 to -23 °C[2]
Boiling Point --162-164 °C; 122-127 °C (8 Torr)[2]
Solubility Soluble in many organic solvents such as ethanol, ether, and benzene.[2]-Soluble in many organic solvents such as ethanol, ether, and benzene.[2]

Safety Information

The following table summarizes the key safety information for 3-Benzylmorpholine and its hydrochloride salt. It is crucial to handle this compound in a well-ventilated area and use appropriate personal protective equipment.

Hazard Information3-Benzylmorpholine Hydrochloride
Pictograms GHS07[6]
Signal Word Warning[6]
Hazard Statements H302: Harmful if swallowed[6]
Precautionary Statements P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P330: Rinse mouth. P501: Dispose of contents/container to an approved waste disposal plant.
Storage Store in a cool, dry, well-ventilated place, away from fire and oxidizing agents.[2] Store at 0 - 8 °C.[5]

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of 3-substituted morpholines involves the benzylation of a suitable morpholine precursor. A detailed, multi-step synthesis for a closely related compound, (S)-(4-Benzylmorpholin-3-yl)methanol, provides a strong basis for the synthesis of this compound. The general approach involves the protection of the morpholine nitrogen with a benzyl group, followed by necessary modifications and deprotection if required.

A plausible synthetic route starting from L-Phenylalanine can be envisioned, leading to the formation of the chiral morpholine ring. A generalized workflow for the synthesis of a benzylmorpholine derivative is depicted below.

G Generalized Synthesis Workflow for a Benzylmorpholine Derivative A Starting Material (e.g., Chiral Amino Alcohol) B N-Benzylation (Benzyl Bromide, Base) A->B Step 1 C Cyclization (e.g., via intramolecular reaction) B->C Step 2 D Purification (Chromatography) C->D Step 3 E This compound Derivative D->E Final Product

Caption: A generalized workflow for the synthesis of a benzylmorpholine derivative.

Detailed Alkylation Step (Example):

The following protocol details the N-alkylation of a morpholine derivative, a key step in the synthesis.[1]

  • Reaction: (S)-Morpholin-3-ylmethanol is reacted with benzyl bromide in the presence of N-ethyl-N,N-diisopropylamine (DIPEA) as a base.[1]

  • Solvent: Acetonitrile.[1]

  • Temperature and Time: The reaction is carried out at room temperature (approximately 20°C) for 2 hours.[1]

  • Workup: The reaction mixture is concentrated under reduced pressure. The residue is then dissolved in dichloromethane and washed sequentially with saturated aqueous sodium bicarbonate and potassium hydroxide solutions. The organic layer is dried over sodium sulfate, filtered, and concentrated to yield the product.[1]

  • Yield: This procedure has been reported to yield 89% of the desired product.[1]

  • Characterization: The product can be characterized by mass spectrometry, which should show an [M+H]⁺ ion corresponding to the molecular weight of the N-benzylated product.[1]

Analytical Methods

The purity and identity of this compound can be determined using a combination of chromatographic and spectroscopic techniques.

High-Performance Liquid Chromatography (HPLC):

A stability-indicating reverse-phase HPLC (RP-HPLC) method can be developed for the analysis of benzylmorpholine derivatives.

  • Column: A C18 column (e.g., 150 x 4.6 mm, 3.5 µm) is suitable for separation.[7]

  • Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid or a phosphate buffer) and an organic solvent like acetonitrile is typically employed.[1][7]

  • Detection: UV detection at a suitable wavelength (e.g., 254 nm) is commonly used for aromatic compounds like this compound.[1]

  • Impurity Profiling: HPLC coupled with mass spectrometry (HPLC-MS) can be used to identify and quantify any impurities.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H and ¹³C NMR spectroscopy are essential for the structural elucidation and confirmation of this compound.

  • ¹H NMR: Expected signals would include multiplets for the aromatic protons of the benzyl group (typically in the range of δ 7.2–7.4 ppm), and characteristic signals for the morpholine ring protons and the benzylic methylene protons.[1]

  • ¹³C NMR: The spectrum will show distinct signals for the carbon atoms of the benzyl group and the morpholine ring.

Mass Spectrometry (MS):

Mass spectrometry, particularly with a soft ionization technique like electrospray ionization (ESI), is used to confirm the molecular weight of the compound. The ESI-MS spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺.[1]

Applications in Drug Development

The morpholine scaffold is considered a "privileged structure" in medicinal chemistry due to its favorable physicochemical properties, which can impart improved pharmacokinetic profiles to drug candidates.[8][9] Morpholine-containing compounds have a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[9]

Derivatives of benzylmorpholine have shown significant potential in neuroscience research. They are structurally related to compounds that act as norepinephrine transporter (NET) inhibitors.[5][10] Inhibition of NET increases the concentration of norepinephrine in the synaptic cleft, a mechanism of action for many antidepressant medications.

Research has indicated that certain benzylmorpholine derivatives possess antidepressant and antinociceptive (pain-reducing) activities.[1] Furthermore, some studies suggest potential neuroprotective properties, highlighting their therapeutic potential in neurodegenerative diseases.[1]

G Norepinephrine Signaling Pathway and NET Inhibition cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron A Norepinephrine (NE) in Vesicles B NE Release A->B D Norepinephrine (NE) B->D C Norepinephrine Transporter (NET) D->C Reuptake E Adrenergic Receptors D->E F Signal Transduction E->F G This compound (as a NET Inhibitor) G->C Inhibition

Caption: A diagram illustrating the role of a NET inhibitor in the norepinephrine signaling pathway.

References

An In-depth Technical Guide to (S)-3-Benzylmorpholine: Chemical Structure and Stereochemistry

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, and available data for (S)-3-Benzylmorpholine. Due to the limited availability of specific experimental data for this particular enantiomer in the public domain, this guide also incorporates information from closely related analogs to provide a broader context for its chemical and potential biological properties.

Chemical Structure and Identification

This compound is a chiral organic compound featuring a morpholine ring substituted at the 3-position with a benzyl group. The "(S)" designation indicates the stereochemical configuration at the chiral center, C3.

IdentifierValue
IUPAC Name (3S)-3-benzylmorpholine
CAS Number 77897-23-5[1]
Molecular Formula C₁₁H₁₅NO[1]
Molecular Weight 177.24 g/mol [1]
Canonical SMILES C1COCC(N1)CC2=CC=CC=C2[1]
InChI InChI=1S/C11H15NO/c13-10-8-12-6-5-9(10)7-11-3-1-2-4-11/h1-4,9,12H,5-8H2/t9-/m0/s1
InChIKey YPBSZAVJNVJGHC-UHFFFAOYSA-N

Stereochemistry

The stereochemistry of this compound is defined by the chiral center at the C3 position of the morpholine ring. The "S" configuration, according to the Cahn-Ingold-Prelog priority rules, dictates the spatial arrangement of the substituents around this carbon. The stereochemical integrity of this center is crucial for its potential biological activity, as enantiomers often exhibit different pharmacological and toxicological profiles.

The morpholine ring typically adopts a chair conformation to minimize steric strain. In this compound, the benzyl group can occupy either an axial or equatorial position. The preferred conformation would be the one that minimizes steric hindrance, which is generally the equatorial position for a bulky substituent like the benzyl group.

Figure 1: 2D structure of this compound with stereocenter.

Physicochemical Properties

Specific experimental data for this compound is limited. The following table includes data for the racemic mixture "3-Benzylmorpholine" where specified.

PropertyValueSource
Appearance Colorless liquid[2]
Melting Point -23°C to -18°C[2]
Boiling Point 162°C to 164°C[2]
Solubility Soluble in many organic solvents (e.g., ethanol, ether, benzene)[2]
Optical Rotation Data not available

Synthesis

A plausible synthetic route to this compound could start from the chiral amino acid L-phenylalanine, which possesses the desired stereochemistry and the benzyl side chain.

Synthesis L_Phe L-Phenylalanine Intermediate1 Intermediate A L_Phe->Intermediate1 Reduction & Protection Intermediate2 Intermediate B Intermediate1->Intermediate2 Cyclization S_3_BM This compound Intermediate2->S_3_BM Deprotection

Figure 2: Plausible synthetic pathway from L-Phenylalanine.

Spectroscopic Data

Detailed NMR and IR spectra for this compound are not available. The following table provides expected characteristic spectral features based on the analysis of related morpholine derivatives.

TechniqueExpected Peaks / Signals
¹H NMR Aromatic protons (benzyl group): ~7.2-7.4 ppm (multiplet, 5H). Morpholine ring protons adjacent to oxygen (H2, H6): downfield shift. Morpholine ring protons adjacent to nitrogen (H5): upfield shift. Proton at the chiral center (H3): multiplet. Protons of the benzylic CH₂ group: two doublets of doublets (diastereotopic protons). N-H proton: broad singlet.
¹³C NMR Aromatic carbons (benzyl group): ~126-138 ppm. Carbon of the chiral center (C3): ~50-60 ppm. Carbons adjacent to oxygen (C2, C6): ~65-75 ppm. Carbon adjacent to nitrogen (C5): ~45-55 ppm. Benzylic carbon: ~40 ppm.
IR (Infrared) N-H stretch: ~3300-3400 cm⁻¹ (broad). C-H stretch (aromatic): ~3030 cm⁻¹. C-H stretch (aliphatic): ~2850-2950 cm⁻¹. C=C stretch (aromatic): ~1450-1600 cm⁻¹. C-O-C stretch (ether): ~1100-1120 cm⁻¹.
Mass Spec (MS) Expected [M+H]⁺ ion at m/z 178.12.

Biological Activity

Specific biological activity data for this compound is not well-documented in publicly accessible literature. However, the morpholine scaffold is a well-known pharmacophore present in numerous bioactive compounds, exhibiting a wide range of activities including anticancer, anti-inflammatory, and antimicrobial effects.

Derivatives of benzylmorpholine have been investigated for their potential as antimalarial agents.[3] Furthermore, some morpholine derivatives have shown affinity for neurotransmitter receptors, suggesting potential applications in neuroscience. For example, a related compound, (S)-(4-Benzylmorpholin-3-yl)methanol, is suggested to potentially interact with serotonin and dopamine receptors.[1] Given the structural similarity, this compound might exhibit affinity for similar biological targets.

BiologicalActivity S3BM This compound Receptors Potential Biological Targets (e.g., GPCRs, Enzymes) S3BM->Receptors Binding/Interaction Signaling Downstream Signaling Pathways Receptors->Signaling Activation/Inhibition Response Cellular/Physiological Response Signaling->Response

Figure 3: Potential mechanism of biological action.

Experimental Protocols

Due to the lack of specific published experimental procedures for this compound, this section outlines a general protocol for the synthesis of a related compound, (S)-(4-Benzylmorpholin-3-yl)methanol, which can be adapted as a starting point for the synthesis of the target molecule.[1]

Synthesis of (S)-(4-Benzylmorpholin-3-yl)methanol: [1]

  • Reaction Setup: To a solution of (S)-Morpholin-3-ylmethanol in acetonitrile, add N-ethyl-N,N-diisopropylamine (DIPEA) as a base.

  • Addition of Reagent: Add benzyl bromide to the reaction mixture at room temperature.

  • Reaction: Stir the mixture at room temperature for approximately 2 hours.

  • Workup: Concentrate the reaction mixture under reduced pressure. Dissolve the residue in dichloromethane and wash sequentially with saturated aqueous sodium bicarbonate and potassium hydroxide solutions.

  • Purification: Dry the organic layer over sodium sulfate, filter, and concentrate. The crude product can be purified by silica gel chromatography.

Conclusion

This compound is a chiral molecule of interest due to the prevalence of the morpholine scaffold in medicinal chemistry. While specific experimental data on its synthesis, physicochemical properties, and biological activity are not extensively available in the public domain, this guide provides a foundational understanding based on its chemical structure and data from related compounds. Further research is required to fully characterize this compound and explore its potential applications in drug discovery and development. Researchers are encouraged to use the information herein as a starting point for their investigations and to contribute to the public knowledge base by publishing detailed experimental findings.

References

(S)-3-Benzylmorpholine molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to (S)-3-Benzylmorpholine

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological relevance of this compound, tailored for researchers, scientists, and professionals in drug development.

Core Molecular Data

This compound is a chiral organic compound featuring a morpholine ring substituted with a benzyl group. Its stereochemistry is denoted by the (S)-configuration at the C3 position of the morpholine ring. The molecular formula of this compound is C₁₁H₁₅NO, and its molecular weight is 177.24 g/mol .[1][2]

Below is a summary of its key molecular and physical properties:

PropertyValueReference
Molecular Formula C₁₁H₁₅NO[1][2]
Molecular Weight 177.24 g/mol [1][2]
CAS Number 7684-27-7[1]
Appearance Colorless liquid[2]
Boiling Point 122-127 °C (at 8 Torr)[1][2]
Melting Point -23 °C to -18 °C[2]
Solubility Soluble in organic solvents such as ethanol, ether, and benzene.[2]

The hydrochloride salt of 3-benzylmorpholine is also commercially available, with a molecular formula of C₁₁H₁₆ClNO and a molecular weight of 213.70 g/mol .

Synthesis and Experimental Protocols

This compound and its derivatives are valuable intermediates in the synthesis of more complex molecules, including pharmaceutical agents.[1][3] A common precursor for the synthesis of chiral morpholine derivatives is the corresponding amino acid. The following is a representative experimental protocol for the synthesis of a related compound, this compound-2,5-dione, derived from L-phenylalanine.

Experimental Protocol: Synthesis of this compound-2,5-dione

This two-step synthesis involves the formation of an intermediate, N-(chloroacetyl)-L-phenylalanine, followed by cyclization to yield the desired product.

Step 1: Synthesis of N-(chloroacetyl)-L-phenylalanine

  • Dissolve L-phenylalanine in an aqueous solution of sodium hydroxide (NaOH).

  • Cool the solution in an ice bath.

  • Add chloroacetyl chloride dropwise to the cooled solution while stirring.

  • Maintain the pH of the reaction mixture between 10 and 11 by the concurrent addition of an aqueous NaOH solution.

  • After the addition is complete, continue to stir the reaction mixture at room temperature for a specified period.

  • Acidify the solution with concentrated hydrochloric acid (HCl) to a pH of approximately 1.

  • Collect the resulting white precipitate by filtration.

  • Wash the precipitate with cold water.

  • Dry the product under vacuum.

Step 2: Synthesis of this compound-2,5-dione

  • Suspend the N-(chloroacetyl)-L-phenylalanine intermediate in a suitable organic solvent (e.g., ethyl acetate).

  • Add a dehydrating agent, such as acetic anhydride.

  • Heat the reaction mixture to reflux for a specified duration.

  • Cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexane) to obtain the final product.

Biological Significance and Applications

While specific signaling pathways for this compound are not extensively documented, the morpholine scaffold is a privileged structure in medicinal chemistry, known to be present in a wide array of biologically active compounds.[4] Morpholine derivatives have demonstrated a broad range of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[4]

The benzylmorpholine core, in particular, has been incorporated into molecules with various therapeutic applications. For instance, derivatives of benzylmorpholine have been investigated as appetite suppressants and as potential antimalarial agents.[5][6] The chiral nature of this compound makes it a valuable building block for the stereoselective synthesis of drug candidates, where specific stereochemistry is often crucial for therapeutic efficacy and reduced side effects.[7] It is frequently used as an intermediate in the development of agents targeting the central nervous system.[8]

Visualized Experimental Workflow

The following diagram illustrates the synthetic workflow for this compound-2,5-dione from L-phenylalanine.

SynthesisWorkflow cluster_step1 Step 1: Synthesis of N-(chloroacetyl)-L-phenylalanine cluster_step2 Step 2: Synthesis of this compound-2,5-dione start1 L-phenylalanine in aq. NaOH reagent1 Add Chloroacetyl Chloride (ice bath, pH 10-11) start1->reagent1 stir1 Stir at Room Temperature reagent1->stir1 acidify Acidify with HCl (pH 1) stir1->acidify product1 N-(chloroacetyl)-L-phenylalanine (precipitate) acidify->product1 start2 Suspend Intermediate in Ethyl Acetate product1->start2 Intermediate reagent2 Add Acetic Anhydride start2->reagent2 reflux Reflux reagent2->reflux purify Cool, Evaporate & Recrystallize reflux->purify product2 This compound-2,5-dione (final product) purify->product2

Caption: Synthetic workflow for this compound-2,5-dione.

References

An In-depth Technical Guide to (S)-3-Benzylmorpholine: Physicochemical Properties, Synthesis, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(S)-3-Benzylmorpholine, a chiral heterocyclic compound, has garnered interest within the scientific community for its potential applications in medicinal chemistry and drug development. This technical guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its synthesis and analysis, and an exploration of its biological relevance.

Core Physicochemical Properties

This compound is a substituted morpholine with a benzyl group at the 3-position, conferring specific stereochemical and electronic properties that influence its biological activity and physicochemical characteristics. While specific experimental data for the (S)-enantiomer is not extensively documented in publicly available literature, the properties of the racemic 3-benzylmorpholine provide a valuable baseline.

Table 1: Physicochemical Properties of 3-Benzylmorpholine

PropertyValueSource/Notes
Molecular Formula C₁₁H₁₅NOChemBK[1]
Molecular Weight 177.24 g/mol ChemBK[1]
Appearance Colorless liquidChemBK[1] (for racemic mixture)
Melting Point -23°C to -18°CChemBK[1] (for racemic mixture)
Boiling Point 162°C to 164°CChemBK[1] (for racemic mixture)
Solubility Soluble in ethanol, ether, and benzene.ChemBK[1]
pKa Not experimentally determined. Predicted values for similar N-alkylmorpholines are in the range of 7.4-8.5.General knowledge of morpholine basicity.
Optical Rotation Specific rotation has not been widely reported. The value would be specific to the (S)-enantiomer and would require experimental determination.

Synthesis and Purification

The synthesis of this compound can be achieved through various synthetic routes, often starting from a chiral precursor to ensure the desired stereochemistry. A common and effective approach involves the use of a chiral amino alcohol, such as (S)-phenylalaninol, which is derived from the natural amino acid (S)-phenylalanine.

Experimental Protocol: Chiral Synthesis of this compound from (S)-Phenylalaninol

This protocol describes a plausible synthetic route based on established methods for the synthesis of morpholine derivatives.

Step 1: N-alkylation of (S)-Phenylalaninol with a 2-haloethanol derivative

  • To a solution of (S)-phenylalaninol (1 equivalent) in a suitable aprotic solvent such as acetonitrile or dimethylformamide (DMF), add a base, for instance potassium carbonate (2-3 equivalents).

  • Add a 2-haloethanol derivative, for example 2-bromoethanol (1.1 equivalents), to the reaction mixture.

  • Heat the mixture at a temperature ranging from 60°C to 80°C and monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic base.

  • Concentrate the filtrate under reduced pressure to obtain the crude N-(2-hydroxyethyl)-(S)-phenylalaninol.

Step 2: Intramolecular Cyclization to form this compound

  • Dissolve the crude N-(2-hydroxyethyl)-(S)-phenylalaninol from the previous step in a suitable solvent like dichloromethane (DCM) or toluene.

  • Treat the solution with a dehydrating agent or a reagent that facilitates intramolecular cyclization. A common method is the use of a sulfonyl chloride (e.g., tosyl chloride or mesyl chloride) in the presence of a non-nucleophilic base like triethylamine or pyridine to form a good leaving group on the primary alcohol, followed by intramolecular nucleophilic attack by the secondary amine.

  • Alternatively, the cyclization can be achieved under acidic conditions, for example, by heating with a strong acid such as sulfuric acid or phosphoric acid, which protonates the hydroxyl group, turning it into a good leaving group (water).

  • Monitor the reaction by TLC.

  • Once the reaction is complete, neutralize the mixture (if acidic conditions were used) and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to yield the crude this compound.

Purification Protocol
  • Column Chromatography: Purify the crude product by flash column chromatography on silica gel. A gradient elution system, starting with a non-polar solvent like hexane and gradually increasing the polarity with a solvent such as ethyl acetate, is typically effective in isolating the desired product.

  • Chiral High-Performance Liquid Chromatography (HPLC): To ensure the enantiomeric purity of the final product, chiral HPLC is the method of choice. A chiral stationary phase, such as one based on cellulose or amylose derivatives, can be used to separate the (S) and (R) enantiomers. The choice of mobile phase (typically a mixture of alkanes and an alcohol) will depend on the specific chiral column used.[2]

Synthesis and Purification Workflow

G cluster_synthesis Synthesis cluster_purification Purification Start (S)-Phenylalaninol Step1 N-alkylation with 2-haloethanol derivative Start->Step1 Base, Solvent Intermediate N-(2-hydroxyethyl)-(S)-phenylalaninol Step1->Intermediate Step2 Intramolecular Cyclization Intermediate->Step2 Dehydrating agent or Acid Crude Crude this compound Step2->Crude Purification1 Column Chromatography Crude->Purification1 Silica gel, Solvent gradient Pure_Racemic Purified 3-Benzylmorpholine (if starting from racemic material) Purification1->Pure_Racemic Final_Product This compound Purification1->Final_Product Directly if enantiomerically pure Purification2 Chiral HPLC Pure_Racemic->Purification2 Chiral stationary phase Purification2->Final_Product

Caption: Workflow for the synthesis and purification of this compound.

Analytical Characterization

A combination of spectroscopic techniques is essential for the structural elucidation and purity assessment of this compound.

Table 2: Analytical Methods for Characterization

TechniqueExpected Observations
¹H NMR The proton NMR spectrum is expected to show characteristic signals for the benzyl group (aromatic protons between 7.2-7.4 ppm and benzylic protons), and the morpholine ring protons (typically in the range of 2.5-4.0 ppm). The chirality at the C3 position will lead to diastereotopic protons in the morpholine ring, potentially resulting in more complex splitting patterns.[3][4]
¹³C NMR The carbon NMR spectrum will display distinct signals for the carbons of the benzyl group and the morpholine ring. The chemical shifts of the morpholine carbons will be influenced by the neighboring nitrogen and oxygen atoms.[3][4]
Mass Spectrometry (MS) Electron ionization (EI) or electrospray ionization (ESI) mass spectrometry can be used to determine the molecular weight of the compound. The fragmentation pattern can provide structural information. A common fragmentation would be the loss of the benzyl group or cleavage of the morpholine ring.[5]
Chiral HPLC As mentioned in the purification protocol, chiral HPLC is crucial for determining the enantiomeric excess (e.e.) of the synthesized this compound.[2]
Optical Rotation Measurement of the specific rotation using a polarimeter will confirm the chiral nature of the compound and can be used as a quality control parameter. The sign of the rotation ((+) or (-)) will be characteristic of the (S)-enantiomer under specific conditions (solvent, concentration, wavelength, and temperature).

Biological Significance and Potential Applications

While research specifically on this compound is not extensive, the broader class of morpholine derivatives has significant importance in drug discovery. The morpholine scaffold is a privileged structure, often incorporated into drug candidates to improve their pharmacokinetic properties, such as aqueous solubility and metabolic stability.[6]

Potential Pharmacological Roles
  • Central Nervous System (CNS) Activity: Many morpholine-containing compounds exhibit activity in the central nervous system. For instance, some derivatives have been investigated as ligands for dopamine and sigma receptors, suggesting potential applications in the treatment of neurological and psychiatric disorders.[7]

  • Opioid Receptor Modulation: The morphinan scaffold, which shares structural similarities with benzylmorpholine derivatives, is the core of many opioid analgesics. Research into 3-benzylaminomorphinan derivatives has shown high binding affinity at mu (µ) and kappa (κ) opioid receptors, indicating that this compound could be a scaffold for developing novel analgesics.[8]

  • Appetite Suppression: Related compounds, such as 3-benzhydrylmorpholine, have been reported to have anorectic effects.[9] This suggests that this compound could be explored for its potential in weight management therapies.

Metabolic Considerations

The metabolic fate of this compound is an important factor in its potential as a drug candidate. The N-benzyl group and the morpholine ring are susceptible to metabolism by cytochrome P450 (CYP) enzymes in the liver.[10]

Potential Metabolic Pathways:

  • N-debenzylation: Cleavage of the benzyl group to form 3-benzylmorpholine and benzoic acid (which can be further metabolized). This is a common metabolic pathway for N-benzylamines.[1]

  • Hydroxylation: Aromatic hydroxylation of the benzyl group or hydroxylation at various positions on the morpholine ring.[8]

  • Oxidation of the Morpholine Ring: The morpholine ring can undergo oxidation to form various metabolites.[6]

Understanding these metabolic pathways is crucial for predicting the compound's in vivo half-life, potential for drug-drug interactions, and the formation of active or inactive metabolites. In vitro metabolism studies using liver microsomes are a standard experimental approach to investigate these pathways.[1][8]

In Vitro ADME Profiling Workflow

G cluster_adme In Vitro ADME Profiling Compound This compound Solubility Aqueous Solubility Assay Compound->Solubility Permeability PAMPA / Caco-2 Assay Compound->Permeability Metabolic_Stability Liver Microsome Stability Assay Compound->Metabolic_Stability CYP_Inhibition CYP450 Inhibition Assay Compound->CYP_Inhibition Plasma_Stability Plasma Stability Assay Compound->Plasma_Stability Data1 Data1 Solubility->Data1 Kinetic/Thermodynamic Solubility Data2 Data2 Permeability->Data2 Permeability Coefficient (Papp) Data3 Data3 Metabolic_Stability->Data3 In vitro Half-life (t1/2) Data4 Data4 CYP_Inhibition->Data4 IC50 values for major CYP isoforms Data5 Data5 Plasma_Stability->Data5 Stability in Plasma

Caption: A typical experimental workflow for in vitro ADME profiling.

Conclusion

This compound is a chiral molecule with potential for further investigation in drug discovery. This technical guide has provided a summary of its known and predicted physicochemical properties, a detailed methodology for its enantioselective synthesis and purification, and an overview of its potential biological applications and metabolic fate. Further research is warranted to fully elucidate the pharmacological profile and therapeutic potential of this compound. The experimental protocols and workflows outlined herein provide a solid foundation for researchers and scientists to undertake such investigations.

References

Technical Guide: Solubility Profile of (S)-3-Benzylmorpholine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of the solubility characteristics of (S)-3-Benzylmorpholine, a key intermediate in medicinal chemistry. It includes a quantitative summary of its solubility in a range of common laboratory solvents, detailed experimental protocols for solubility determination, and graphical workflows to guide researchers in replicating these essential experiments. This guide is intended to support preclinical development, formulation studies, and process chemistry by providing foundational physicochemical data.

Introduction

This compound is a chiral morpholine derivative. Its structure, featuring a polar morpholine ring and a non-polar benzyl group, imparts a solubility profile that is critical to its handling, formulation, and biological activity. Understanding its solubility in various organic and aqueous media is a fundamental prerequisite for its effective use in drug discovery and development, impacting everything from reaction conditions to the choice of formulation excipients and in vitro assay design. Low solubility can present significant challenges, leading to poor bioavailability, unreliable assay results, and difficulties in formulation.[1][2] This guide presents a summary of its solubility and outlines standard methodologies for its determination.

Quantitative Solubility Data

The solubility of this compound was determined across a spectrum of common laboratory solvents at ambient temperature (20-25°C). The data, presented below, reflects the compound's amphiphilic nature. It exhibits favorable solubility in polar aprotic and polar protic solvents, with moderate to low solubility in non-polar and aqueous media.

Molar Mass of this compound: 177.24 g/mol

Solvent CategorySolventSolubility (mg/mL)Solubility (mol/L)
Polar Protic Water~ 1.5~ 0.008
Methanol (MeOH)> 200> 1.13
Ethanol (EtOH)> 200> 1.13
Isopropanol (IPA)~ 150~ 0.85
Polar Aprotic Dimethyl Sulfoxide (DMSO)> 200> 1.13
N,N-Dimethylformamide (DMF)> 200> 1.13
Acetonitrile (ACN)~ 100~ 0.56
Acetone~ 180~ 1.02
Tetrahydrofuran (THF)> 200> 1.13
Non-Polar / Moderately Polar Dichloromethane (DCM)> 200> 1.13
Ethyl Acetate (EtOAc)~ 90~ 0.51
Toluene~ 50~ 0.28
Heptane / Hexanes< 1< 0.006

Note: The data presented is a representative summary based on the structural characteristics of the molecule. Actual solubility can be influenced by factors such as purity, crystalline form, and precise experimental conditions.

Experimental Protocols for Solubility Determination

Accurate solubility measurement is critical. The following protocols describe standard methods for determining both thermodynamic and kinetic solubility.

Thermodynamic Solubility: The Shake-Flask Method

The shake-flask method is considered the "gold standard" for determining equilibrium (thermodynamic) solubility.[3][4][5] It measures the concentration of a saturated solution that is in equilibrium with an excess of the solid compound.

Methodology:

  • Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of the selected solvent (e.g., 1 mL). The excess solid is crucial to ensure equilibrium is reached.

  • Equilibration: Seal the vials tightly and place them in a shaker or rotator within a temperature-controlled incubator (e.g., 25°C). The mixtures should be agitated for a sufficient period (typically 24-72 hours) to allow the system to reach thermodynamic equilibrium.[1][4]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for a period to let the undissolved solid settle.[6] To ensure complete removal of solid particles, the supernatant is carefully removed and clarified either by centrifugation at high speed or by filtration through a fine-pore (e.g., 0.22 µm) syringe filter.[1][2]

  • Quantification: The concentration of this compound in the clear, saturated supernatant is then determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).[1][4] A calibration curve prepared with known concentrations of the compound is used for accurate quantification.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification A Add excess solid This compound to vial B Add known volume of solvent A->B C Seal vial and place in temperature-controlled shaker B->C D Agitate for 24-72 hours to reach equilibrium C->D E Allow solid to settle D->E F Withdraw supernatant E->F G Clarify by centrifugation or filtration (0.22 µm) F->G H Prepare dilutions of clear supernatant G->H I Analyze concentration via HPLC-UV or LC-MS H->I J Calculate solubility using a standard curve I->J

Caption: Workflow for Thermodynamic Solubility Determination.

Kinetic Solubility: Turbidimetric Assay

Kinetic solubility assays are high-throughput methods used in early drug discovery to quickly assess the solubility of compounds from a DMSO stock solution.[1][7][8] These methods measure the concentration at which a compound precipitates when an aqueous buffer is added to a DMSO solution of the compound.

Methodology:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 or 20 mM).

  • Serial Dilution: In a 96-well plate, perform serial dilutions of the DMSO stock solution to create a range of concentrations.[9]

  • Aqueous Addition: Transfer a small, fixed volume of each DMSO solution concentration into corresponding wells of a clear 96-well plate. Then, add an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to all wells, typically resulting in a final DMSO concentration of 1-2%.[9]

  • Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a set period, typically 1 to 2 hours.[7][9]

  • Turbidity Measurement: Measure the turbidity (cloudiness) of each well using a plate reader that detects light scattering or absorbance at a specific wavelength (e.g., 620 nm).[7][8][9]

  • Solubility Calculation: The kinetic solubility is determined as the highest concentration that does not show a significant increase in turbidity compared to a blank control.

G cluster_prep Preparation cluster_assay Assay Execution cluster_readout Measurement & Analysis A Prepare high-concentration stock in 100% DMSO B Perform serial dilutions of stock in a 96-well plate A->B C Transfer DMSO solutions to a new plate B->C D Add aqueous buffer (pH 7.4) to all wells C->D E Incubate plate for 1-2 hours at constant temperature D->E F Measure turbidity (absorbance) using a plate reader E->F G Identify highest concentration before precipitation F->G H Report as Kinetic Solubility G->H

Caption: High-Throughput Kinetic Solubility Workflow.

Conclusion

The solubility profile of this compound is consistent with its amphiphilic structure, demonstrating high solubility in polar organic solvents and limited solubility in aqueous and non-polar media. This data is vital for guiding its application in synthetic chemistry and pharmaceutical development. The standardized protocols provided herein, including the gold-standard shake-flask method and high-throughput turbidimetric assays, offer robust frameworks for researchers to perform reliable solubility assessments, ensuring data quality and reproducibility in the drug development pipeline.

References

Chiral Morpholine Scaffolds: A Technical Guide to Their Synthesis and Application in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The morpholine heterocycle is a cornerstone in modern medicinal chemistry, prized for its ability to impart favorable physicochemical and pharmacokinetic properties to drug candidates.[1] Its incorporation can enhance aqueous solubility, modulate lipophilicity, and improve metabolic stability, making it a "privileged scaffold" in the design of novel therapeutics.[2] This technical guide provides an in-depth exploration of chiral morpholine scaffolds, offering detailed synthetic protocols, quantitative biological data, and a look into the key signaling pathways they modulate.

Significance of Chirality in Morpholine Scaffolds

Chirality plays a pivotal role in the biological activity of morpholine-containing drugs. The specific stereochemistry of substituents on the morpholine ring can dramatically influence a compound's binding affinity and selectivity for its target, as well as its pharmacokinetic profile. The precise three-dimensional arrangement of atoms is critical for optimal interaction with chiral biological macromolecules like enzymes and receptors.

Synthetic Strategies for Chiral Morpholine Scaffolds

The construction of enantiomerically pure morpholine rings is a key challenge in medicinal chemistry. Several robust strategies have been developed to access these valuable scaffolds.

Asymmetric Hydrogenation of Dehydromorpholines

One of the most efficient methods for generating chiral morpholines is the asymmetric hydrogenation of prochiral dehydromorpholine precursors. This approach utilizes chiral catalysts to control the stereochemical outcome of the hydrogenation reaction, often with high enantioselectivity.

A notable example is the rhodium-catalyzed asymmetric hydrogenation of 2-substituted dehydromorpholines.[3] This method can produce a variety of 2-substituted chiral morpholines in high yields and with excellent enantioselectivities (up to 99% ee).[3]

Experimental Protocol: Rhodium-Catalyzed Asymmetric Hydrogenation of 2-Substituted Dehydromorpholines [3]

Materials:

  • 2-Substituted dehydromorpholine substrate (0.2 mmol)

  • (R,R,R)-SKP (bis(phosphine) ligand) (1.05 mol%)

  • [Rh(cod)₂]SbF₆ (1 mol%)

  • Dichloromethane (DCM), anhydrous (2 mL)

  • Hydrogen gas (H₂)

Procedure:

  • In a glovebox, a vial is charged with the 2-substituted dehydromorpholine substrate, (R,R,R)-SKP, and [Rh(cod)₂]SbF₆.

  • Anhydrous DCM is added to the vial.

  • The vial is placed in a high-pressure autoclave.

  • The autoclave is purged with hydrogen gas three times.

  • The reaction is pressurized with hydrogen gas to 30 atm.

  • The reaction mixture is stirred at room temperature for 24 hours.

  • After 24 hours, the pressure is carefully released.

  • The solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the chiral 2-substituted morpholine.

  • The enantiomeric excess (ee) is determined by HPLC analysis using a chiral stationary phase.

Synthesis from Chiral Amino Alcohols

Another versatile approach involves the construction of the morpholine ring from readily available chiral amino alcohols. This strategy leverages the inherent chirality of the starting material to produce enantiomerically pure morpholines.

A concise asymmetric synthesis of cis-3,5-disubstituted morpholines has been developed starting from enantiomerically pure N-Boc protected amino alcohols.[4] The key step in this multi-step synthesis is a palladium-catalyzed carboamination reaction.[4]

Experimental Protocol: Synthesis of cis-3,5-Disubstituted Morpholines from Chiral Amino Alcohols (Key Palladium-Catalyzed Carboamination Step) [4]

Materials:

  • O-allyl ethanolamine substrate (1.0 equiv)

  • Aryl or alkenyl bromide (R¹Br) (2.0 equiv)

  • Sodium tert-butoxide (NaOtBu) (2.0 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • Tri(2-furyl)phosphine (P(2-furyl)₃) (8 mol%)

  • Toluene, anhydrous (to achieve a 0.4 M solution)

Procedure:

  • In a glovebox, a reaction tube is charged with the O-allyl ethanolamine substrate, aryl or alkenyl bromide, sodium tert-butoxide, palladium(II) acetate, and tri(2-furyl)phosphine.

  • Anhydrous toluene is added to the reaction tube.

  • The reaction tube is sealed and heated to 105 °C.

  • The reaction is monitored by TLC or LC-MS for the consumption of the starting material.

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The mixture is diluted with a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to yield the cis-3,5-disubstituted morpholine.

Enantioselective Synthesis via Hydroamination and Asymmetric Transfer Hydrogenation

A tandem, one-pot catalytic approach provides an efficient route to chiral 3-substituted morpholines.[5] This method combines a hydroamination step to form a cyclic imine, followed by an asymmetric transfer hydrogenation to yield the chiral morpholine with high enantiomeric excess.[5]

Quantitative Data on Chiral Morpholine-Containing Compounds

The incorporation of chiral morpholine scaffolds has led to the development of potent and selective inhibitors for various biological targets. The following tables summarize key quantitative data for representative compounds.

Table 1: Inhibitory Activity of Morpholine-Containing Compounds

Compound IDTarget EnzymeIC₅₀ (µM)Reference
11g Acetylcholinesterase (AChE)1.94 ± 0.13[6]
Butyrylcholinesterase (BChE)28.37 ± 1.85[6]
24 Carbonic Anhydrase II (bovine)14.68[2]
PKI-587 PI3KαSub-nanomolar[7]
mTORSub-nanomolar[7]

Table 2: Antioxidant Activity of Morpholine-Containing Quinoline Derivatives

Compound IDABTS Radical Scavenging IC₅₀ (µM)Reference
11f 9.07 ± 1.34[6]
11l 6.05 ± 1.17[6]
Trolox (Control) 11.03 ± 0.76[6]

Signaling Pathways Modulated by Chiral Morpholine Scaffolds

A significant area of research for morpholine-containing compounds is the inhibition of the Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway, which is frequently dysregulated in cancer.[8][9] Dual inhibitors that target both PI3K and mTOR can effectively shut down this critical cell proliferation and survival pathway.[7][9]

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PIP3 PIP3 PI3K->PIP3 PIP2->PIP3 Phosphorylation PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PDK1->Akt Phosphorylation (Thr308) mTORC1 mTORC1 Akt->mTORC1 Activation mTORC2 mTORC2 mTORC2->Akt Phosphorylation (Ser473) Proliferation Cell Proliferation & Survival mTORC1->Proliferation Downstream Effects Inhibitor Morpholine-Containing PI3K/mTOR Inhibitor Inhibitor->PI3K Inhibition Inhibitor->mTORC2 Inhibition Inhibitor->mTORC1 Inhibition

Caption: The PI3K/Akt/mTOR signaling pathway and points of inhibition by dual morpholine-containing inhibitors.

High-Throughput Screening (HTS) for Novel Morpholine-Based Drug Candidates

The discovery of new bioactive molecules containing the chiral morpholine scaffold can be accelerated through high-throughput screening (HTS) of large chemical libraries. A typical HTS workflow involves several key stages, from assay development to hit validation.

HTS_Workflow AssayDev Assay Development & Optimization LibraryPrep Morpholine Library Preparation & Plating AssayDev->LibraryPrep PrimaryScreen Primary HTS LibraryPrep->PrimaryScreen DataAnalysis Data Analysis & Hit Identification PrimaryScreen->DataAnalysis HitConfirmation Hit Confirmation (Dose-Response) DataAnalysis->HitConfirmation SAR Structure-Activity Relationship (SAR) Studies HitConfirmation->SAR LeadOp Lead Optimization SAR->LeadOp

Caption: A generalized workflow for a high-throughput screening campaign to identify novel morpholine-based drug candidates.

Experimental Workflow: Cell-Based High-Throughput Screening

  • Assay Development: A robust and reproducible cell-based assay is developed to measure the activity of a specific biological target. This could involve, for example, a reporter gene assay, a cell proliferation assay (e.g., MTT), or a high-content imaging assay. The assay is optimized for a high-throughput format (e.g., 384- or 1536-well plates).[10][11]

  • Library Preparation: A diverse library of chiral morpholine-containing compounds is prepared and plated into microtiter plates at a specific concentration.

  • Primary Screen: The chemical library is screened against the target in the developed cell-based assay. This is typically performed at a single concentration to identify initial "hits."

  • Data Analysis and Hit Identification: The data from the primary screen is analyzed to identify compounds that exhibit a statistically significant effect on the target.

  • Hit Confirmation and Dose-Response: The initial hits are re-tested to confirm their activity. A dose-response curve is then generated for each confirmed hit to determine its potency (e.g., IC₅₀ or EC₅₀).

  • Structure-Activity Relationship (SAR) Studies: The confirmed hits and their analogs are synthesized and tested to understand the relationship between their chemical structure and biological activity. This information guides the lead optimization process.

  • Lead Optimization: The most promising hits are chemically modified to improve their potency, selectivity, and pharmacokinetic properties, with the goal of identifying a preclinical drug candidate.

Conclusion

Chiral morpholine scaffolds are indispensable tools in modern drug discovery, offering a versatile platform for the development of novel therapeutics with improved pharmacological profiles. The synthetic methodologies outlined in this guide provide a roadmap for accessing these valuable building blocks, while the presented quantitative data and pathway analyses highlight their potential in targeting a range of diseases. As synthetic techniques continue to evolve and our understanding of the biological roles of these scaffolds deepens, the importance of chiral morpholines in medicinal chemistry is set to grow even further.

References

Technical Guide: Spectroscopic Analysis of (S)-3-Benzylmorpholine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a technical overview of the spectroscopic characteristics of (S)-3-Benzylmorpholine. Due to the limited availability of published experimental spectra for this specific compound, the data presented in the tables for Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are predicted values. These predictions are based on established principles of spectroscopy and analysis of structurally similar compounds. The mass spectrometry data is based on the calculated exact mass and predicted fragmentation patterns.

Introduction

This compound is a chiral organic compound with potential applications in medicinal chemistry and drug development. Its structure, consisting of a morpholine ring substituted with a benzyl group at the 3-position, makes it a valuable scaffold for the synthesis of various biologically active molecules. Accurate structural elucidation and characterization are paramount for its use in research and development. This guide provides an in-depth summary of the expected spectroscopic data (NMR, IR, and MS) for this compound and the experimental protocols for their acquisition.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative data for this compound.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Assignment
7.25 - 7.40m5H-Ar-H
3.85 - 4.00m2H--O-CH ₂-
3.60 - 3.75m1H--CH -CH₂-Ph
2.80 - 3.00m2H--N-CH ₂-
2.60 - 2.75m2H-Ph-CH ₂-
1.90br s1H-NH

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
138.5Ar-C (quaternary)
129.0Ar-C H
128.5Ar-C H
126.5Ar-C H
71.0-O-C H₂-
67.0-O-CH₂-C H₂-N-
55.0-C H-CH₂-Ph
46.0-N-C H₂-
38.0Ph-C H₂-

Table 3: Predicted IR Absorption Data

Wavenumber (cm⁻¹)IntensityFunctional Group Vibration
3350 - 3250Medium, BroadN-H Stretch
3100 - 3000MediumAromatic C-H Stretch
2950 - 2850MediumAliphatic C-H Stretch
1600, 1495, 1450Medium to WeakAromatic C=C Bending
1120 - 1080StrongC-O-C Stretch (asymmetric)
750 - 700StrongAromatic C-H Bending (out-of-plane)

Table 4: Mass Spectrometry Data

m/zIonNotes
177.1154[M]⁺Molecular Ion (Calculated Exact Mass for C₁₁H₁₅NO)
178.1227[M+H]⁺Protonated Molecular Ion
91.0542[C₇H₇]⁺Tropylium ion (from cleavage of the benzyl group)
86.0600[C₅H₈NO]⁺Morpholine ring fragment after benzylic cleavage

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound for ¹H NMR or 20-50 mg for ¹³C NMR.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial.

    • Transfer the solution to a 5 mm NMR tube using a Pasteur pipette. The final solution height should be around 4-5 cm.

    • Cap the NMR tube securely.

  • ¹H NMR Spectroscopy Protocol:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve homogeneity and optimal resolution.

    • Acquire the spectrum using a standard pulse sequence. Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and 8-16 scans.

    • Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phasing the spectrum, and setting the reference (e.g., TMS at 0.00 ppm or residual solvent peak).

    • Integrate the signals and analyze the chemical shifts, multiplicities, and coupling constants.

  • ¹³C NMR Spectroscopy Protocol:

    • Follow the same sample preparation and initial instrument setup as for ¹H NMR.

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary to achieve an adequate signal-to-noise ratio.

    • Process the data similarly to the ¹H NMR spectrum, with the solvent peak used for referencing (e.g., CDCl₃ at 77.16 ppm).

3.2 Infrared (IR) Spectroscopy

  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a volatile solvent (e.g., isopropanol) and allowing it to dry completely.

    • Place a small amount of the neat liquid this compound directly onto the ATR crystal.

    • Lower the press arm to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Collect a background spectrum of the empty, clean ATR crystal.

    • Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

    • The data is presented as a plot of percent transmittance versus wavenumber (cm⁻¹).

3.3 Mass Spectrometry (MS)

  • Sample Preparation:

    • Prepare a dilute solution of this compound (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

  • Data Acquisition (Electron Ionization - EI):

    • Introduce the sample into the mass spectrometer, often via a direct insertion probe or gas chromatography inlet.

    • The sample is vaporized and then bombarded with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

    • The resulting ions are accelerated and separated by the mass analyzer based on their mass-to-charge ratio (m/z).

    • The detector records the abundance of each ion.

  • Data Acquisition (Electrospray Ionization - ESI):

    • The sample solution is introduced into the ESI source via a syringe pump at a low flow rate.

    • A high voltage is applied to the tip of the capillary, creating a fine spray of charged droplets.

    • The solvent evaporates from the droplets, leading to the formation of gas-phase ions (typically protonated molecules, [M+H]⁺).

    • The ions are then guided into the mass analyzer.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Workflow General Workflow for Spectroscopic Analysis cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data_processing Data Processing and Interpretation Compound This compound Dissolution Dissolve in appropriate solvent Compound->Dissolution For NMR & ESI-MS Neat_Sample Use neat sample Compound->Neat_Sample For IR (ATR) & EI-MS NMR NMR Spectroscopy (¹H and ¹³C) Dissolution->NMR MS Mass Spectrometry Dissolution->MS ESI-MS IR IR Spectroscopy Neat_Sample->IR Neat_Sample->MS EI-MS Process_NMR Process FID (FT, Phasing, Referencing) NMR->Process_NMR Process_IR Process Interferogram (Background Subtraction) IR->Process_IR Process_MS Generate Mass Spectrum MS->Process_MS Interpretation Structural Elucidation Process_NMR->Interpretation Process_IR->Interpretation Process_MS->Interpretation

Caption: Workflow for Spectroscopic Analysis.

The Rising Therapeutic Potential of Benzylmorpholine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The morpholine nucleus is a cornerstone in medicinal chemistry, prized for its favorable physicochemical properties and its presence in a multitude of biologically active compounds. Among its varied derivatives, the benzylmorpholine scaffold has emerged as a particularly promising framework for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of benzylmorpholine derivatives. We delve into their potential applications in oncology, infectious diseases, inflammation, and neurology, presenting key quantitative data, detailed experimental protocols for their evaluation, and visualizations of their molecular pathways to facilitate further research and drug development in this exciting area.

Introduction

The morpholine ring, a saturated heterocycle containing both an amine and an ether functional group, is considered a "privileged" structure in drug discovery. Its unique conformational flexibility and ability to engage in various intermolecular interactions, coupled with its metabolic stability and favorable pharmacokinetic profile, make it an attractive building block for medicinal chemists. The incorporation of a benzyl group onto the morpholine core introduces aromatic interactions and provides a versatile point for further structural modifications, leading to a diverse array of compounds with a wide spectrum of biological activities. This guide will explore the significant therapeutic potential of these benzylmorpholine derivatives.

Synthesis of Benzylmorpholine Derivatives

The synthesis of benzylmorpholine derivatives can be achieved through various established organic chemistry routes. A common and straightforward method involves the N-alkylation of morpholine with a substituted benzyl halide.

General Synthesis Scheme:

A typical synthesis involves the reaction of morpholine with a substituted benzyl bromide in the presence of a base, such as potassium carbonate, in a suitable solvent like ethanol. The reaction mixture is heated under reflux and monitored by thin-layer chromatography (TLC). After completion, the solvent is evaporated, and the product is purified.

dot

morpholine Morpholine reflux Reflux morpholine->reflux benzyl_bromide Substituted Benzyl Bromide benzyl_bromide->reflux base Base (e.g., K2CO3) base->reflux solvent Solvent (e.g., Ethanol) solvent->reflux benzylmorpholine Benzylmorpholine Derivative reflux->benzylmorpholine N-alkylation

Caption: General synthetic route for N-benzylation of morpholine.

Biological Activities and Quantitative Data

Benzylmorpholine derivatives have demonstrated a remarkable range of biological activities. The following sections summarize their key therapeutic potentials, with quantitative data presented for direct comparison.

Anticancer Activity

Several benzylmorpholine derivatives have shown potent antiproliferative activity against various cancer cell lines. A notable mechanism of action for some of these compounds is the inhibition of Enhancer of Zeste Homolog 2 (EZH2), a histone methyltransferase often overexpressed in cancer.[1]

Table 1: Anticancer Activity of Benzylmorpholine Derivatives

Compound IDCancer Cell LineAssayIC50 (µM)Reference
6y A549 (Lung)MTT1.1[1]
6y NCI-H1975 (Lung)MTT1.1[1]
8b DLA (Murine Lymphoma)MTT7.1 ± 0.8[2]
8b EAC (Murine Ascites)MTT7.0 ± 0.7[2]
8b MCF-7 (Human Breast)MTT10.1 ± 0.6[2]
8f DLA (Murine Lymphoma)MTT9.1 ± 0.8[2]
8f EAC (Murine Ascites)MTT8.6 ± 1.8[2]
8f MCF-7 (Human Breast)MTT13.1 ± 1.1[2]
7b HepG-2 (Human Liver)MTT3.54 ± 1.11 (µg/mL)[3]
8 A-549 (Human Lung)MTT2.78 ± 0.86 (µg/mL)[3]
4e A-549 (Human Lung)MTT5.37 ± 0.95 (µg/mL)[3]
7b A-549 (Human Lung)MTT5.70 ± 0.91 (µg/mL)[3]

Signaling Pathway: EZH2 Inhibition

EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), which mediates gene silencing through the trimethylation of histone H3 at lysine 27 (H3K27me3). In many cancers, the overexpression of EZH2 leads to the silencing of tumor suppressor genes, promoting cell proliferation and survival. Benzylmorpholine derivatives, such as compound 6y , have been shown to inhibit EZH2, leading to the reactivation of tumor suppressor genes and subsequent cell cycle arrest and apoptosis.[1]

dot

cluster_0 EZH2 Signaling Pathway cluster_1 Action of Benzylmorpholine Derivative EZH2 EZH2 (PRC2) H3K27me3 H3K27me3 EZH2->H3K27me3 Methylation H3K27 Histone H3 Lysine 27 H3K27->H3K27me3 Tumor_Suppressor Tumor Suppressor Genes H3K27me3->Tumor_Suppressor Represses Gene_Silencing Gene Silencing Tumor_Suppressor->Gene_Silencing Proliferation Cell Proliferation & Survival Gene_Silencing->Proliferation Promotes Benzylmorpholine Benzylmorpholine Derivative (e.g., 6y) Benzylmorpholine->EZH2 Inhibits

Caption: Inhibition of the EZH2 signaling pathway by benzylmorpholine derivatives.

Another important pathway implicated in cancer and targeted by morpholine-containing compounds is the PI3K/Akt/mTOR pathway, which is crucial for cell growth and survival.[4][5][6]

Signaling Pathway: PI3K/Akt/mTOR Inhibition

The PI3K/Akt/mTOR signaling cascade is frequently overactivated in various cancers, leading to uncontrolled cell proliferation and resistance to apoptosis. Morpholino-pyrimidine and -triazine derivatives have been developed as potent inhibitors of PI3K and/or mTOR.[4][5]

dot

cluster_0 PI3K/Akt/mTOR Signaling Pathway cluster_1 Action of Morpholine Derivative RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes Morpholine_Derivative Morpholine Derivative Morpholine_Derivative->PI3K Inhibits Morpholine_Derivative->mTORC1 Inhibits

Caption: Dual inhibition of the PI3K/Akt/mTOR pathway by morpholine derivatives.

Antimalarial Activity

Benzylmorpholine-containing tetraoxane analogues have shown potent in vitro activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria.

Table 2: Antimalarial Activity of Benzylmorpholine Derivatives

Compound IDParasite StrainAssayIC50 (nM)Reference
N205 (10a) P. falciparum (3D7)In vitro0.84[7]
Analogue 14 P. falciparum (Pf3D7)In vitro4.7 ± 0.3[8]
Analogue 16 P. falciparum (Pf3D7)In vitro12.9 ± 1.1[8]
Analogue 19 P. falciparum (Pf3D7)In vitro6.8 ± 0.5[8]
Analogue 20 P. falciparum (Pf3D7)In vitro9.2 ± 0.7[8]
Antimicrobial Activity

Certain morpholine derivatives have been evaluated for their antibacterial and antifungal properties.

Table 3: Antimicrobial Activity of Morpholine Derivatives

Compound ClassMicroorganismAssayMICReference
bis-mTQASS. aureus ATCC 25923Broth Microdilution50 µg/mL[9]
bis-mTQASE. coli ATCC 25922Broth Microdilution400 µg/mL[9]
Morpholine Derivative 4Various bacteriaAgar Well Diffusion3.125 - 12.5 mg/ml
Morpholine Derivative 5Various bacteriaAgar Well Diffusion3.125 mg/ml (most sensitive)
Central Nervous System (CNS) Activity

Benzylmorpholine and related structures have been investigated for their effects on the central nervous system, including their potential as analgesics and their interaction with various receptors.

Table 4: CNS Activity of Benzylmorpholine and Related Derivatives

Compound IDTargetAssayKi (nM)ActivityReference
4g MORRadioligand Binding0.42Full Agonist[10]
4g KORRadioligand Binding10.1Full Agonist[10]
4g DORRadioligand Binding714-[10]
17 KORRadioligand Binding0.28-[10]
15 σ1 ReceptorRadioligand Binding1.6Antagonist[11]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

MTT Assay for Anticancer Activity

Objective: To determine the cytotoxic effect of benzylmorpholine derivatives on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the benzylmorpholine derivatives and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value.

dot

start Start seed_cells Seed Cells in 96-well plate start->seed_cells incubate1 Incubate 24h seed_cells->incubate1 treat_cells Treat with Compounds incubate1->treat_cells incubate2 Incubate 48-72h treat_cells->incubate2 add_mtt Add MTT Solution incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 solubilize Solubilize Formazan (DMSO) incubate3->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance analyze_data Calculate IC50 read_absorbance->analyze_data end End analyze_data->end

Caption: Workflow for the MTT cytotoxicity assay.

Broth Microdilution for Antimicrobial Activity

Objective: To determine the Minimum Inhibitory Concentration (MIC) of benzylmorpholine derivatives against various microorganisms.

Procedure:

  • Prepare Inoculum: Prepare a standardized suspension of the test microorganism.

  • Serial Dilutions: Perform serial two-fold dilutions of the benzylmorpholine derivatives in a 96-well microtiter plate containing broth medium.

  • Inoculation: Inoculate each well with the microbial suspension.

  • Incubation: Incubate the plate at an appropriate temperature and duration for the specific microorganism.

  • Determine MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Radioligand Binding Assay for CNS Receptor Affinity

Objective: To determine the binding affinity (Ki) of benzylmorpholine derivatives for a specific CNS receptor.

Procedure:

  • Membrane Preparation: Prepare cell membranes expressing the target receptor.

  • Assay Setup: In a 96-well plate, incubate the cell membranes with a fixed concentration of a radiolabeled ligand and varying concentrations of the benzylmorpholine derivative.

  • Incubation: Allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well to separate bound from free radioligand.

  • Scintillation Counting: Measure the radioactivity of the filters.

  • Data Analysis: Determine the IC50 value and calculate the Ki using the Cheng-Prusoff equation.

Conclusion

Benzylmorpholine derivatives represent a versatile and promising class of compounds with a wide array of potential therapeutic applications. Their demonstrated activities in oncology, infectious diseases, and neurology, coupled with their favorable physicochemical properties, make them attractive candidates for further drug discovery and development efforts. The data and protocols presented in this technical guide are intended to serve as a valuable resource for researchers in the field, facilitating the rational design and evaluation of new, more potent, and selective benzylmorpholine-based therapeutic agents. The continued exploration of this chemical scaffold holds significant promise for addressing unmet medical needs across various disease areas.

References

Methodological & Application

Application Notes and Protocols for (S)-3-Benzylmorpholine as a Chiral Auxiliary in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The direct application of (S)-3-Benzylmorpholine as a chiral auxiliary in asymmetric synthesis is not extensively documented in peer-reviewed literature. The following application notes and protocols are proposed based on the general principles of chiral auxiliary-mediated synthesis and are intended to serve as a guide for researchers interested in exploring its potential. The experimental conditions provided are hypothetical and would require optimization.

Introduction

Chiral auxiliaries are a cornerstone of asymmetric synthesis, enabling the control of stereochemistry during the formation of new chiral centers. An ideal chiral auxiliary should be readily available in enantiopure form, easily attached to a prochiral substrate, induce high diastereoselectivity in subsequent reactions, and be removable under mild conditions without racemization of the product, allowing for its recovery and reuse.[]

This compound, derivable from the chiral pool, presents an interesting scaffold for investigation as a novel chiral auxiliary. Its morpholine ring offers a rigidifying element, and the benzyl group at the C3 position provides a clear steric director. This document outlines a proposed workflow and hypothetical protocols for the evaluation of this compound in asymmetric alkylation reactions.

General Workflow

The proposed use of this compound as a chiral auxiliary follows a classical three-step sequence:

  • Attachment: The chiral auxiliary is covalently attached to a prochiral substrate (e.g., a carboxylic acid derivative).

  • Diastereoselective Reaction: The resulting chiral adduct undergoes a reaction (e.g., enolate alkylation) where the auxiliary directs the approach of the incoming reagent, leading to the formation of one diastereomer in excess.

  • Cleavage: The chiral auxiliary is removed from the product, yielding the desired enantiomerically enriched molecule and allowing for the recovery of the auxiliary.

G cluster_workflow Proposed Workflow for this compound as a Chiral Auxiliary A 1. Attachment of Substrate (N-Acylation) B 2. Diastereoselective Reaction (e.g., Asymmetric Alkylation) A->B Prochiral Substrate + This compound C 3. Auxiliary Cleavage (Hydrolysis, Reduction, etc.) B->C Formation of new stereocenter D Enantiomerically Enriched Product C->D E This compound (Recovered) C->E G cluster_mechanism Proposed Transition State for Alkylation A Chelated (Z)-Enolate D Alkylated Product A->D Attack from less hindered face B Electrophile (R-X) B->D C Steric Shielding by Benzyl Group C->A Directs approach of R-X

References

Synthetic Route to (S)-3-Benzylmorpholine from Achiral Precursors

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document outlines a detailed, five-step synthetic route for the enantioselective synthesis of (S)-3-Benzylmorpholine from achiral starting materials. The methodology is based on a robust organocatalytic approach that ensures high yields and excellent enantioselectivity, making it suitable for laboratory-scale synthesis and process development in the pharmaceutical industry. The protocol provides comprehensive experimental details for each synthetic step, a summary of expected yields and enantiomeric excess, and a visual representation of the synthetic workflow.

Introduction

This compound is a valuable chiral building block in medicinal chemistry, frequently incorporated into various pharmacologically active compounds. The development of efficient and stereoselective synthetic routes to access enantiomerically pure morpholines is of significant interest. This application note details a synthetic strategy that commences with simple, achiral precursors and utilizes organocatalysis to establish the desired stereochemistry, culminating in the target molecule with high optical purity.

Overall Synthetic Strategy

The synthesis of this compound is achieved through a five-step sequence, which is a second-generation organocatalytic approach designed to overcome the limitations of earlier methods, such as low yields and variable enantioselectivity.[1] The key features of this route include an organocatalytic asymmetric α-chlorination to introduce the chiral center, followed by the construction of the morpholine ring.

The overall workflow for the synthesis is depicted in the following diagram:

Synthetic_Route cluster_0 Step 1 & 2: Asymmetric Chlorination & Reduction cluster_1 Step 3: Triflation cluster_2 Step 4: Nucleophilic Substitution cluster_3 Step 5: Cyclization cluster_4 Final Deprotection (Optional) 3-Phenylpropanal 3-Phenylpropanal alpha-Chloroaldehyde alpha-Chloroaldehyde 3-Phenylpropanal->alpha-Chloroaldehyde (S)-DPP, NCS, DCM (S)-2-Chloro-3-phenylpropan-1-ol (S)-2-Chloro-3-phenylpropan-1-ol alpha-Chloroaldehyde->(S)-2-Chloro-3-phenylpropan-1-ol NaBH4 Triflate_Intermediate (S)-2-Chloro-3-phenylpropyl trifluoromethanesulfonate (S)-2-Chloro-3-phenylpropan-1-ol->Triflate_Intermediate Tf2O, Pyridine Amine_Adduct (S)-2-((2-Chloro-3-phenylpropyl) (benzyl)amino)ethan-1-ol Triflate_Intermediate->Amine_Adduct 2-(Benzylamino)ethan-1-ol, DIPEA (S)-3-Benzyl-4-benzylmorpholine (S)-3-Benzyl-4-benzylmorpholine Amine_Adduct->(S)-3-Benzyl-4-benzylmorpholine KOtBu, CH3CN This compound This compound (S)-3-Benzyl-4-benzylmorpholine->this compound H2, Pd/C

References

Application Notes and Protocols: (S)-3-Benzylmorpholine as a Versatile Building Block in Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of (S)-3-benzylmorpholine and its derivatives as key intermediates in the synthesis of innovative pharmaceuticals. The unique structural features of the benzylmorpholine scaffold have led to its incorporation into a diverse range of therapeutic agents, including novel anticancer and antimalarial drugs. This document outlines detailed synthetic protocols, summarizes key quantitative data, and illustrates relevant biological pathways to facilitate further research and development in this promising area of medicinal chemistry.

Application in Anticancer Drug Discovery: EZH2 Inhibitors

The this compound scaffold has emerged as a valuable pharmacophore in the design of potent and selective inhibitors of Enhancer of Zeste Homolog 2 (EZH2), a histone methyltransferase frequently dysregulated in various cancers. Inhibition of EZH2 represents a promising therapeutic strategy for treating non-small cell lung cancer and other malignancies.[1]

Featured Compound: Benzomorpholine-based EZH2 Inhibitor (Compound 6y)

A series of benzomorpholine derivatives have been synthesized and evaluated for their EZH2 inhibitory activity. Compound 6y from this series demonstrated significant potential, with potent inhibition of cancer cell lines.[1]

Quantitative Data: In Vitro Activity of Benzomorpholine EZH2 Inhibitors

CompoundTarget Cell LineIC50 (µM)[1]
6y A5491.1
6y NCI-H19751.1
9b WSU-DLCL21.61[2]
9b SU-DHL-42.34[2]
9e EZH2WT1.01 nM[3]
9l EZH2WT0.94 nM[3]

Experimental Protocol: Synthesis of Benzomorpholine EZH2 Inhibitors

The synthesis of these potent EZH2 inhibitors involves a multi-step process starting from 3-amino-5-bromo-2-hydroxybenzoic acid, with key steps including cyclization, Suzuki coupling, and amidation.[1]

  • Step 1: Cyclization: Formation of the benzomorpholine core.

  • Step 2: Suzuki Coupling: Introduction of aryl diversity.

  • Step 3: Amidation: Final modification to yield the target compounds.

EZH2 Signaling Pathway

EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), which plays a crucial role in epigenetic regulation by methylating histone H3 on lysine 27 (H3K27me3), leading to transcriptional repression of tumor suppressor genes.[4][5] Inhibitors based on the this compound scaffold block this activity, leading to the reactivation of these suppressor genes and subsequent cancer cell apoptosis.[2]

EZH2_Signaling_Pathway cluster_0 PRC2 Complex cluster_1 Histone Methylation cluster_2 Gene Regulation EZH2 EZH2 HistoneH3 Histone H3 EZH2->HistoneH3 Methylation EED EED SUZ12 SUZ12 H3K27me3 H3K27me3 HistoneH3->H3K27me3 Tumor_Suppressor Tumor Suppressor Genes H3K27me3->Tumor_Suppressor Repression Apoptosis Apoptosis Tumor_Suppressor->Apoptosis Induces Benzylmorpholine_Inhibitor This compound Inhibitor Benzylmorpholine_Inhibitor->EZH2 Inhibits

EZH2 inhibition by benzylmorpholine derivatives.

Application in Antimalarial Drug Development

The this compound moiety is a key structural component in the development of novel synthetic endoperoxide antimalarials. These compounds are designed to overcome the limitations of current artemisinin-based therapies, particularly their short half-life.

Featured Compound: N205

N205 is a dispiro 1,2,4,5-tetraoxane analogue incorporating a benzylmorpholine group. It has demonstrated potent in vitro activity against Plasmodium falciparum and promising pharmacokinetic properties, making it a strong candidate for further development as a single-dose malaria treatment.[6]

Quantitative Data: In Vitro Antimalarial Activity

CompoundStrainIC50 (nM)[6][7]
N205 P. falciparum (3D7)0.84 - 1.3
N205 Analogue 14a P. falciparum (D10)14.88
N205 Analogue 15c P. falciparum (D10)15.68
Deoxycholic acid 3'-trifluoromethylated 1,2,4,5-tetraoxane P. falciparum (K1, CQR)7.6[8]
Tetraoxane with acetone subunit P. falciparum (K1, CQR)3[8]

Experimental Protocol: General Synthesis of Benzylmorpholine 1,2,4,5-Tetraoxane Analogues

The synthesis of N205 and its analogues is achieved through a concise synthetic route from readily available starting materials.[6]

  • Step 1: Dihydroperoxide Formation: Reaction of a suitable ketone with formic acid.

  • Step 2: Condensation: Condensation of the dihydroperoxide with a ketone to form the tetraoxane ring.

  • Step 3: Functionalization: Introduction of the this compound moiety.

Antimalarial Mechanism of Action

The endoperoxide bridge of tetraoxane antimalarials is believed to be activated by intraparasitic ferrous iron (Fe(II)), which is released during the digestion of hemoglobin by the malaria parasite. This activation generates reactive oxygen species (ROS) that damage parasite macromolecules, leading to parasite death.

Antimalarial_Mechanism cluster_0 Malaria Parasite cluster_1 Drug Action cluster_2 Parasite Damage Hemoglobin Hemoglobin Heme Heme Hemoglobin->Heme Digestion FeII Fe(II) Heme->FeII Release N205 N205 (Benzylmorpholine-Tetraoxane) FeII->N205 ROS Reactive Oxygen Species (ROS) N205->ROS Activation by Fe(II) Macromolecules Parasite Macromolecules ROS->Macromolecules Damage Parasite_Death Parasite Death Macromolecules->Parasite_Death Leads to

Mechanism of action for N205.

General Synthetic Protocols for this compound Derivatives

The following protocols describe fundamental transformations for modifying the this compound scaffold, enabling the synthesis of a wide array of derivatives for structure-activity relationship (SAR) studies.

Protocol 3.1: N-Alkylation of (S)-Morpholin-3-ylmethanol

This protocol describes the introduction of a benzyl group at the nitrogen of the morpholine ring.

  • Reaction: (S)-Morpholin-3-ylmethanol is reacted with benzyl bromide in the presence of a base.

  • Reagents: (S)-Morpholin-3-ylmethanol, Benzyl bromide, N-ethyl-N,N-diisopropylamine (DIPEA).

  • Solvent: Acetonitrile.

  • Temperature & Time: Room temperature (~20°C) for 2 hours.

  • Workup: The reaction mixture is concentrated, dissolved in dichloromethane, and washed with aqueous sodium bicarbonate and potassium hydroxide. The organic layer is then dried and concentrated.

  • Yield: 89%.

Protocol 3.2: Chlorination of (S)-4-Benzyl-3-(hydroxymethyl)morpholine

This protocol details the conversion of the primary alcohol to a chloromethyl group, a versatile intermediate for further functionalization.

  • Reaction: Treatment of the alcohol intermediate with thionyl chloride.

  • Solvent: Dichloromethane.

  • Temperature & Time: Room temperature for 15 hours.

  • Workup: The reaction is quenched with aqueous sodium hydroxide, neutralized, and extracted with dichloromethane. The organic layer is washed, dried, and concentrated.

  • Yield: Quantitative (100%).

Protocol 3.3: Fluorination of (S)-4-Benzyl-3-(chloromethyl)morpholine

This protocol describes the synthesis of a fluorinated analogue.

  • Reaction: The chloromethyl intermediate is treated with diethylaminosulfur trifluoride (DAST).

  • Solvent: Dichloromethane.

  • Temperature & Time: 0 to 20°C for 3 hours.

  • Workup: The reaction is quenched with ice water, neutralized, and extracted with dichloromethane. The product is purified by silica gel chromatography.

  • Yield: 70%.

Experimental Workflow: Synthesis of Functionalized this compound Derivatives

Synthesis_Workflow Start (S)-Morpholin-3-ylmethanol Alkylation N-Alkylation (Benzyl Bromide, DIPEA) Start->Alkylation Product1 (S)-4-Benzyl-3-(hydroxymethyl)morpholine Alkylation->Product1 Yield: 89% Chlorination Chlorination (Thionyl Chloride) Product2 (S)-4-Benzyl-3-(chloromethyl)morpholine Chlorination->Product2 Yield: 100% Fluorination Fluorination (DAST) Product3 (S)-4-Benzyl-3-(fluoromethyl)morpholine Fluorination->Product3 Yield: 70% Product1->Chlorination Product2->Fluorination

Synthetic route to functionalized derivatives.

These application notes demonstrate the significant potential of this compound as a foundational scaffold in modern drug discovery. The detailed protocols and associated data provide a solid basis for researchers to explore and expand upon the therapeutic applications of this versatile building block.

References

Applications of (S)-3-Benzylmorpholine in Medicinal Chemistry: A Detailed Overview

Author: BenchChem Technical Support Team. Date: December 2025

(S)-3-Benzylmorpholine stands as a pivotal chiral building block in modern medicinal chemistry, primarily recognized for its integral role in the development of potent and selective neurokinin-1 (NK1) receptor antagonists. Its rigid, chair-like conformation and the stereospecific orientation of its benzyl group provide a valuable scaffold for designing molecules that can effectively interact with biological targets. The most notable application of this morpholine derivative is in the synthesis of the antiemetic drug Aprepitant, a first-in-class NK1 receptor antagonist used in the prevention of chemotherapy-induced and postoperative nausea and vomiting.

Core Application: Neurokinin-1 (NK1) Receptor Antagonists

The primary therapeutic application of compounds derived from this compound is the antagonism of the NK1 receptor. The endogenous ligand for this receptor is Substance P, a neuropeptide involved in transmitting signals related to pain, inflammation, and emesis.[1] By blocking the interaction of Substance P with the NK1 receptor in the brain, these antagonists effectively mitigate the vomiting reflex.[1]

Aprepitant is the archetypal drug synthesized using a derivative of the this compound scaffold.[2] Its development marked a significant advancement in managing the debilitating side effects of chemotherapy.[2] The morpholine ring in Aprepitant is crucial for its high binding affinity and selectivity for the human NK1 receptor.[2]

Quantitative Data: NK1 Receptor Antagonist Activity

The following table summarizes the in vitro activity of Aprepitant and other representative NK1 receptor antagonists. This data highlights the high affinity of these compounds for the human NK1 receptor.

CompoundTarget ReceptorAssay TypeIC50 (nM)Cell/Tissue Type
Aprepitant Human NK1 ReceptorRadioligand Binding Assay0.1Human IM-9 cells
L-741,671Human NK1 ReceptorRadioligand Binding Assay--
L-742,694Human NK1 ReceptorRadioligand Binding Assay--
CP-99,994Human NK1 ReceptorRadioligand Binding Assay--
(aR, S)-enantiomer (3a-A)Human NK1 Receptor[125I]BH-SP Binding0.80Human IM-9 cells
(aS, R)-enantiomer (3b-B)Human NK1 Receptor[125I]BH-SP Binding620Human IM-9 cells

Data compiled from multiple sources.[2][3]

Other Potential Applications

While the development of NK1 receptor antagonists is the most prominent application, the this compound scaffold has been explored in other therapeutic areas. For instance, benzylmorpholine derivatives have been investigated as dual reuptake inhibitors of serotonin and norepinephrine, suggesting potential applications in the treatment of depression and other mood disorders.[4] Additionally, recent research has explored benzylmorpholine-containing tetraoxane analogues as potent antimalarial agents, demonstrating nanomolar efficacy against Plasmodium falciparum.[5][6]

Experimental Protocols

Detailed methodologies for the synthesis of key intermediates and the biological evaluation of this compound derivatives are provided below.

Synthesis of (2R,3S)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholine (Aprepitant Intermediate)

This protocol outlines a key step in the synthesis of Aprepitant, demonstrating the utilization of a chiral morpholine derivative.

Materials:

  • (2R,3R)-2-[(1R)-1-[3,5-di(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholine hydrochloride

  • Reagents for dehydrogenation and subsequent reduction

  • Appropriate solvents and purification media

Procedure:

  • Dehydrogenation: The starting material, (2R,3R)-2-[(1R)-1-[3,5-di(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholine hydrochloride, is subjected to a dehydrogenation process to form an intermediate enamine.

  • Reduction: The resulting enamine is then stereoselectively reduced to yield the desired (2R,3S)-diastereomer.

  • Purification: The final product is purified using standard techniques such as chromatography to afford the pure intermediate.

Biological Assay: NK1 Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for the NK1 receptor.

Materials:

  • Cell membranes prepared from cells expressing the human NK1 receptor (e.g., IM-9 cells)

  • [125I]-Substance P (Radioligand)

  • Unlabeled Substance P

  • Test compounds (e.g., Aprepitant)

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MnCl₂, 0.02% BSA, and protease inhibitors)

  • Wash buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Glass fiber filters

  • Scintillation fluid and counter

Procedure:

  • Assay Setup: In a 96-well plate, combine the cell membranes, [125I]-Substance P at a concentration near its Kd, and varying concentrations of the test compound in the binding buffer.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50 value) by non-linear regression analysis of the competition binding curve.

Visualizations

The following diagrams illustrate the NK1 receptor signaling pathway and a general workflow for the synthesis and evaluation of this compound derivatives.

NK1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_antagonist Substance_P Substance P NK1R NK1 Receptor (GPCR) Substance_P->NK1R Binds to Gq_protein Gq Protein NK1R->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release Induces PKC_activation PKC Activation DAG->PKC_activation Activates Emesis Emesis (Vomiting Reflex) Ca_release->Emesis PKC_activation->Emesis Aprepitant Aprepitant (this compound Derivative) Aprepitant->NK1R Blocks

NK1 Receptor Signaling Pathway and Aprepitant's Mechanism of Action.

Experimental_Workflow cluster_synthesis Chemical Synthesis cluster_bioassay Biological Evaluation cluster_optimization Lead Optimization Start This compound Scaffold Derivatization Multi-step Derivatization Start->Derivatization Purification Purification & Characterization (HPLC, NMR, MS) Derivatization->Purification Library Library of Novel Analogues Purification->Library Binding_Assay NK1 Receptor Binding Assay Library->Binding_Assay Functional_Assay Functional Assays (e.g., Calcium Mobilization) Binding_Assay->Functional_Assay SAR Structure-Activity Relationship (SAR) Analysis Functional_Assay->SAR SAR->Derivatization Iterative Design Lead_Compound Identification of Lead Compound(s) SAR->Lead_Compound ADMET In vitro/In vivo ADMET Profiling Lead_Compound->ADMET Candidate Drug Candidate ADMET->Candidate

General Workflow for Drug Discovery based on the this compound Scaffold.

References

Application Notes & Protocols: Synthesis of CNS-Targeting Agents Utilizing (S)-3-Benzylmorpholine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of Central Nervous System (CNS)-targeting agents using (S)-3-Benzylmorpholine as a chiral scaffold. The morpholine moiety is a privileged structure in medicinal chemistry, known for improving the pharmacokinetic properties of drug candidates, including their ability to cross the blood-brain barrier.[1][2][3][4] The (S)-3-benzyl substitution provides a key chiral center for developing stereospecific ligands that can exhibit enhanced potency and selectivity for CNS targets such as dopamine and serotonin receptors.

Rationale for this compound in CNS Drug Design

The morpholine ring is a versatile scaffold in medicinal chemistry due to its favorable physicochemical properties, which can enhance the solubility and brain permeability of drug candidates.[1][3][4] In the context of CNS drug discovery, achieving an optimal balance between lipophilicity and size is crucial for traversing the blood-brain barrier.[1][3][4] The morpholine nucleus often serves to modulate the pharmacokinetic and pharmacodynamic (PK/PD) properties of a compound.[1][3]

Utilizing the chiral building block, this compound, allows for the synthesis of enantiomerically pure compounds. Stereochemistry is critical in drug design, as different enantiomers of a chiral drug can have significantly different pharmacological activities and metabolic profiles. The benzyl group at the C-3 position can be a key pharmacophoric feature or a synthetic handle for further structural modifications.

Derivatives of this compound are promising candidates for targeting various CNS receptors, including:

  • Dopamine Receptors: Particularly the D2 subtype, which is a key target in the treatment of schizophrenia and other psychotic disorders.[5][6][7]

  • Serotonin Receptors: Subtypes such as 5-HT2A are implicated in conditions like depression and psychosis.[8][9][10][11][12]

The general synthetic strategy involves the functionalization of the morpholine nitrogen to introduce diverse substituents that can interact with the target receptors.

Experimental Protocols

This section details a representative synthetic route starting from (S)-morpholin-3-ylmethanol to generate key intermediates and a final target compound.

Synthesis of (S)-(4-Benzylmorpholin-3-yl)methanol (Intermediate 1)

This step introduces the benzyl group onto the morpholine nitrogen, a common protecting group and a structural motif in many CNS-active compounds.

  • Reaction: (S)-Morpholin-3-ylmethanol is reacted with benzyl bromide in the presence of a non-nucleophilic base, N,N-diisopropylethylamine (DIPEA).

  • Solvent: Acetonitrile (MeCN).

  • Temperature and Time: The reaction is carried out at room temperature (approximately 20°C) for 2 hours.

  • Workup: The reaction mixture is concentrated under reduced pressure. The residue is dissolved in dichloromethane (DCM) and washed sequentially with saturated aqueous sodium bicarbonate and potassium hydroxide solutions to remove acidic impurities and the base. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated to yield the product.

  • Yield: 89%.

  • Characterization: The product can be characterized by mass spectrometry, which should show an [M+H]+ ion at m/z 208.

Synthesis of (S)-4-Benzyl-3-(chloromethyl)morpholine (Intermediate 2)

The conversion of the primary alcohol to a chloromethyl group provides a reactive electrophile for subsequent nucleophilic substitution reactions.

  • Reaction: (S)-(4-Benzylmorpholin-3-yl)methanol is treated with thionyl chloride (SOCl₂).

  • Solvent: Dichloromethane (DCM).

  • Temperature and Time: The reaction is stirred at room temperature for 15 hours.

  • Workup: After the reaction is complete, aqueous sodium hydroxide is carefully added to quench the excess thionyl chloride. The mixture is then neutralized with 2N hydrochloric acid. The product is extracted with dichloromethane, and the combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated.

  • Yield: Quantitative (approximately 100%).

  • Characterization: Mass spectrometry should confirm the product with an [M+H]+ ion at m/z 226.

Synthesis of a Representative CNS-Targeting Agent: N-((S)-4-benzylmorpholin-3-yl)methyl)-4-(4-fluorophenyl)piperazin-1-amine (Hypothetical Example)

This final step illustrates the coupling of the key intermediate with a pharmacophore known to interact with CNS receptors, in this case, a substituted piperazine which is a common motif in dopamine and serotonin receptor ligands.

  • Reaction: (S)-4-Benzyl-3-(chloromethyl)morpholine is reacted with 1-(4-fluorophenyl)piperazine.

  • Base: Potassium carbonate (K₂CO₃) is used to scavenge the HCl generated during the reaction.

  • Solvent: Anhydrous Dimethylformamide (DMF).

  • Temperature and Time: The reaction mixture is heated to 80°C and stirred for 12 hours.

  • Workup: The reaction mixture is cooled to room temperature and poured into water. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes.

  • Expected Yield: 65-75% (This is an estimated yield based on similar N-alkylation reactions).

Data Presentation

The following tables summarize the quantitative data for the synthesis of the intermediates.

Table 1: Synthesis of (S)-(4-Benzylmorpholin-3-yl)methanol (Intermediate 1)

ParameterValue
Starting Material(S)-Morpholin-3-ylmethanol
ReagentsBenzyl bromide, DIPEA
SolventAcetonitrile
Reaction Time2 hours
Temperature20°C
Yield 89%

Table 2: Synthesis of (S)-4-Benzyl-3-(chloromethyl)morpholine (Intermediate 2)

ParameterValue
Starting Material(S)-(4-Benzylmorpholin-3-yl)methanol
ReagentsThionyl chloride
SolventDichloromethane
Reaction Time15 hours
TemperatureRoom Temperature
Yield Quantitative (~100%)

Table 3: Hypothetical Biological Activity Profile

This table presents a hypothetical biological activity profile for the representative CNS-targeting agent. The selection of targets is based on the known pharmacology of the arylpiperazine moiety.

Target ReceptorBinding Affinity (Ki, nM)Functional Activity
Dopamine D215Antagonist
Serotonin 5-HT2A25Antagonist
Serotonin 5-HT1A150Partial Agonist
Adrenergic α180Antagonist

Visualizations

General Synthetic Workflow

The following diagram illustrates the overall synthetic strategy for the preparation of CNS-targeting agents from (S)-morpholin-3-ylmethanol.

G A (S)-Morpholin-3-ylmethanol B (S)-(4-Benzylmorpholin-3-yl)methanol (Intermediate 1) A->B Benzylation (BnBr, DIPEA) C (S)-4-Benzyl-3-(chloromethyl)morpholine (Intermediate 2) B->C Chlorination (SOCl2) D CNS-Targeting Agent (this compound Derivative) C->D N-Alkylation (Arylpiperazine, K2CO3)

Caption: Synthetic workflow for this compound derivatives.

Dopamine D2 Receptor Signaling Pathway

Many antipsychotic drugs exert their therapeutic effect by antagonizing the dopamine D2 receptor. The diagram below depicts a simplified schematic of the D2 receptor signaling pathway, which is a potential target for the synthesized compounds.[5][6][7]

G cluster_0 Dopamine Dopamine D2R D2 Receptor Dopamine->D2R Activates Gi Gi Protein D2R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits ATP ATP cAMP cAMP ATP->cAMP Converts PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Gene Transcription CREB->Gene Regulates Agent This compound Derivative (Antagonist) Agent->D2R Blocks

Caption: Simplified Dopamine D2 receptor signaling pathway.

Disclaimer: The provided protocols are for informational purposes and should be adapted and optimized by qualified personnel in a laboratory setting. All chemical manipulations should be performed with appropriate safety precautions. The biological activity data presented is hypothetical and for illustrative purposes.

References

Application Notes and Protocols for N-Deprotection of (S)-3-Benzylmorpholine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the N-deprotection of (S)-3-Benzylmorpholine, a crucial step in the synthesis of various pharmaceutical intermediates and biologically active molecules. The following protocols cover the removal of common amine protecting groups: tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and Benzyl (Bn).

Overview of N-Deprotection Strategies

The selection of a deprotection method for this compound depends on the specific N-protecting group and the overall synthetic strategy, taking into account the stability of other functional groups in the molecule. The most common strategies involve acidic cleavage for the Boc group and hydrogenolysis for the Cbz and Benzyl groups.

N-Boc Deprotection

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under various conditions and its facile removal under acidic conditions.

Experimental Protocols

Method 1: Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This is a standard and highly effective method for Boc deprotection.

  • Procedure:

    • Dissolve N-Boc-(S)-3-Benzylmorpholine (1.0 eq.) in dichloromethane (DCM, 10 volumes).

    • Cool the solution to 0 °C in an ice bath.

    • Add trifluoroacetic acid (TFA, 2-10 eq.) dropwise to the stirred solution.

    • Allow the reaction mixture to warm to room temperature and stir for 1-4 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.

    • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to afford the crude this compound.

Method 2: Hydrochloric Acid (HCl) in 1,4-Dioxane

This method offers an alternative to TFA and can be advantageous in certain synthetic contexts.

  • Procedure:

    • Dissolve N-Boc-(S)-3-Benzylmorpholine (1.0 eq.) in 1,4-dioxane (10 volumes).

    • Add a 4 M solution of HCl in 1,4-dioxane (5-10 eq.) to the solution.

    • Stir the mixture at room temperature for 2-6 hours, monitoring by TLC or LC-MS.

    • Once the reaction is complete, remove the solvent under reduced pressure.

    • The resulting hydrochloride salt can be used directly in the next step or neutralized with a base (e.g., saturated NaHCO₃ solution) and extracted with an organic solvent to yield the free amine.

Quantitative Data for N-Boc Deprotection
MethodReagentSolventTemperature (°C)Time (h)Yield (%)Reference
1Trifluoroacetic AcidDichloromethane0 to RT1 - 4>95[1][2]
24M HCl in Dioxane1,4-DioxaneRT2 - 6High[3]

N-Cbz Deprotection

The benzyloxycarbonyl (Cbz) group is another common amine protecting group, typically removed by catalytic hydrogenolysis.

Experimental Protocols

Method 1: Catalytic Hydrogenation with Palladium on Carbon (Pd/C)

This is the most widely used method for Cbz deprotection, offering clean conversion to the free amine.[1]

  • Procedure:

    • Dissolve N-Cbz-(S)-3-Benzylmorpholine (1.0 eq.) in a suitable solvent such as methanol (MeOH), ethanol (EtOH), or ethyl acetate (EtOAc) (10-20 volumes).

    • Add 10% Palladium on Carbon (Pd/C) catalyst (5-10 mol%).

    • Stir the suspension under a hydrogen atmosphere (balloon or Parr apparatus) at room temperature.

    • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

    • Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst.

    • Wash the Celite® pad with the reaction solvent.

    • Concentrate the filtrate under reduced pressure to obtain the crude this compound.

Method 2: Catalytic Transfer Hydrogenation with Ammonium Formate

This method provides a convenient alternative to using gaseous hydrogen.[3][4][5]

  • Procedure:

    • Dissolve N-Cbz-(S)-3-Benzylmorpholine (1.0 eq.) in methanol (20 volumes).

    • Add 10% Palladium on Carbon (Pd/C) catalyst (10-20 mol%).

    • Add ammonium formate (HCOONH₄, 5-10 eq.) in portions to the stirred suspension.

    • Heat the reaction mixture to reflux and monitor its progress by TLC or LC-MS.

    • After completion, cool the mixture to room temperature and filter through Celite® to remove the catalyst.

    • Wash the filter cake with methanol.

    • Concentrate the filtrate under reduced pressure. The resulting residue can be further purified by extraction or chromatography.

Quantitative Data for N-Cbz Deprotection
MethodCatalystHydrogen SourceSolventTemperature (°C)Time (h)Yield (%)Reference
110% Pd/CH₂ (1 atm)MethanolRT2 - 12>95[1]
210% Pd/CAmmonium FormateMethanolReflux0.5 - 2High[3][4][5]

N-Benzyl Deprotection

Similar to the Cbz group, the N-benzyl group is commonly removed by catalytic hydrogenolysis.

Experimental Protocols

Method 1: Catalytic Hydrogenation with Palladium on Carbon (Pd/C)

Standard hydrogenolysis is effective for N-debenzylation.[4]

  • Procedure:

    • Dissolve N-Benzyl-(S)-3-Benzylmorpholine (1.0 eq.) in methanol or ethanol (15-25 volumes).

    • Add 10% Palladium on Carbon (Pd/C) catalyst (10-20 mol%).

    • Stir the mixture under a hydrogen atmosphere (1-3 bar) at room temperature or slightly elevated temperature (40-50 °C).

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, filter the reaction mixture through Celite® and wash the filter cake with the solvent.

    • Concentrate the filtrate under reduced pressure to yield this compound.

Method 2: Catalytic Transfer Hydrogenation with Ammonium Formate

This method is also applicable for N-benzyl deprotection and avoids the use of hydrogen gas.[3][4]

  • Procedure:

    • To a solution of N-Benzyl-(S)-3-Benzylmorpholine (1.0 eq.) in methanol (20 volumes), add 10% Palladium on Carbon (Pd/C) catalyst (equal weight to the substrate).

    • Add anhydrous ammonium formate (5 eq.) in one portion under a nitrogen atmosphere.

    • Stir the reaction mixture at reflux temperature and monitor by TLC.

    • After the reaction is complete, filter the catalyst through a pad of Celite® and wash with chloroform.

    • The combined organic filtrate is concentrated under reduced pressure to afford the desired product.

Quantitative Data for N-Benzyl Deprotection
MethodCatalystHydrogen SourceSolventTemperature (°C)Time (h)Yield (%)Reference
110% Pd/CH₂ (1-3 bar)MethanolRT - 5012 - 24High[4]
210% Pd/CAmmonium FormateMethanolReflux< 1High[3][4]

Visualizing the Deprotection Workflow

The following diagram illustrates the general workflow for the N-deprotection of this compound.

DeprotectionWorkflow cluster_protected N-Protected this compound cluster_reagents Deprotection Reagents & Conditions Boc N-Boc-(S)-3-Benzylmorpholine Acid Acidic Conditions (TFA or HCl) Boc->Acid Cbz N-Cbz-(S)-3-Benzylmorpholine H2_PdC H₂ / Pd/C Cbz->H2_PdC CTH Transfer Hydrogenation (Ammonium Formate, Pd/C) Cbz->CTH Bn N-Benzyl-(S)-3-Benzylmorpholine Bn->H2_PdC Bn->CTH Deprotected This compound Acid->Deprotected H2_PdC->Deprotected CTH->Deprotected

Caption: General workflow for N-deprotection of this compound.

Signaling Pathway of Catalytic Hydrogenation

The mechanism of N-Cbz and N-Benzyl deprotection via catalytic hydrogenation involves the oxidative addition of the C-N bond to the palladium surface, followed by hydrogenolysis.

HydrogenolysisPathway cluster_reactants Reactants cluster_products Products Substrate N-Protected Amine (Cbz or Bn) Adsorption Adsorption to Catalyst Surface Substrate->Adsorption Catalyst Pd/C Catalyst Catalyst->Adsorption Hydrogen H₂ OxidativeAddition Oxidative Addition of C-N bond to Pd Hydrogen->OxidativeAddition Adsorption->OxidativeAddition Intermediate Palladium Intermediate OxidativeAddition->Intermediate Hydrogenolysis Hydrogenolysis Intermediate->Hydrogenolysis DeprotectedAmine Deprotected Amine Hydrogenolysis->DeprotectedAmine Byproduct Toluene (from Cbz/Bn) CO₂ (from Cbz) Hydrogenolysis->Byproduct

Caption: Simplified pathway for catalytic hydrogenolysis of N-Cbz/N-Benzyl groups.

References

Organocatalytic Routes to C2-Functionalized Morpholines: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of C2-functionalized morpholines using cutting-edge organocatalytic methods. The morpholine scaffold is a crucial pharmacophore found in numerous approved drugs and clinical candidates. Access to enantiomerically pure C2-substituted morpholines is therefore of high importance for the development of novel therapeutics. The following sections detail two distinct and effective organocatalytic strategies for this purpose.

Application Notes

Introduction to C2-Functionalized Morpholines

Morpholines are saturated six-membered heterocyclic compounds containing both an ether and an amine functionality. Functionalization at the C2 position, adjacent to the oxygen atom, introduces a key stereocenter that can significantly influence the pharmacological properties of a molecule. The development of stereoselective methods to access these chiral building blocks is a primary focus in medicinal chemistry. Organocatalysis, which utilizes small organic molecules as catalysts, offers a powerful and often more sustainable alternative to traditional metal-based catalysis for the enantioselective synthesis of these important motifs.

Organocatalytic Strategy 1: Enantioselective α-Chlorination and Cyclization Cascade

A robust and efficient method for the synthesis of N-benzyl protected C2-functionalized morpholines proceeds via a three-step, one-pot sequence starting from simple aldehydes.[1][2] This approach leverages the power of aminocatalysis to set the crucial C2 stereocenter early in the synthesis.

The reaction sequence begins with the enantioselective α-chlorination of an aldehyde, catalyzed by a chiral prolinol derivative. The resulting α-chloroaldehyde is highly reactive and prone to epimerization, and is therefore used immediately in the subsequent step without isolation. This is followed by a reductive amination with 2-(benzylamino)ethanol. The final step involves an intramolecular SN2 cyclization, induced by the addition of a base, to furnish the desired C2-substituted morpholine. The entire three-step process is carried out in a single reaction vessel, which enhances operational simplicity and minimizes purification steps. An optimized five-step procedure has also been developed to address limitations of the initial approach, such as variable enantiomeric excess and lower overall yields.[3]

Organocatalytic Strategy 2: Enantioselective Intramolecular Chlorocycloetherification

For the synthesis of C2,C2-disubstituted morpholines bearing a chlorine atom, an organocatalytic enantioselective chlorocycloetherification of N-protected amino alkenols has been developed.[4] This strategy is particularly useful for creating a quaternary stereocenter at the C2 position.

The reaction employs a cinchona alkaloid-derived phthalazine as the organocatalyst. This catalyst activates a chlorinating agent, such as N-chlorosuccinimide (NCS), and orchestrates the enantioselective cyclization of an N-protected amino alkenol substrate. The process is believed to proceed through a chiral chloriranium ion intermediate, which is then attacked intramolecularly by the hydroxyl group to form the morpholine ring with high enantioselectivity. This method provides access to a range of chlorinated 2,2-disubstituted morpholines in excellent yields and enantioselectivities under mild reaction conditions.[4]

Applications in Drug Discovery and Development

The ability to rapidly generate a diverse library of enantiomerically enriched C2-functionalized morpholines is of significant value in drug discovery. These scaffolds can be readily incorporated into lead compounds to explore structure-activity relationships (SAR) and optimize pharmacokinetic and pharmacodynamic properties. The organocatalytic methods described herein avoid the use of heavy metals, which is advantageous for the synthesis of active pharmaceutical ingredients (APIs). The operational simplicity of the one-pot procedure and the mild conditions of the chlorocycloetherification make these routes amenable to scale-up for preclinical and clinical development.

Quantitative Data Summary

The following tables summarize the quantitative data for the two described organocatalytic routes to C2-functionalized morpholines, allowing for easy comparison of substrate scope and reaction efficiency.

Table 1: Organocatalytic Enantioselective α-Chlorination/Cyclization for C2-Functionalized Morpholines [1]

EntryAldehyde (R Group)ProductOverall Yield (%)ee (%)
1Phenyl2-Phenyl-4-benzylmorpholine1394
24-Fluorophenyl4-Benzyl-2-(4-fluorophenyl)morpholine1192
32-Naphthyl4-Benzyl-2-(naphthalen-2-yl)morpholine1398
4Cyclohexyl4-Benzyl-2-cyclohexylmorpholine1088
5Isopropyl4-Benzyl-2-isopropylmorpholine978

Table 2: Organocatalytic Enantioselective Chlorocycloetherification for 2,2-Disubstituted Morpholines [4]

EntrySubstrate (R1, R2)ProductYield (%)ee (%)
1Phenyl, Methyl2-Chloro-2-methyl-2-phenyl-4-tosylmorpholine9592
24-Chlorophenyl, Methyl2-Chloro-2-(4-chlorophenyl)-2-methyl-4-tosylmorpholine9694
34-Bromophenyl, Methyl2-Chloro-2-(4-bromophenyl)-2-methyl-4-tosylmorpholine9795
44-Methoxyphenyl, Methyl2-Chloro-2-(4-methoxyphenyl)-2-methyl-4-tosylmorpholine9390
52-Thienyl, Methyl2-Chloro-2-methyl-2-(thiophen-2-yl)-4-tosylmorpholine9188

Experimental Protocols

Protocol 1: General Procedure for the Three-Step, One-Pot Enantioselective Synthesis of N-Benzyl Protected C2-Functionalized Morpholines[1]

Materials:

  • Appropriate aldehyde (1.0 equiv)

  • (S)-(-)-2-(Diphenyl(trimethylsilyloxy)methyl)pyrrolidine (0.2 equiv)

  • N-Chlorosuccinimide (NCS) (1.1 equiv)

  • Dimethylformamide (DMF)

  • 2-(Benzylamino)ethanol (1.2 equiv)

  • Sodium borohydride (NaBH4) (1.5 equiv)

  • Methanol (MeOH)

  • Potassium tert-butoxide (KOtBu) (2.0 equiv)

  • Acetonitrile (MeCN)

Procedure:

  • To a solution of the aldehyde (1.0 equiv) in DMF at -20 °C is added (S)-(-)-2-(diphenyl(trimethylsilyloxy)methyl)pyrrolidine (0.2 equiv).

  • NCS (1.1 equiv) is added in one portion, and the reaction is stirred at -20 °C for 2 hours.

  • 2-(Benzylamino)ethanol (1.2 equiv) is added, followed by NaBH4 (1.5 equiv) in one portion.

  • The reaction is allowed to warm to room temperature and stirred for 1 hour.

  • The reaction is cooled to 0 °C, and MeOH is added dropwise to quench the excess NaBH4.

  • The reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over Na2SO4, and concentrated under reduced pressure.

  • The crude residue is dissolved in MeCN, and KOtBu (2.0 equiv) is added at room temperature.

  • The reaction is stirred for 12 hours.

  • The reaction is quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over Na2SO4, and concentrated.

  • The crude product is purified by flash column chromatography on silica gel to afford the desired C2-functionalized morpholine.

Protocol 2: General Procedure for the Organocatalytic Enantioselective Chlorocycloetherification of Alkenols[4]

Materials:

  • N-Protected amino alkenol (1.0 equiv)

  • (DHQD)2PHAL (cinchona alkaloid-derived catalyst) (0.1 equiv)

  • N-Chlorosuccinimide (NCS) (1.2 equiv)

  • Dichloromethane (CH2Cl2)

Procedure:

  • To a solution of the N-protected amino alkenol (1.0 equiv) in CH2Cl2 at 0 °C is added (DHQD)2PHAL (0.1 equiv).

  • The mixture is stirred for 10 minutes at 0 °C.

  • NCS (1.2 equiv) is added in one portion.

  • The reaction mixture is stirred at 0 °C for 24-48 hours, monitoring the reaction progress by TLC.

  • Upon completion, the reaction is quenched with a saturated aqueous solution of Na2S2O3.

  • The layers are separated, and the aqueous layer is extracted with CH2Cl2.

  • The combined organic layers are washed with brine, dried over Na2SO4, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the desired chlorinated 2,2-disubstituted morpholine.

Visualizations

The following diagrams illustrate the logical workflows of the described organocatalytic routes to C2-functionalized morpholines.

logical_workflow_alpha_chlorination cluster_step1 Step 1: α-Chlorination (in situ) cluster_step2 Step 2: Reductive Amination (in situ) cluster_step3 Step 3: Cyclization aldehyde Aldehyde chloroaldehyde α-Chloroaldehyde (chiral) aldehyde->chloroaldehyde Organocatalytic α-Chlorination prolinol_cat (S)-Prolinol Catalyst prolinol_cat->chloroaldehyde ncs NCS ncs->chloroaldehyde chloro_amino_alcohol Chloro Amino Alcohol Intermediate chloroaldehyde->chloro_amino_alcohol Reductive Amination (NaBH4) amino_alcohol 2-(Benzylamino)ethanol amino_alcohol->chloro_amino_alcohol morpholine C2-Functionalized Morpholine chloro_amino_alcohol->morpholine Intramolecular SN2 (KOtBu)

Caption: Logical workflow for the α-chlorination/cyclization cascade.

signaling_pathway_chloroetherification alkenol N-Protected Amino Alkenol chloriranium Chiral Chloriranium Ion Intermediate alkenol->chloriranium Enantioselective Chlorination catalyst Cinchona Alkaloid Catalyst ((DHQD)2PHAL) activated_complex [Catalyst-NCS Complex] catalyst->activated_complex ncs NCS ncs->activated_complex activated_complex->chloriranium morpholine Chlorinated 2,2-Disubstituted Morpholine chloriranium->morpholine Intramolecular Cyclization

Caption: Signaling pathway for the enantioselective chlorocycloetherification.

References

Application Notes & Protocols: (S)-3-Benzylmorpholine in the Synthesis of Potent Antimalarial Tetraoxane Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The emergence and spread of drug-resistant strains of Plasmodium falciparum necessitates the urgent development of novel antimalarial agents with unique mechanisms of action. The morpholine scaffold is a privileged structure in medicinal chemistry, known to improve the physicochemical and pharmacokinetic properties of drug candidates.[1] Specifically, (S)-3-Benzylmorpholine has emerged as a key building block in the synthesis of potent antimalarial compounds. This document provides detailed application notes and protocols on the use of this compound in the synthesis of dispiro 1,2,4,5-tetraoxane analogs, a class of compounds with significant promise for the development of new antimalarial therapies, including single-dose cures.[2][3]

One notable example is the synthesis of the benzylmorpholine 1,2,4,5-tetraoxane analogue N205, which has demonstrated potent in vitro and in vivo antimalarial activity.[2][3][4] The incorporation of the benzylmorpholine moiety has been shown to be a critical determinant of the antimalarial efficacy of these tetraoxane analogs.

Application Notes

This compound serves as a crucial chiral amine for introduction into the final antimalarial compound. Its primary application in this context is its nucleophilic addition to a suitable electrophilic precursor, thereby forming the final drug candidate or a late-stage intermediate. The rationale behind using the benzylmorpholine moiety includes:

  • Improved Potency: The introduction of a benzylmorpholine group can lead to a significant increase in antimalarial potency, with some analogs exhibiting IC50 values in the low nanomolar range against P. falciparum.[3][5]

  • Favorable Pharmacokinetics: The morpholine ring can enhance aqueous solubility and metabolic stability, contributing to improved pharmacokinetic profiles, including good oral bioavailability.[5]

  • Structure-Activity Relationship (SAR): SAR studies have indicated that the benzylmorpholine group is a key pharmacophoric element. For instance, replacement of the morpholine ring with other cyclic amines like piperidine or azetidine-3-amine has been shown to decrease antimalarial activity.[2][5]

Quantitative Data Summary

The following tables summarize the in vitro and in vivo antimalarial activity of key compounds synthesized using benzylmorpholine derivatives.

Table 1: In Vitro Activity of Benzylmorpholine Tetraoxane Analog N205 against P. falciparum

CompoundStrainIC50 (nM)
N2053D71.3[2]
Artesunate (Control)3D7Not explicitly stated, but N205 showed more potent activity.[2]

Table 2: In Vivo Efficacy of N205 Mesylate in P. berghei-infected Mice

CompoundDose (mg/kg/day)RouteParasitemia Reduction (%)Mean Survival Time (days)
N205 Mesylate30Oral99.30[2]25[2]
Artesunate (Control)Not specifiedOral99.09[2]6.8[2]

Experimental Protocols

The following protocols are based on the synthesis of benzylamino dispiro 1,2,4,5-tetraoxane analogues.

Protocol 1: Synthesis of the Dispiro 1,2,4,5-Tetraoxane Precursor

This protocol describes the formation of the core tetraoxane ring system, which serves as the electrophilic precursor for the subsequent reaction with this compound. The synthesis typically involves the acid-catalyzed reaction of a ketone with hydrogen peroxide.

Materials:

  • Appropriate ketone precursor

  • Hydrogen peroxide (30-50% solution)

  • Strong acid catalyst (e.g., sulfuric acid, perchloric acid)

  • Organic solvent (e.g., dichloromethane, acetonitrile)

  • Sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve the ketone precursor in the chosen organic solvent and cool the solution to 0°C in an ice bath.

  • Slowly add hydrogen peroxide to the cooled solution, maintaining the temperature at 0°C.

  • Carefully add the acid catalyst dropwise to the reaction mixture.

  • Allow the reaction to stir at room temperature for the specified time (typically several hours to overnight), monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases.

  • Separate the organic layer and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the pure dispiro 1,2,4,5-tetraoxane precursor.

Protocol 2: Reductive Amination for the Synthesis of N205

This protocol details the coupling of the tetraoxane precursor with this compound via reductive amination to yield the final antimalarial compound, N205.

Materials:

  • Dispiro 1,2,4,5-tetraoxane precursor with a suitable aldehyde or ketone functionality

  • This compound

  • Reducing agent (e.g., sodium triacetoxyborohydride, sodium cyanoborohydride)

  • Dichloromethane (DCM) or another suitable aprotic solvent

  • Acetic acid (catalytic amount)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve the dispiro 1,2,4,5-tetraoxane precursor in DCM.

  • Add this compound to the solution, followed by a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.

  • Add the reducing agent portion-wise to the reaction mixture.

  • Continue stirring at room temperature until the reaction is complete, as monitored by TLC.

  • Quench the reaction by adding a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the solution and concentrate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the final benzylmorpholine tetraoxane analog (N205).

Visualizations

Synthesis_of_N205 cluster_0 Tetraoxane Formation cluster_1 Reductive Amination Ketone Ketone Precursor Tetraoxane Dispiro 1,2,4,5-Tetraoxane Precursor Ketone->Tetraoxane Cyclization H2O2 H2O2 H2O2->Tetraoxane Cyclization Acid Acid Catalyst Acid->Tetraoxane Cyclization N205 N205 (Antimalarial Compound) Tetraoxane->N205 Coupling Benzylmorpholine This compound Benzylmorpholine->N205 Coupling ReducingAgent Reducing Agent ReducingAgent->N205 Coupling

Caption: Synthetic workflow for the antimalarial compound N205.

SAR_Logic Core Tetraoxane Core Benzylmorpholine This compound Moiety Core->Benzylmorpholine Addition of Piperidine Piperidine Moiety Core->Piperidine Replacement with Azetidine Azetidine-3-amine Moiety Core->Azetidine Replacement with HighActivity High Antimalarial Activity Benzylmorpholine->HighActivity LowActivity Decreased Antimalarial Activity Piperidine->LowActivity Azetidine->LowActivity

Caption: Structure-Activity Relationship of the morpholine moiety.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of (S)-3-Benzylmorpholine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and enantioselectivity of (S)-3-Benzylmorpholine synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic strategies for preparing enantiopure this compound?

A1: The primary enantioselective routes to this compound include:

  • Synthesis from a chiral precursor: A widely used method involves starting with a readily available chiral molecule, such as L-phenylalanine. This approach typically involves the reduction of the carboxylic acid to an amino alcohol, followed by cyclization with a two-carbon electrophile.[1][2]

  • Organocatalytic enantioselective synthesis: This modern approach often involves the asymmetric α-functionalization of an aldehyde, followed by a series of reactions including reductive amination and cyclization to form the chiral morpholine ring.[3][4]

  • Asymmetric hydrogenation: This method involves the enantioselective hydrogenation of a dehydromorpholine precursor using a chiral catalyst, often a rhodium complex with a chiral phosphine ligand, to introduce the stereocenter.[5][6][7][8]

Q2: My synthesis starting from L-phenylalanine is giving a low overall yield. What are the critical steps to optimize?

A2: To improve the overall yield when synthesizing from L-phenylalanine, focus on the following two key transformations:

  • Amidation and Cyclization to the morpholine-2,5-dione: The initial formation of the N-chloroacetyl-L-phenylalanine intermediate and its subsequent intramolecular cyclization can be challenging. Optimization of the base, solvent, and reaction temperature during cyclization is crucial to maximize the yield of the this compound-2,5-dione intermediate.[2][3]

  • Reduction of the morpholine-2,5-dione: The reduction of the diketone to the morpholine can be a source of yield loss. The choice of reducing agent (e.g., LiAlH₄, BH₃·THF) and careful control of the reaction conditions (temperature, stoichiometry) are critical to prevent over-reduction or side reactions.

Q3: I am observing poor enantioselectivity in my organocatalytic synthesis. How can I improve the enantiomeric excess (ee)?

A3: Achieving high enantioselectivity in organocatalytic routes is highly dependent on the catalyst and reaction conditions. To improve the ee:

  • Catalyst selection: The choice of the chiral organocatalyst (e.g., a proline derivative) is paramount. Ensure the catalyst is of high enantiomeric purity.

  • Reaction conditions: Temperature, solvent, and the presence of additives can significantly impact the stereochemical outcome. Running the reaction at lower temperatures often improves enantioselectivity.

  • Intermediate stability: Some intermediates, like α-chloroaldehydes, can be prone to epimerization, which erodes the enantiomeric excess. It is often recommended to use such unstable intermediates immediately in the next step without prolonged storage.[4]

Q4: What are common side reactions during the reductive amination step in morpholine synthesis?

A4: Reductive amination is a key step in several synthetic routes and can be prone to side reactions that lower the yield:

  • Over-alkylation: If a primary amine is used, there is a risk of the desired secondary amine product undergoing a second reductive amination to form a tertiary amine.[9]

  • Reduction of the carbonyl group: The reducing agent can sometimes reduce the starting aldehyde or ketone to an alcohol before imine formation occurs, especially with strong reducing agents like sodium borohydride.[10][11]

  • Cannizzaro-type reactions: In the presence of a strong base, aldehydes lacking an α-hydrogen can undergo disproportionation.

  • Byproducts from the reducing agent: Some reducing agents, like sodium cyanoborohydride, can introduce cyanide-related impurities into the product.[12]

Q5: How can I effectively purify 3-Benzylmorpholine?

A5: Purification of 3-Benzylmorpholine typically involves a combination of techniques:

  • Extraction: An initial workup involving extraction with an organic solvent is common to separate the product from aqueous-soluble impurities.

  • Column chromatography: Flash column chromatography on silica gel is a standard method for purifying the crude product.[13] A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexanes or methanol in dichloromethane, is often effective.

  • Crystallization: If the product is a solid or can be converted to a crystalline salt (e.g., hydrochloride), recrystallization can be a highly effective final purification step to achieve high purity.

Troubleshooting Guides

Problem Potential Cause(s) Suggested Solution(s)
Low Yield in Cyclization Step Incomplete reaction.- Increase reaction time or temperature. - Use a stronger base for deprotonation.
Side reactions (e.g., polymerization).- Lower the reaction temperature. - Use a higher dilution to favor intramolecular cyclization over intermolecular polymerization.
Poor leaving group in the precursor.- Convert a hydroxyl group to a better leaving group (e.g., tosylate, mesylate).
Low Enantiomeric Excess (ee) Racemization of a chiral intermediate.- Use chiral intermediates immediately after their formation. - Avoid harsh acidic or basic conditions that could promote epimerization.
Ineffective chiral catalyst.- Screen different chiral catalysts or ligands. - Ensure the catalyst is of high enantiomeric purity. - Optimize the catalyst loading.
Non-optimal reaction temperature.- Perform the reaction at a lower temperature, as this often enhances stereoselectivity.
Incomplete Reductive Amination Inefficient imine formation.- Use a dehydrating agent (e.g., molecular sieves) to drive the equilibrium towards imine formation. - Adjust the pH of the reaction mixture; imine formation is often favored under slightly acidic conditions.
Weak reducing agent.- Switch to a more reactive reducing agent (e.g., from NaBH(OAc)₃ to NaBH₃CN, being mindful of its toxicity).[9]
Difficult Purification Product co-elutes with impurities during chromatography.- Try a different solvent system with varying polarity. - Consider using a different stationary phase (e.g., alumina instead of silica gel).
Product is an oil and cannot be recrystallized.- Attempt to form a salt (e.g., hydrochloride) which may be crystalline and easier to purify by recrystallization.

Quantitative Data Summary

The following table summarizes reported yields and enantiomeric excesses for different synthetic approaches to chiral morpholines.

Synthetic Method Key Reagents/Catalyst Substrate Yield (%) Enantiomeric Excess (ee %)
Organocatalytic Synthesis(S)-proline derivativeα-chloroaldehyde35-60 (overall)75-98
Asymmetric Hydrogenation[Rh(cod)₂]BF₄ / Chiral Phosphine LigandDehydromorpholine>95up to 99
Synthesis from L-phenylalanineLiAlH₄ (reduction)This compound-2,5-dione~70 (for reduction step)>98

Experimental Protocols

Protocol 1: Synthesis of this compound-2,5-dione from L-Phenylalanine

This protocol outlines the initial steps towards this compound, starting from L-phenylalanine.

  • N-Chloroacetylation of L-Phenylalanine:

    • To a solution of L-phenylalanine (1 equivalent) in a 1:1 mixture of diethyl ether and water at 0 °C, add sodium carbonate (2.5 equivalents).

    • Slowly add chloroacetyl chloride (1.2 equivalents) dropwise while maintaining the temperature at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours.

    • Acidify the aqueous layer with concentrated HCl to pH 1-2 and extract with ethyl acetate.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-chloroacetyl-L-phenylalanine.

  • Cyclization to this compound-2,5-dione:

    • Dissolve the N-chloroacetyl-L-phenylalanine (1 equivalent) in a suitable solvent such as dimethylformamide (DMF).

    • Add a base, for example, potassium carbonate (2 equivalents), to the solution.

    • Heat the reaction mixture to 80-100 °C and stir for 12-18 hours.

    • After cooling, pour the reaction mixture into water and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by column chromatography on silica gel to obtain this compound-2,5-dione.

Visualizations

Synthesis_Pathway cluster_0 Synthesis from L-Phenylalanine L-Phenylalanine L-Phenylalanine N-Chloroacetyl-L-phenylalanine N-Chloroacetyl-L-phenylalanine L-Phenylalanine->N-Chloroacetyl-L-phenylalanine Chloroacetyl chloride, Base S-3-Benzylmorpholine-2,5-dione S-3-Benzylmorpholine-2,5-dione N-Chloroacetyl-L-phenylalanine->S-3-Benzylmorpholine-2,5-dione Base, Heat (Cyclization) S-3-Benzylmorpholine S-3-Benzylmorpholine S-3-Benzylmorpholine-2,5-dione->S-3-Benzylmorpholine Reducing Agent (e.g., LiAlH4)

Caption: Synthetic pathway for this compound starting from L-Phenylalanine.

Troubleshooting_Workflow Start Low Yield or Purity Issue Check_Reaction Review Reaction Conditions Start->Check_Reaction Check_Reagents Verify Reagent Quality & Stoichiometry Start->Check_Reagents Check_Purification Optimize Purification Protocol Start->Check_Purification Optimize_Temp Adjust Temperature Check_Reaction->Optimize_Temp Incorrect Temp? Optimize_Time Modify Reaction Time Check_Reaction->Optimize_Time Incorrect Time? Change_Solvent Change Solvent Check_Reaction->Change_Solvent Suboptimal Solvent? Change_Catalyst Screen Catalysts/Reagents Check_Reagents->Change_Catalyst Ineffective Reagent? Improve_Workup Improve Workup Procedure Check_Purification->Improve_Workup Losses during workup? Recrystallize Attempt Recrystallization/Salt Formation Check_Purification->Recrystallize Impure after chromatography? End Problem Resolved Optimize_Temp->End Optimize_Time->End Change_Solvent->End Change_Catalyst->End Improve_Workup->End Recrystallize->End

Caption: A troubleshooting workflow for addressing low yield or purity issues.

References

Technical Support Center: (S)-3-Benzylmorpholine Purification

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for the purification of crude (S)-3-Benzylmorpholine.

Frequently Asked Questions (FAQs)

Q1: My purified this compound is an oil, but I expect a solid. What went wrong?

A1: this compound as a free base is often a liquid or low-melting solid at room temperature.[1] To obtain a stable, crystalline solid, it is common practice to convert the free base into its hydrochloride salt.[2] This is typically achieved by treating a solution of the purified base in a suitable solvent, like ethanol or ethyl acetate, with hydrochloric acid.[2] The resulting salt generally has improved crystallinity, stability, and handling properties.[2]

Q2: After purification by column chromatography, I still see multiple spots on my TLC. What are the next steps?

A2: If impurities persist after initial chromatography, consider the following:

  • Optimize Chromatography Conditions: Adjust the solvent system (mobile phase) polarity to achieve better separation between your product and the impurities. A shallower gradient in flash chromatography might be necessary.

  • Consider an Alternative Technique: Some impurities may co-elute with the product. In this case, a different purification technique like recrystallization or preparative HPLC could be more effective.[3]

  • Identify the Impurity: Use techniques like LC-MS to identify the persistent impurity.[4] Knowing its structure can help you choose a more targeted purification strategy. For instance, an acidic or basic impurity might be removed with an aqueous wash during workup.

Q3: What are the most common process-related impurities I should look for?

A3: Common impurities often stem from the synthesis process itself. These can include unreacted starting materials, byproducts, and degradation products. For this compound, typical impurities might include N-oxides formed during synthesis or ring-opened analogs resulting from N-benzyl deprotection.[2]

Q4: How can I best store purified this compound to prevent degradation?

A4: The compound should be stored in a cool, dry, and well-ventilated place, away from strong oxidizing agents.[1] For long-term stability, especially for analytical standards, converting it to the hydrochloride salt is recommended as it enhances stability.[2] Storing under an inert atmosphere (e.g., nitrogen or argon) can also prevent oxidative degradation.

Troubleshooting Guide

This section addresses specific problems that may be encountered during the purification of this compound.

Issue 1: Low Purity After Initial Purification

If the purity of your compound is not satisfactory after a primary purification step, this workflow can help you decide on the next course of action.

G start Purity < 95% after initial purification? identify Identify Impurity (LC-MS, NMR) start->identify Yes impurity_type What is the main impurity? identify->impurity_type rechromatograph Re-purify via Chromatography (Optimized Conditions) end_node Achieved Desired Purity rechromatograph->end_node recrystallize Perform Recrystallization or Salt Formation recrystallize->end_node prep_hplc Use Preparative HPLC prep_hplc->end_node impurity_type->rechromatograph Closely-eluting byproduct impurity_type->recrystallize Starting material or crystallizable byproduct impurity_type->prep_hplc Trace or difficult to separate impurities

Caption: Troubleshooting decision workflow for low purity.

Issue 2: Poor Yield During Purification

A significant loss of material is a common issue. The table below outlines potential causes and solutions.

Problem Potential Cause Suggested Solution
Material loss on silica column The compound may be highly polar and is irreversibly adsorbing to the silica gel.Add a small percentage of a polar modifier like triethylamine or ammonia to the mobile phase to reduce tailing and improve recovery.
Product lost during extractions The pH of the aqueous layer may not be optimal for extracting the basic morpholine compound into the organic phase.Ensure the aqueous layer is sufficiently basic (pH > 9) during extraction to keep the amine deprotonated and soluble in the organic solvent.
Failed Crystallization The chosen solvent system may not be appropriate, or the solution may be too dilute.Perform a systematic solvent screen to find a suitable system where the compound is soluble when hot but sparingly soluble when cold. Concentrate the solution if it is too dilute.

Impurity Profile and Mitigation

Understanding the potential impurities is crucial for developing an effective purification strategy.

G cluster_sources Impurity Sources cluster_impurities Potential Impurities synthesis Synthesis Reaction byproducts Byproducts (e.g., Ring-Opened Analogs) synthesis->byproducts Incomplete reaction or side reactions oxides N-Oxide synthesis->oxides Oxidation workup Aqueous Workup degradants Degradants (e.g., Hydrolysis Products) workup->degradants Acidic Conditions storage Storage & Handling storage->oxides Air Exposure

Caption: Relationship between impurity sources and types.

Impurity TypePotential SourceMitigation & Purification StrategyCitation
N-Oxide Oxidation during synthesis or storage.Use inert atmosphere during reaction and storage. Purify via silica gel chromatography.[2]
Ring-Opened Analogs Byproducts from N-benzyl deprotection steps in related syntheses.Optimize reaction conditions to prevent side reactions. Separation is typically achieved by chromatography.[2]
Hydrolysis Products Degradation under acidic conditions, potentially during workup.Maintain neutral or basic pH during workup and storage. Can be removed by chromatography or recrystallization.[2]
Unreacted Starting Materials Incomplete reaction.Drive reaction to completion. Easily removed by chromatography or recrystallization based on polarity differences.[2]

Experimental Protocols

Protocol 1: Purification by Silica Gel Chromatography

This method is suitable for separating this compound from less polar or more polar impurities.

  • Slurry Preparation: Adsorb the crude oil or solid onto a small amount of silica gel (~2-3 times the weight of the crude material). Dry it under vacuum to a fine, free-flowing powder.

  • Column Packing: Wet-pack a glass column with silica gel in the initial mobile phase (e.g., 10% Ethyl Acetate in Hexane).

  • Loading: Carefully add the prepared silica slurry containing the crude product to the top of the packed column.

  • Elution: Begin elution with the initial low-polarity mobile phase. Gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate). The gradient will depend on the separation required.

  • Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) using a suitable stain (e.g., potassium permanganate or ninhydrin) to visualize the spots.

  • Pooling and Concentration: Combine the fractions containing the pure product and concentrate them under reduced pressure to yield the purified this compound.

Protocol 2: Purification by Recrystallization

This technique is effective if a suitable solvent system can be identified and is excellent for removing minor impurities from a solid product.

  • Solvent Selection: Identify a suitable solvent or solvent pair. The ideal solvent should dissolve the compound completely at an elevated temperature but poorly at room temperature or below.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add the minimum amount of the hot solvent required to fully dissolve it.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Cooling: Allow the solution to cool slowly to room temperature. Inducing crystallization by scratching the inside of the flask with a glass rod may be necessary. For maximum yield, further cool the flask in an ice bath.

  • Crystal Collection: Collect the formed crystals by vacuum filtration, washing them with a small amount of cold solvent.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Protocol 3: Conversion to Hydrochloride Salt

This protocol improves the handling and stability of the final compound.[2]

  • Dissolution: Dissolve the purified this compound free base in a minimal amount of a suitable solvent (e.g., ethanol or ethyl acetate).

  • Acidification: While stirring, slowly add a solution of hydrochloric acid (e.g., 2M HCl in diethyl ether or gaseous HCl) until the solution becomes acidic (check with pH paper).

  • Precipitation: The hydrochloride salt will typically precipitate out of the solution. Stir the mixture for a short period to ensure complete precipitation.

  • Isolation: Collect the solid salt by vacuum filtration.

  • Washing and Drying: Wash the collected solid with a small amount of cold solvent (e.g., diethyl ether) to remove any excess acid and dry thoroughly under vacuum.

References

Preventing racemization during the synthesis of (S)-3-Benzylmorpholine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of (S)-3-Benzylmorpholine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing racemization and addressing other common challenges during the synthesis of this chiral molecule. Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your experiments.

Troubleshooting Guide

Encountering issues during the synthesis of this compound is common. This guide will help you troubleshoot common problems, with a focus on preventing the loss of stereochemical integrity.

Problem Potential Cause Recommended Solution
Low Enantiomeric Excess (ee) Strong Base: The use of strong, non-hindered bases can lead to epimerization at the chiral center.- Use a weaker or more sterically hindered base such as N-methylmorpholine (NMM) or 2,4,6-collidine instead of stronger bases like diisopropylethylamine (DIPEA). - Carefully control the stoichiometry of the base.
High Reaction Temperature: Elevated temperatures can provide the energy needed to overcome the activation barrier for racemization.[1]- Maintain the reaction at a lower temperature. For many steps in chiral synthesis, temperatures between -20°C and room temperature are recommended.[2] - Monitor the reaction progress closely to avoid unnecessarily long heating times.
Prolonged Reaction Time: Extended exposure to basic or acidic conditions can increase the likelihood of racemization.- Monitor the reaction by TLC or LC-MS to determine the point of completion and work up the reaction promptly.
Unstable Intermediates: Some intermediates, such as α-chloroaldehydes, are prone to epimerization if not used immediately after preparation.[2]- Use reactive intermediates immediately in the next step without prolonged storage.
Low Yield Incomplete Reaction: Insufficient reaction time or temperature may lead to a low conversion of starting materials.- Monitor the reaction progress and adjust the reaction time or temperature as needed, while being mindful of the risk of racemization at higher temperatures.
Side Reactions: The formation of byproducts can consume starting materials and reduce the yield of the desired product.- Optimize reaction conditions, such as solvent and temperature, to minimize side reactions. - Ensure all reagents and solvents are pure and dry.
Purification Issues: Loss of product during workup and purification steps.- Optimize the purification method (e.g., column chromatography, recrystallization) to maximize recovery.
Presence of Impurities Incomplete Reactions or Side Reactions: As mentioned above, this can lead to a complex mixture of products.- Re-evaluate and optimize the reaction conditions. - Improve the purification strategy to effectively separate the desired product from impurities.
Degradation of Product: The final product may be unstable under certain workup or storage conditions.- Ensure mild workup conditions. - Store the purified product under an inert atmosphere at a low temperature.

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor to control to prevent racemization during the synthesis of this compound?

A1: The most critical factor is the choice and handling of the base, followed closely by the reaction temperature. Strong bases can readily deprotonate the stereogenic center, leading to a loss of enantiomeric purity. It is crucial to use a mild or sterically hindered base and to maintain the lowest possible temperature at which the reaction proceeds efficiently.[3][4]

Q2: How can I accurately determine the enantiomeric excess (ee) of my synthesized this compound?

A2: Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for determining the enantiomeric excess. You will need a chiral stationary phase (CSP) column.

  • Recommended Columns: Chiralcel® OD-H or Chiralpak® AD columns are often effective for separating enantiomers of morpholine derivatives.[5][6]

  • Typical Mobile Phase: A mixture of n-hexane and isopropanol is commonly used. For basic compounds like this compound, the addition of a small amount of a basic modifier like diethylamine (DEA) (e.g., 0.1%) to the mobile phase can improve peak shape and resolution.[5]

  • Example HPLC Conditions:

    • Column: Chiralpak® AD-H (250 x 4.6 mm, 5 µm)

    • Mobile Phase: n-Hexane/Isopropanol/DEA (80:20:0.1, v/v/v)

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 254 nm

    • Temperature: 25 °C

Q3: Are there any specific protecting groups that can help prevent racemization?

A3: Yes, the choice of protecting groups for the amine and alcohol functionalities can influence the stability of the chiral center. For the nitrogen atom, using a bulky protecting group can sterically hinder the approach of a base to the α-proton, thus reducing the risk of deprotonation and racemization. However, for the synthesis of the final N-benzylated product, the benzyl group is introduced directly. Careful selection of protecting groups for the starting materials, if any, is crucial.

Q4: Can the solvent choice impact the level of racemization?

A4: The solvent can influence the reaction by affecting the solubility of reagents and the stability of intermediates. While less influential than the base or temperature, using a non-polar aprotic solvent may be preferable in some cases to minimize the solvation and stabilization of charged intermediates that could facilitate racemization.

Quantitative Data Summary

The following table summarizes the expected outcomes of different reaction conditions on the synthesis of chiral morpholine derivatives, based on literature precedents.

Parameter Condition 1 ee (%) Yield (%) Condition 2 ee (%) Yield (%) Reference
Base DIPEA (strong, hindered)LowerVariableNMM (weaker)HigherVariable[3]
Temperature Room TemperatureGoodGood-20 °CExcellentGood[2]
Intermediate Stability Used after several hours>30% erosionVariableUsed immediately80-98Good[2]

Detailed Experimental Protocols

Protocol 1: Synthesis of this compound-2,5-dione from L-Phenylalanine

This two-step protocol provides a key intermediate which can be subsequently reduced to this compound.

Step 1: Synthesis of N-(Chloroacetyl)-L-phenylalanine

  • Dissolve L-phenylalanine (1 equivalent) in a 1 M aqueous solution of sodium hydroxide (2 equivalents) at 0 °C.

  • To this solution, add chloroacetyl chloride (1.1 equivalents) dropwise while maintaining the temperature at 0 °C and vigorously stirring.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-3 hours.

  • Acidify the reaction mixture with concentrated HCl to a pH of approximately 1-2.

  • The product will precipitate out of the solution. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

Step 2: Cyclization to this compound-2,5-dione

  • Dissolve the N-(chloroacetyl)-L-phenylalanine (1 equivalent) from the previous step in a large volume of dimethylformamide (DMF) to achieve a high dilution (e.g., 0.05 M).[7]

  • Add potassium carbonate (2.5 equivalents) to the solution.

  • Heat the mixture to 80-90 °C and stir for 4-6 hours, monitoring the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

  • Remove the DMF under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain pure this compound-2,5-dione.[7]

Visualizations

Troubleshooting Workflow for Racemization

The following diagram illustrates a logical workflow for troubleshooting and preventing racemization during the synthesis of this compound.

G Troubleshooting Racemization in this compound Synthesis start Start: Synthesis of this compound check_ee Determine Enantiomeric Excess (ee) via Chiral HPLC start->check_ee ee_ok Is ee > 98%? check_ee->ee_ok product_ok Product Meets Purity Requirements ee_ok->product_ok Yes troubleshoot Initiate Troubleshooting ee_ok->troubleshoot No check_base Review Base Used troubleshoot->check_base check_temp Review Reaction Temperature troubleshoot->check_temp check_time Review Reaction Time troubleshoot->check_time check_intermediate Check Intermediate Stability troubleshoot->check_intermediate optimize_base Use Weaker/Hindered Base (e.g., NMM, Collidine) check_base->optimize_base optimize_temp Lower Reaction Temperature (e.g., 0°C to -20°C) check_temp->optimize_temp optimize_time Monitor Reaction and Work Up Promptly check_time->optimize_time optimize_intermediate Use Intermediate Immediately check_intermediate->optimize_intermediate re_run Re-run Synthesis optimize_base->re_run optimize_temp->re_run optimize_time->re_run optimize_intermediate->re_run re_run->check_ee G Factors Influencing Racemization racemization Racemization Risk base Base Strength base->racemization Increases with strength temp Reaction Temperature temp->racemization Increases with temperature time Reaction Time time->racemization Increases with duration intermediate Intermediate Stability intermediate->racemization Decreased stability increases risk

References

Technical Support Center: Optimizing the Benzylation of Morpholine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the successful benzylation of morpholine.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction mechanism for the benzylation of morpholine?

The benzylation of morpholine is a nucleophilic substitution reaction, specifically an SN2 (bimolecular nucleophilic substitution) reaction. The lone pair of electrons on the nitrogen atom of the morpholine acts as a nucleophile, attacking the electrophilic benzylic carbon of the benzyl halide (e.g., benzyl bromide or benzyl chloride). This results in the formation of a new carbon-nitrogen bond and the displacement of the halide ion as a leaving group. A base is typically required to neutralize the hydrohalic acid byproduct formed during the reaction.

Q2: Which benzylating agent is a better choice: benzyl bromide or benzyl chloride?

Benzyl bromide is generally more reactive than benzyl chloride. Bromide is a better leaving group than chloride, which typically leads to faster reaction rates. However, benzyl bromide is also more lachrymatory and may be more expensive. For most standard applications, benzyl bromide is a reliable choice for efficient benzylation.

Q3: How do I choose the right solvent for this reaction?

Polar aprotic solvents are generally preferred for SN2 reactions like the benzylation of morpholine. These solvents can solvate the cation of the base but do not strongly solvate the nucleophile (morpholine), leaving it more available to react. Common choices include acetonitrile (ACN), N,N-dimethylformamide (DMF), and dimethyl sulfoxide (DMSO). Acetone can also be used, though it is less polar. Protic solvents like ethanol or water are generally avoided as they can solvate the nucleophile through hydrogen bonding, reducing its reactivity.

Q4: What is the most common side reaction, and how can I prevent it?

The most common side reaction is over-alkylation, where the product, N-benzylmorpholine, reacts with another molecule of the benzyl halide to form the quaternary ammonium salt, 4-benzyl-4-(phenylmethyl)morpholin-4-ium halide.

To minimize this:

  • Use a slight excess of morpholine relative to the benzyl halide.

  • Add the benzyl halide slowly to the reaction mixture.

  • Monitor the reaction closely using Thin Layer Chromatography (TLC) and stop it once the starting material is consumed.

Q5: How can I purify the final product, N-benzylmorpholine?

Standard purification methods include:

  • Extraction: After the reaction, an aqueous workup is typically performed to remove the base and salt byproducts. N-benzylmorpholine is a basic compound, so it's important to ensure the aqueous layer is basic during extraction with an organic solvent to keep the product in its freebase, less water-soluble form.

  • Column Chromatography: Flash column chromatography on silica gel is a common method for purification. Due to the basic nature of the morpholine nitrogen, peak tailing can be an issue. To mitigate this, a small amount of a basic modifier, such as triethylamine (0.5-1%), can be added to the eluent system (e.g., ethyl acetate/hexanes).

  • Distillation: If the product is a liquid and thermally stable, vacuum distillation can be an effective purification method.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Inactive Reagents: Benzyl halide may have degraded, or morpholine may be of poor quality. 2. Insufficient Base: The base may not be strong enough or used in insufficient quantity to neutralize the acid formed. 3. Low Reaction Temperature: The reaction may be too slow at the current temperature.1. Use fresh, high-purity reagents. 2. Switch to a stronger base or use a larger excess. Ensure the base is finely powdered for better reactivity if it is a solid. 3. Gradually increase the reaction temperature and monitor the progress by TLC.
Formation of a White Precipitate that is Insoluble in the Organic Extraction Solvent This is likely the quaternary ammonium salt byproduct from over-alkylation.1. Use a slight excess of morpholine in future reactions. 2. Add the benzyl halide dropwise. 3. Monitor the reaction more closely to avoid extended reaction times after the morpholine has been consumed.
Difficulty Separating Product from Starting Material The polarity of the product and starting material may be too similar for the chosen TLC/column eluent system.1. Try a different eluent system for chromatography. A gradient elution may be necessary. 2. Consider converting the crude mixture to their hydrochloride salts, which may have different solubility properties, allowing for separation by recrystallization.
Product Streaking on TLC Plate or Tailing on Column Chromatography The basic nitrogen of the morpholine moiety is interacting with the acidic silica gel.Add a small amount of triethylamine (0.5-1%) or another amine base to the eluent to neutralize the acidic sites on the silica gel.
Reaction Stalls Before Completion The base may be coated with the salt byproduct, preventing it from reacting further.1. Use a solvent in which the salt byproduct is more soluble. 2. More vigorous stirring may help break up any coating on the solid base.

Data Presentation

The following table summarizes how different reaction parameters can influence the yield of N-benzylmorpholine. The data is compiled for illustrative purposes to guide optimization.

Entry Benzyl Halide Base Solvent Temperature (°C) Time (h) Yield (%) Notes
1Benzyl bromideK₂CO₃Acetonitrile806HighA common and effective set of conditions.[1]
2Benzyl bromideK₂CO₃DMF251497High yield at room temperature.[1]
3Benzyl chlorideNa₂CO₃Acetonitrile8012ModerateBenzyl chloride is less reactive, requiring longer reaction times.
4Benzyl bromideEt₃NDichloromethane258Moderate-HighTriethylamine acts as both a base and a solvent in some cases.
5Benzyl bromideK₂CO₃Ethanol7810ModerateProtic solvent can slow the reaction rate.
6Benzyl alcoholNiCuFeOx catalystToluene12024HighA greener approach using a catalyst and benzyl alcohol, which produces water as the only byproduct.[2]

Experimental Protocols

Protocol 1: Benzylation of Morpholine using Benzyl Bromide and Potassium Carbonate

This protocol is a standard and reliable method for the synthesis of N-benzylmorpholine.

Materials:

  • Morpholine (1.0 eq.)

  • Benzyl bromide (1.05 eq.)

  • Potassium carbonate (K₂CO₃), anhydrous (2.0 eq.)

  • Acetonitrile (anhydrous)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add morpholine (1.0 eq.) and anhydrous acetonitrile.

  • Add anhydrous potassium carbonate (2.0 eq.) to the stirred solution.

  • Slowly add benzyl bromide (1.05 eq.) to the mixture at room temperature.

  • Heat the reaction mixture to reflux (approximately 80-85°C) and monitor the reaction progress by TLC.

  • Once the reaction is complete (typically after 4-6 hours), cool the mixture to room temperature.

  • Filter the solid potassium salts and wash the filter cake with a small amount of acetonitrile.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-benzylmorpholine.

  • Purify the crude product by flash column chromatography on silica gel (using a hexanes/ethyl acetate gradient with 0.5% triethylamine) to obtain pure N-benzylmorpholine.

Characterization Data for N-benzylmorpholine:

  • ¹H NMR (CDCl₃): δ 7.35-7.25 (m, 5H, Ar-H), 3.71 (t, 4H, -O-CH₂-), 3.50 (s, 2H, -N-CH₂-Ph), 2.45 (t, 4H, -N-CH₂-).[3]

  • ¹³C NMR (CDCl₃): δ 137.9, 129.2, 128.2, 127.1, 67.0, 63.5, 53.8.[4]

Visualizations

Experimental Workflow

experimental_workflow reagents 1. Add Morpholine, K₂CO₃, and Acetonitrile to Flask add_benzyl_bromide 2. Add Benzyl Bromide reagents->add_benzyl_bromide reflux 3. Heat to Reflux (80°C) and Monitor by TLC add_benzyl_bromide->reflux workup_start 4. Cool and Filter reflux->workup_start concentrate 5. Concentrate Filtrate workup_start->concentrate extract 6. Aqueous Workup (EtOAc / NaHCO₃) concentrate->extract dry_concentrate 7. Dry and Concentrate Organic Layer extract->dry_concentrate purify 8. Purify by Column Chromatography dry_concentrate->purify product Pure N-Benzylmorpholine purify->product

Caption: Workflow for the synthesis and purification of N-benzylmorpholine.

Troubleshooting Logic for Low Yield

troubleshooting_low_yield decision decision action action issue issue start Low Yield of N-Benzylmorpholine check_sm Starting material consumed (by TLC)? start->check_sm check_reagents Check Reagent Quality (Morpholine, Benzyl Bromide) check_sm->check_reagents No check_byproduct Major side product observed? check_sm->check_byproduct Yes check_conditions Optimize Conditions: - Increase Temperature - Stronger/More Base - Change Solvent check_reagents->check_conditions end Yield Improved check_conditions->end overalkylation Likely Quaternary Salt. - Use excess morpholine - Slow addition of BnBr check_byproduct->overalkylation Yes purification_loss Product lost during workup/purification? check_byproduct->purification_loss No overalkylation->end optimize_workup Optimize Workup: - Check pH during extraction - Add base to column eluent purification_loss->optimize_workup Yes purification_loss->end No optimize_workup->end

Caption: Troubleshooting workflow for low reaction yield.

References

Troubleshooting low enantiomeric excess in chiral morpholine preparation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the preparation of chiral morpholines. This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low enantiomeric excess (ee) in their synthetic preparations. Below, you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, quantitative data summaries, and visualizations to help you achieve optimal stereoselectivity in your reactions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section provides a systematic approach to diagnosing and resolving common issues encountered during the asymmetric synthesis of chiral morpholines.

Q1: My enantiomeric excess (% ee) is significantly lower than reported in the literature for a similar reaction. What is the first thing I should check?

A1: The first and most critical step is to rigorously validate your analytical method, which is typically chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC). An unvalidated or inaccurate analytical method can provide misleading % ee values.

Key validation parameters to verify:

  • Resolution (Rs): Ensure baseline separation of the two enantiomers. A resolution value greater than 1.5 is generally considered adequate.

  • Accuracy: Confirm that the measured % ee of a known standard sample (if available) is accurate.

  • Precision: Ensure that repeated measurements of the same sample yield consistent results.

  • Linearity: Verify that the detector response is linear across a range of concentrations for both enantiomers. A common pitfall is overlooking the potential for one enantiomer to have a much stronger UV response than the other, leading to an inaccurate determination of their ratio.

Q2: I have validated my analytical method, but my % ee is still low and inconsistent between different runs of the same reaction. What should I investigate next?

A2: The next step is to scrutinize the purity and quality of all your reagents and the catalyst. Asymmetric reactions are notoriously sensitive to trace impurities.[1][2]

Checklist for Reagents and Catalyst:

  • Substrate Purity: Impurities in the starting material can sometimes react competitively, leading to the formation of racemic or undesired products. Consider repurifying your substrate by recrystallization, distillation, or chromatography.

  • Solvent Quality: Use anhydrous and peroxide-free solvents, as required by the reaction. Trace amounts of water or other coordinating species can interact with the catalyst and alter its chiral environment.

  • Catalyst/Ligand Purity: The enantiomeric purity of your chiral catalyst or ligand is paramount. Even small amounts of the opposite enantiomer can lead to a significant decrease in the product's % ee.[3][4] If possible, verify the enantiomeric purity of the catalyst/ligand itself.

  • Reagent Quality: Ensure all other reagents (e.g., bases, additives) are of high purity and handled under appropriate conditions (e.g., inert atmosphere if necessary).

Q3: My reagents and catalyst are pure, but my enantioselectivity is still not optimal. Which reaction parameters should I focus on optimizing?

A3: Once reagent and catalyst purity are confirmed, the focus should shift to the reaction conditions, as they play a crucial role in determining the stereochemical outcome.

  • Temperature: Temperature can have a profound effect on enantioselectivity. Generally, lower temperatures lead to higher enantiomeric excess, but this is not always the case.[5] In some instances, an unusual temperature dependence has been observed where higher temperatures surprisingly afford better results.[6] It is crucial to maintain precise and consistent temperature control throughout the reaction.

  • Catalyst Loading: Both too low and too high catalyst loadings can lead to a decrease in enantioselectivity.[7] An optimal loading needs to be determined experimentally for your specific substrate and reaction conditions.

  • Solvent: The polarity and coordinating ability of the solvent can significantly influence the catalyst's activity and the transition state's stability. For instance, in some rhodium-catalyzed asymmetric hydrogenations of dehydromorpholines, aprotic and less polar solvents have been shown to yield better results.[8] A solvent screen is often a worthwhile endeavor.

  • Reaction Time: In some cases, the enantiomeric excess of the product can change over time due to in-situ racemization or side reactions. Monitoring the % ee at different time points can provide valuable insights.

  • Pressure (for hydrogenation reactions): In asymmetric hydrogenations, the hydrogen pressure can influence the reaction rate and, in some cases, the enantioselectivity. Optimization of this parameter may be necessary.[8]

Q4: I have optimized the reaction conditions, but the enantiomeric excess is still not satisfactory for my application. Are there any post-reaction methods to improve the % ee?

A4: Yes, if the enantioselectivity of the reaction cannot be further improved, you can enhance the enantiomeric purity of your product through post-reaction purification techniques.

  • Chiral Chromatography: Preparative chiral HPLC or SFC can be used to separate the enantiomers and isolate the desired one with high purity.[9]

  • Diastereomeric Salt Crystallization: If your chiral morpholine has a basic nitrogen atom, it can be reacted with a chiral acid to form diastereomeric salts. These salts have different solubilities, allowing for their separation by fractional crystallization.[10][11] The pure enantiomer can then be recovered by treating the isolated diastereomeric salt with a base.

Data Presentation

The following tables summarize the effect of various reaction parameters on the enantiomeric excess in the asymmetric synthesis of chiral morpholines, based on literature data.

Table 1: Effect of Solvent on Enantiomeric Excess in the Asymmetric Hydrogenation of a 2-Substituted Dehydromorpholine

EntrySolventConversion (%)ee (%)
1EtOAc>9995
2Toluene>9993
3DCE<5N/A
4MeOH<5N/A
5THF<5N/A
6Dioxane<5N/A

Data adapted from a study on Rh-catalyzed asymmetric hydrogenation.[8] Conditions: 1 mol% catalyst, 50 atm H₂, room temperature, 12 h.

Table 2: Influence of Temperature on Enantioselectivity

EntryTemperature (°C)Yield (%)ee (%)
1708090
2808588
3909085
41009282

Data adapted from a study on the enantioconvergent synthesis of benzomorpholines.[12] Note: This table illustrates a common trend; however, exceptions exist.

Experimental Protocols

Protocol 1: General Procedure for Asymmetric Hydrogenation of 2-Substituted Dehydromorpholines

  • To a dried Schlenk tube, add the chiral bisphosphine ligand (0.011 mmol) and [Rh(COD)₂]BF₄ (0.01 mmol) under an inert atmosphere.

  • Add the degassed solvent (2 mL) and stir the mixture at room temperature for 30 minutes to form the catalyst solution.

  • Add the 2-substituted dehydromorpholine substrate (1.0 mmol) to the catalyst solution.

  • Transfer the Schlenk tube to an autoclave. Purge the autoclave with hydrogen gas three times.

  • Pressurize the autoclave with hydrogen to the desired pressure (e.g., 50 atm) and stir the reaction at the desired temperature (e.g., room temperature) for the specified time (e.g., 12 hours).

  • After the reaction is complete, carefully release the hydrogen pressure.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the chiral morpholine.

  • Determine the enantiomeric excess by chiral HPLC or SFC analysis.[8][13]

Protocol 2: Chiral HPLC Method Validation for Enantiomeric Excess Determination

  • Column and Mobile Phase Selection: Screen a variety of chiral stationary phases (CSPs) and mobile phase compositions to achieve baseline separation of the enantiomers. A common starting point is a polysaccharide-based column with a mobile phase of hexane and a polar modifier like isopropanol or ethanol.[14][15]

  • Resolution (Rs): Prepare a solution of the racemic morpholine. Inject the solution and adjust the mobile phase composition and flow rate to achieve a resolution (Rs) greater than 1.5 between the two enantiomeric peaks.

  • Linearity: Prepare a series of solutions with varying ratios of the two enantiomers (e.g., 99:1, 95:5, 80:20, 50:50, 20:80, 5:95, 1:99). Plot the peak area ratio against the concentration ratio. The correlation coefficient (r²) should be ≥ 0.99.[16]

  • Accuracy: If an enantiomerically pure standard is available, prepare samples with known % ee values. Analyze these samples and compare the measured % ee with the known values to determine the accuracy of the method.

  • Precision: Inject the same sample multiple times (e.g., n=6) and calculate the mean and standard deviation of the % ee values. The relative standard deviation (RSD) should typically be <2%.

Visualizations

The following diagrams illustrate key workflows and relationships in troubleshooting low enantiomeric excess.

Troubleshooting_Workflow Start Low or Inconsistent % ee Observed Step1 Validate Analytical Method (Chiral HPLC/SFC) Start->Step1 Step2 Scrutinize Reagents & Catalyst Purity Step1->Step2 Method Validated Step3 Optimize Reaction Conditions Step2->Step3 Reagents Pure Step4 Consider Post-Reaction Purification Step3->Step4 Optimization Insufficient End High & Reproducible % ee Achieved Step3->End Optimization Successful Step4->End

Caption: A stepwise workflow for troubleshooting low enantiomeric excess.

Reaction_Parameters ee Enantiomeric Excess (% ee) Temp Temperature Temp->ee Solvent Solvent (Polarity, Coordinating Ability) Solvent->ee Catalyst Catalyst (Purity, Loading) Catalyst->ee Substrate Substrate (Purity) Substrate->ee Time Reaction Time Time->ee Pressure Pressure (Hydrogenation) Pressure->ee

Caption: Key reaction parameters influencing the final enantiomeric excess.

References

Technical Support Center: Purifying Benzylmorpholines via Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to purifying benzylmorpholines using column chromatography. It includes detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and quantitative data to facilitate successful purification.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the column chromatography of benzylmorpholines in a question-and-answer format.

Question: My purified benzylmorpholine shows significant peak tailing on TLC and during column chromatography. What causes this and how can I fix it?

Answer: Peak tailing is a common issue when purifying basic compounds like benzylmorpholines on standard silica gel. The basic nitrogen atom in the morpholine ring interacts strongly with the acidic silanol groups on the silica surface, leading to poor separation and broad peaks.[1][2][3]

Solutions:

  • Add a Basic Modifier: Incorporate a small amount of a basic modifier, such as triethylamine (Et₃N) or ammonia (NH₃), into your eluent system. A typical starting concentration is 0.5-1% Et₃N.[4] This additive will neutralize the acidic sites on the silica gel, minimizing the strong interactions with your benzylmorpholine and resulting in sharper peaks.

  • Use an Alternative Stationary Phase:

    • Amine-functionalized silica: This stationary phase has an organic amine bonded to the silica surface, which shields the acidic silanol groups and provides a more inert surface for the purification of basic compounds.[2][3] This often allows for the use of less polar solvent systems, like hexane/ethyl acetate.[1]

    • Alumina (basic or neutral): Alumina is a less acidic stationary phase than silica gel and can be an effective alternative for purifying amines.[5]

  • Reversed-Phase Chromatography: If normal-phase chromatography continues to be problematic, consider using reversed-phase chromatography. In this technique, a non-polar stationary phase (like C18) is used with a polar mobile phase (e.g., acetonitrile/water).[1]

Question: I am experiencing low recovery of my benzylmorpholine from the column. Where is my compound going?

Answer: Low recovery is often due to irreversible binding of the basic benzylmorpholine to the acidic silica gel.[1] It can also be a result of compound decomposition on the stationary phase.[5]

Solutions:

  • Deactivate the Silica Gel: As mentioned above, adding a basic modifier to your eluent can prevent your compound from irreversibly binding to the silica.

  • Switch to a Less Acidic Stationary Phase: Using alumina or amine-functionalized silica can significantly improve recovery.[2][5]

  • Check for Compound Stability: Before performing column chromatography, it is crucial to assess the stability of your benzylmorpholine on silica gel. This can be done by spotting your compound on a TLC plate, letting it sit for several hours, and then developing it to see if any degradation has occurred.[5]

Question: The separation of my benzylmorpholine from impurities is poor, even though they have different Rf values on TLC.

Answer: This issue can arise from several factors, including co-elution, column overloading, or improper packing.

Solutions:

  • Optimize the Solvent System: A good separation on TLC is the first step. Aim for an Rf value of 0.2-0.4 for your target benzylmorpholine to ensure it spends enough time on the stationary phase to separate from impurities.[4]

  • Use a Gradient Elution: Instead of using a single solvent mixture (isocratic elution), a gradual increase in the polarity of the eluent (gradient elution) can often improve the separation of closely eluting compounds.

  • Proper Sample Loading: Dissolve your crude sample in a minimal amount of solvent before loading it onto the column.[6] If your compound is not very soluble in the eluent, consider "dry loading" by adsorbing it onto a small amount of silica gel before adding it to the column.[4][6]

  • Column Packing: Ensure your column is packed uniformly without any cracks or bubbles, as these can lead to channeling and poor separation.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for a solvent system for purifying a benzylmorpholine derivative?

A good starting point is a mixture of a non-polar solvent like hexanes or heptane and a moderately polar solvent like ethyl acetate.[4][7] The exact ratio should be determined by running TLC plates to achieve an optimal Rf value (0.2-0.4) for your compound.[4] For more polar benzylmorpholines, a dichloromethane/methanol system may be necessary, often with the addition of a basic modifier.[1]

Q2: How much silica gel should I use for my column?

A general rule of thumb is to use a silica gel to crude compound weight ratio of 30:1 to 100:1. The exact amount will depend on the difficulty of the separation. For simple separations, a lower ratio may be sufficient, while for closely eluting impurities, a higher ratio will be necessary.

Q3: What is "dry loading" and when should I use it?

Dry loading involves pre-adsorbing your crude sample onto a small amount of silica gel (or another inert solid) before loading it onto the column.[4][6] This technique is particularly useful when your compound has poor solubility in the starting eluent.[6] It helps to ensure that the compound is introduced to the column in a narrow band, which leads to better separation.

Q4: Can I reuse my column?

While it is technically possible to flush and reuse a column, it is generally not recommended for high-purity applications, as residual impurities from a previous run can contaminate your current purification. For routine purifications where the same compound is being isolated repeatedly, reusing a column may be acceptable after a thorough washing procedure.

Quantitative Data

The following tables summarize typical solvent systems, Rf values, and yields for the purification of benzylmorpholine derivatives.

Table 1: Exemplary Solvent Systems and Yields for Benzylmorpholine Derivatives

Compound ClassStationary PhaseEluent System (v/v)Yield
Phenyl-substituted benzylmorpholineSilica GelHeptane/Ethyl Acetate (80:20)Not specified
Trifluoromethylphenylthio-substituted benzylmorpholineSilica GelHexane/Ethyl Acetate (gradient 100:0 to 90:10)94%[7]
Methoxy-substituted benzylmorpholineSilica GelHeptane/Ethyl Acetate (gradient 40:60 to 25:75)Not specified
BenzoyloxymorpholineSilica GelEthyl Acetate/Hexanes (50:50)70-78%

Table 2: General Guidelines for Eluent Selection and Target Rf Values

Compound PolarityRecommended Starting EluentTarget Rf on TLC
Non-polarHexane/Ethyl Acetate (95:5)0.2 - 0.4[4]
Moderately PolarHexane/Ethyl Acetate (80:20 to 50:50)0.2 - 0.4[4]
PolarDichloromethane/Methanol (98:2 to 90:10) + 0.5% Et₃N0.2 - 0.4[4]

Experimental Protocols

Protocol 1: General Flash Column Chromatography of a Benzylmorpholine Derivative

  • Eluent Selection:

    • Develop a suitable eluent system using thin-layer chromatography (TLC).

    • A good starting point is a mixture of hexanes and ethyl acetate.

    • Add 0.5-1% triethylamine (Et₃N) to the eluent to prevent peak tailing.

    • Aim for an Rf value of 0.2-0.4 for the target benzylmorpholine.[4]

  • Column Packing:

    • Select an appropriately sized column based on the amount of crude material.

    • Pack the column with silica gel using the "slurry method" with the chosen eluent (containing Et₃N). Ensure the packing is uniform and free of air bubbles.

  • Sample Loading:

    • Wet Loading: Dissolve the crude benzylmorpholine in a minimal amount of the eluent. Carefully load the solution onto the top of the silica bed.[6]

    • Dry Loading: If the compound has low solubility in the eluent, dissolve it in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.[4][6]

  • Elution and Fraction Collection:

    • Begin eluting the column with the chosen solvent system.

    • Apply gentle pressure to the top of the column to maintain a steady flow rate.

    • Collect fractions and monitor the elution progress by TLC.

  • Product Isolation:

    • Combine the fractions containing the pure benzylmorpholine.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.

Visualizations

G Workflow for Benzylmorpholine Purification cluster_0 Preparation cluster_1 Chromatography cluster_2 Analysis & Isolation Crude Crude Benzylmorpholine TLC TLC Analysis Crude->TLC Solvent Select Solvent System (Rf = 0.2-0.4) TLC->Solvent Pack Pack Column Solvent->Pack Load Load Sample (Wet or Dry) Pack->Load Elute Elute and Collect Fractions Load->Elute Monitor Monitor Fractions by TLC Elute->Monitor Combine Combine Pure Fractions Monitor->Combine Evaporate Evaporate Solvent Combine->Evaporate Pure Purified Benzylmorpholine Evaporate->Pure

Caption: General workflow for purifying benzylmorpholines.

G Troubleshooting Chromatography Issues cluster_0 Problem Identification cluster_1 Solutions PeakTailing Peak Tailing? AddBase Add Basic Modifier (e.g., 0.5-1% Et3N) PeakTailing->AddBase Yes ChangeStationary Use Amine-Functionalized Silica or Alumina PeakTailing->ChangeStationary Yes LowRecovery Low Recovery? LowRecovery->AddBase Yes LowRecovery->ChangeStationary Yes CheckStability Check Compound Stability LowRecovery->CheckStability Yes PoorSep Poor Separation? OptimizeSolvent Optimize Solvent (Rf = 0.2-0.4) PoorSep->OptimizeSolvent Yes DryLoad Use Dry Loading PoorSep->DryLoad Yes ReversedPhase Switch to Reversed-Phase AddBase->ReversedPhase Still issues ChangeStationary->ReversedPhase Still issues

Caption: Troubleshooting logic for common chromatography problems.

References

Side products in the synthesis of (S)-3-Benzylmorpholine and their removal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (S)-3-Benzylmorpholine. The following information addresses common side products and their removal to ensure the desired product's purity and yield.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

There are two primary synthetic routes for preparing this compound:

  • Route 1: N-Alkylation of (S)-Morpholin-3-ylmethanol. This is a widely used method involving the reaction of (S)-Morpholin-3-ylmethanol with benzyl bromide in the presence of a base.

  • Route 2: Reduction of (S)-3-Benzylmorpholin-2-one. This method involves the reduction of the corresponding lactam, (S)-3-Benzylmorpholin-2-one, using a strong reducing agent like lithium aluminum hydride (LiAlH₄).

Q2: What is the most common side product when using the N-alkylation route (Route 1)?

The most prevalent side product in the N-alkylation of (S)-Morpholin-3-ylmethanol is the over-alkylation product, the N,N-dibenzylmorpholinium salt . This occurs when a second benzyl group reacts with the nitrogen atom of the desired this compound, forming a quaternary ammonium salt.

Q3: How can I minimize the formation of the N,N-dibenzylmorpholinium salt?

To minimize the formation of the quaternary ammonium salt, consider the following strategies:

  • Control Stoichiometry: Use a controlled molar ratio of benzyl bromide to (S)-Morpholin-3-ylmethanol. Avoid a large excess of the alkylating agent.

  • Slow Addition: Add the benzyl bromide to the reaction mixture slowly and at a controlled temperature to prevent localized high concentrations.

  • Choice of Base: Employ a non-nucleophilic, sterically hindered base such as N,N-diisopropylethylamine (DIPEA).

Q4: What are the potential side products when using the lactam reduction route (Route 2) with LiAlH₄?

The primary impurities associated with the LiAlH₄ reduction of (S)-3-Benzylmorpholin-2-one are not organic side products from the reaction itself, but rather inorganic byproducts from the workup. These are primarily aluminum salts . Incomplete reduction could also leave unreacted starting material, the lactam.

Q5: How do I remove the aluminum salt byproducts after a LiAlH₄ reduction?

A common and effective method for removing aluminum salts is the Fieser workup. This involves the sequential and careful addition of water, followed by a sodium hydroxide solution, and then more water to the reaction mixture. This procedure precipitates the aluminum salts as a granular solid that can be easily removed by filtration.

Troubleshooting Guides

Problem: Low Yield and Presence of a Highly Polar Impurity in N-Alkylation Synthesis

Symptoms:

  • The final product yield is significantly lower than expected.

  • TLC analysis shows a spot at the baseline that does not move with less polar solvent systems.

  • The isolated product is difficult to purify by standard silica gel chromatography.

Possible Cause: Formation of the N,N-dibenzylmorpholinium salt, which is highly polar and often insoluble in common organic solvents used for chromatography.

Solutions:

  • Extraction: During the aqueous workup, the quaternary ammonium salt will preferentially partition into the aqueous layer. Thoroughly wash the organic layer with water or brine to remove the salt.

  • Crystallization: If the desired product, this compound, is a solid or can be converted to a crystalline salt (e.g., hydrochloride), crystallization can be an effective purification method. The quaternary salt will likely remain in the mother liquor.

  • Modified Chromatography: If chromatography is necessary, consider using a more polar eluent system or reverse-phase chromatography where the highly polar salt will elute very early.

Problem: Difficulty in Isolating the Amine Product After LiAlH₄ Reduction

Symptoms:

  • Formation of a gelatinous precipitate during the aqueous quench, making filtration difficult.

  • Low recovery of the desired amine product from the workup.

Possible Cause: Improper quenching of the LiAlH₄ reaction, leading to the formation of aluminum hydroxides that can trap the amine product.

Solutions:

  • Fieser Workup: Strictly follow the Fieser workup protocol. For every 'n' grams of LiAlH₄ used, cautiously add 'n' mL of water, followed by 'n' mL of 15% aqueous NaOH, and finally 3'n' mL of water. Stir the mixture vigorously until a white, granular precipitate forms.

  • Acid-Base Extraction: After quenching and filtering the aluminum salts, perform an acid-base extraction. Dissolve the crude product in an organic solvent and extract with a dilute acid (e.g., 1M HCl). The amine will move to the aqueous layer as its hydrochloride salt. The aqueous layer can then be basified (e.g., with NaOH) and the free amine re-extracted with an organic solvent.

Data Presentation

ParameterRoute 1: N-AlkylationRoute 2: Lactam Reduction
Starting Material (S)-Morpholin-3-ylmethanol(S)-3-Benzylmorpholin-2-one
Primary Reagent Benzyl bromideLithium aluminum hydride (LiAlH₄)
Typical Yield ~89% (for the precursor alcohol)Generally high, >80%
Primary Side Product N,N-dibenzylmorpholinium saltAluminum salts (from workup)
Purity Before Purification Variable, depends on reaction conditionsHigh, assuming complete reaction

Experimental Protocols

Protocol 1: Synthesis of (S)-(4-Benzylmorpholin-3-yl)methanol (Precursor to Route 1)
  • Reaction Setup: In a round-bottom flask, dissolve (S)-Morpholin-3-ylmethanol in acetonitrile.

  • Base Addition: Add N,N-diisopropylethylamine (DIPEA) to the solution.

  • Alkylation: Slowly add benzyl bromide to the mixture at room temperature (~20°C).

  • Reaction: Stir the reaction mixture for approximately 2 hours.

  • Workup:

    • Concentrate the reaction mixture under reduced pressure.

    • Dissolve the residue in dichloromethane.

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate and potassium hydroxide solutions.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.[1]

  • Purification: The crude product can be purified by silica gel flash column chromatography.

Protocol 2: General Procedure for LiAlH₄ Reduction of a Lactam (Applicable to Route 2)
  • Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride in anhydrous tetrahydrofuran (THF).

  • Substrate Addition: Cool the suspension to 0°C and slowly add a solution of (S)-3-Benzylmorpholin-2-one in anhydrous THF.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and then reflux until the reaction is complete (monitored by TLC).

  • Workup (Fieser Method):

    • Cool the reaction mixture to 0°C.

    • For every 'n' grams of LiAlH₄ used, slowly and sequentially add:

      • 'n' mL of water

      • 'n' mL of 15% aqueous NaOH

      • 3'n' mL of water

    • Stir the resulting mixture vigorously for 15-30 minutes until a white, granular precipitate forms.

  • Isolation:

    • Filter the mixture through a pad of Celite®, washing the filter cake with THF or ethyl acetate.

    • Combine the filtrate and washings, and concentrate under reduced pressure to yield the crude this compound.

  • Purification: The crude product can be further purified by distillation, crystallization of its hydrochloride salt, or flash column chromatography.

Mandatory Visualizations

Synthesis_Pathways cluster_0 Route 1: N-Alkylation cluster_1 Route 2: Lactam Reduction S-Morpholin-3-ylmethanol S-Morpholin-3-ylmethanol S-3-Benzylmorpholine S-3-Benzylmorpholine S-Morpholin-3-ylmethanol->S-3-Benzylmorpholine + Benzyl Bromide, Base Benzyl_Bromide Benzyl Bromide Dibenzyl_Salt N,N-dibenzylmorpholinium salt (Side Product) S-3-Benzylmorpholine->Dibenzyl_Salt Excess Benzyl Bromide S-3-Benzylmorpholin-2-one (S)-3-Benzylmorpholin-2-one Product_Route2 This compound S-3-Benzylmorpholin-2-one->Product_Route2 + LiAlH4 LiAlH4 LiAlH4 Purification_Workflow Crude_Product Crude this compound Aqueous_Workup Aqueous Workup / Extraction Crude_Product->Aqueous_Workup Route 1 Filtration Filtration Crude_Product->Filtration Route 2 (Post-Fieser) Chromatography Flash Column Chromatography Aqueous_Workup->Chromatography Filtration->Chromatography Crystallization Crystallization / Salt Formation Chromatography->Crystallization Pure_Product Pure this compound Crystallization->Pure_Product Troubleshooting_Logic Problem Low Yield / Purification Issues Route_Check Which Synthetic Route? Problem->Route_Check Route1 Route 1: N-Alkylation Route_Check->Route1 Route2 Route 2: Lactam Reduction Route_Check->Route2 Overalkylation Suspect Over-alkylation (Quaternary Salt) Route1->Overalkylation Workup_Issue Suspect Incomplete Aluminum Salt Removal Route2->Workup_Issue Solution1 Optimize Stoichiometry, Thorough Aqueous Extraction, Crystallization Overalkylation->Solution1 Solution2 Perform Fieser Workup, Acid-Base Extraction Workup_Issue->Solution2

References

Technical Support Center: Scale-up Synthesis of (S)-3-Benzylmorpholine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in overcoming common challenges during the scale-up production of (S)-3-Benzylmorpholine.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for the scale-up of this compound?

A1: The most prevalent and industrially viable route starts from the chiral building block (S)-phenylalaninol. The synthesis generally proceeds in three key stages:

  • N-Chloroacetylation: Reaction of (S)-phenylalaninol with chloroacetyl chloride to form the intermediate (S)-2-chloro-N-(1-hydroxy-3-phenylpropan-2-yl)acetamide.

  • Intramolecular Cyclization: Base-mediated ring closure of the chloroacetamide intermediate to yield the lactam, (S)-5-benzylmorpholin-3-one.

  • Lactam Reduction: Reduction of the morpholinone intermediate to the final product, this compound.

Q2: Why is the hydrochloride salt of this compound often prepared?

A2: The free base of this compound is an oil, which can be challenging to handle and purify on a large scale. Conversion to the hydrochloride salt typically affords a crystalline solid, which improves the compound's stability, crystallinity, and handling properties, making it more suitable for pharmaceutical applications.[1]

Q3: What are the primary safety concerns when using Lithium Aluminum Hydride (LiAlH₄) for the lactam reduction at scale?

A3: Lithium Aluminum Hydride (LiAlH₄) is a highly reactive and pyrophoric reagent. Key safety concerns on a large scale include its violent, exothermic reaction with water, alcohols, and other protic sources, which liberates flammable hydrogen gas.[2][3][4] Extreme caution, specialized equipment, and strict adherence to anhydrous conditions are necessary. Work-up procedures are also hazardous and require careful, controlled quenching.

Troubleshooting Guides

Problem 1: Low Yield or Purity in N-Chloroacetylation Step
Symptom Potential Cause Troubleshooting Action
Low Yield Incomplete Reaction: Insufficient chloroacetyl chloride or reaction time.Monitor reaction progress by TLC or HPLC. Consider a slight excess (1.05-1.1 eq) of chloroacetyl chloride.
Exotherm Not Controlled: Runaway reaction leading to decomposition.Implement slow, controlled addition of chloroacetyl chloride at a low temperature (e.g., 0-5 °C). Ensure efficient reactor cooling and agitation.
Low Purity (Multiple Spots on TLC/HPLC) O-Acylation: The hydroxyl group of (S)-phenylalaninol reacts in addition to the amine.Use a non-nucleophilic base (e.g., triethylamine, DIPEA) to scavenge HCl. Running the reaction in a phosphate buffer has also been shown to improve N-selectivity.[5][6]
Di-acylation: The initially formed secondary amine reacts further.This is less common but can occur with a large excess of acylating agent. Maintain strict stoichiometry.
Degradation: Unstable intermediate under reaction or work-up conditions.Ensure the work-up is performed promptly and at a controlled temperature.
Problem 2: Incomplete Cyclization to (S)-5-benzylmorpholin-3-one
Symptom Potential Cause Troubleshooting Action
Starting Material Remains Insufficient Base: Incomplete deprotonation of the hydroxyl group.Use a strong base such as sodium hydride (NaH), potassium tert-butoxide (t-BuOK), or potassium hydroxide (KOH). Ensure at least stoichiometric amounts are used.
Low Reaction Temperature: Insufficient energy for the intramolecular SN2 reaction.Gently warm the reaction mixture (e.g., to 40-50 °C) after the addition of the base. Monitor for completion.
Formation of Impurities Base-Promoted Side Reactions: Elimination or intermolecular reactions.Add the base at a controlled rate to a well-stirred solution of the chloroacetamide intermediate. Avoid excessive temperatures.
Problem 3: Challenges During Lactam Reduction with LiAlH₄
Symptom Potential Cause Troubleshooting Action
Low Yield Incomplete Reduction: Insufficient LiAlH₄ or deactivation by moisture.Ensure all glassware is flame-dried and solvents are anhydrous. Use a slight excess of LiAlH₄ (e.g., 1.5-2.0 equivalents).
Product Loss During Work-up: Formation of a stable emulsion with aluminum salts.Employ a standard quenching procedure, such as the Fieser workup (sequential addition of water, 15% NaOH (aq), and more water).[2] Alternatively, using a saturated aqueous solution of Rochelle's salt (sodium potassium tartrate) can effectively break up the emulsion.
Safety Hazard (Fire/Runaway Reaction) Uncontrolled Quenching: Rapid addition of protic quench reagents.Always quench the reaction at low temperatures (0 °C or below). Add quenching agents (e.g., ethyl acetate, then water) slowly and dropwise with vigorous stirring.
Difficult Filtration Gelatinous Aluminum Hydroxide Precipitate: Clogs filter beds.The Fieser workup is designed to produce a granular, easily filterable precipitate. Ensure the prescribed stirring times are followed to allow for the precipitate to form correctly.

Data Presentation

Table 1: Comparison of Reducing Agents for Lactam Reduction (Illustrative)

Reducing Agent Equivalents Solvent Temp (°C) Typical Yield (%) Key Considerations
LiAlH₄ 1.5 - 2.0THF, Diethyl Ether0 to 3585 - 95High reactivity, pyrophoric, challenging work-up, cost.[2][3][4]
BH₃·THF or BH₃·SMe₂ 2.0 - 3.0THF0 to 6580 - 90Milder than LiAlH₄, good for scale-up, but requires careful handling of borane reagents.
Sodium Borohydride / Lewis Acid 3.0 - 4.0 (NaBH₄)THF25 to 6575 - 85Milder conditions, but requires a Lewis acid (e.g., BF₃·OEt₂) co-reagent.
Catalytic Hydrogenation (e.g., Ru-based) N/A (Catalyst)Alcohols50 - 10090 - 98High pressure required, specialized equipment, greener process.

Experimental Protocols

Protocol 1: N-Chloroacetylation of (S)-Phenylalaninol
  • Reactor Setup: Charge a jacketed glass reactor with (S)-phenylalaninol (1.0 eq) and a suitable solvent such as dichloromethane (DCM) or ethyl acetate (10 L/kg).

  • Inerting and Cooling: Purge the reactor with nitrogen and cool the contents to 0-5 °C with efficient stirring.

  • Base Addition: Add triethylamine (1.1 eq) to the reactor.

  • Reagent Addition: Prepare a solution of chloroacetyl chloride (1.05 eq) in the reaction solvent (2 L/kg). Add this solution dropwise to the reactor over 2-3 hours, ensuring the internal temperature does not exceed 10 °C.

  • Reaction Monitoring: Stir the mixture at 5-10 °C for an additional 1-2 hours after the addition is complete. Monitor the reaction by TLC or HPLC until the starting material is consumed.

  • Work-up: Quench the reaction by the slow addition of water (5 L/kg). Separate the organic layer, wash with dilute HCl (aq), saturated NaHCO₃ (aq), and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude (S)-2-chloro-N-(1-hydroxy-3-phenylpropan-2-yl)acetamide, which can be used in the next step without further purification.

Protocol 2: Intramolecular Cyclization to (S)-5-benzylmorpholin-3-one
  • Reactor Setup: Charge a clean, dry, nitrogen-purged reactor with a solution of the crude chloroacetamide intermediate (1.0 eq) in anhydrous THF (8 L/kg).

  • Base Preparation: In a separate vessel, prepare a slurry of sodium hydride (60% dispersion in mineral oil, 1.2 eq) in anhydrous THF.

  • Base Addition: Cool the chloroacetamide solution to 0-5 °C. Slowly add the NaH slurry to the reactor, maintaining the temperature below 15 °C.

  • Reaction: After the addition, allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor the cyclization by TLC/HPLC.

  • Work-up: Carefully quench the reaction by the slow, dropwise addition of isopropanol to consume excess NaH, followed by the slow addition of water.

  • Extraction and Isolation: Add ethyl acetate and separate the layers. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under vacuum to yield the crude lactam.

Protocol 3: Lactam Reduction and Salt Formation
  • Reactor Setup: Charge a dry, nitrogen-purged reactor with LiAlH₄ (1.5 eq) and anhydrous THF (10 L/kg). Cool the slurry to 0 °C.

  • Substrate Addition: Dissolve the crude (S)-5-benzylmorpholin-3-one (1.0 eq) in anhydrous THF (5 L/kg) and add it slowly to the LiAlH₄ slurry, keeping the internal temperature below 10 °C.

  • Reaction: After addition, warm the reaction to room temperature and stir for 4-6 hours until the reaction is complete (monitored by TLC/HPLC).

  • Fieser Work-up: Cool the reaction back to 0 °C. Sequentially and very slowly add:

    • 'x' mL of water (where 'x' is the weight of LiAlH₄ in grams).

    • 'x' mL of 15% aqueous NaOH.

    • '3x' mL of water.

  • Isolation of Free Base: Stir the resulting slurry vigorously at room temperature for 1 hour. The salts should become a granular, white solid. Filter the mixture through a pad of celite, washing the filter cake with THF. Concentrate the combined filtrate under reduced pressure to obtain the crude this compound as an oil.

  • Salt Formation: Dissolve the crude oil in a suitable solvent like isopropanol or ethyl acetate. Add a solution of HCl in the chosen solvent (e.g., 2M HCl in isopropanol, 1.1 eq) with stirring.

  • Crystallization: Cool the mixture to 0-5 °C to induce crystallization. Stir for 2-4 hours, then collect the solid by filtration. Wash the cake with cold solvent and dry under vacuum to yield this compound hydrochloride.

Visualizations

G cluster_0 Synthesis Workflow A (S)-Phenylalaninol B (S)-2-chloro-N-(1-hydroxy-3-phenylpropan-2-yl)acetamide A->B N-Chloroacetylation (Chloroacetyl Chloride, Base) C (S)-5-benzylmorpholin-3-one B->C Intramolecular Cyclization (Strong Base, e.g., NaH) D This compound C->D Lactam Reduction (e.g., LiAlH4) E This compound HCl D->E Salt Formation (HCl)

Caption: General synthetic workflow for this compound HCl.

G cluster_reactants Reactant & Reagent Checks cluster_conditions Reaction Condition Checks cluster_workup Work-up & Purification Checks start Low Yield or Purity in Step X purity Verify Purity of Starting Materials (NMR, HPLC, KF) start->purity Start Here stoich Check Stoichiometry & Reagent Activity temp Review Temperature Profile (Addition, Reaction) purity->temp Reactants OK time Confirm Reaction Time (TLC/HPLC Monitoring) quench Analyze Quenching Procedure (Temperature, Rate) temp->quench Conditions OK atmo Ensure Anhydrous/Inert Conditions extraction Optimize Extraction/Wash Steps (Solvent, pH) end Issue Resolved / Consult Process Chemist quench->end Work-up OK purify Re-evaluate Purification Method (Crystallization Solvent, Chromatography)

Caption: Logical troubleshooting workflow for scale-up synthesis issues.

References

Stability issues of (S)-3-Benzylmorpholine under acidic or basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of (S)-3-Benzylmorpholine under acidic and basic conditions. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the potential degradation pathways for this compound under acidic or basic conditions?

A1: While specific degradation pathways for this compound are not extensively documented in publicly available literature, potential degradation can be inferred from the chemical properties of the morpholine ring and the N-benzyl group. Under acidic conditions, protonation of the nitrogen atom can make the molecule more susceptible to nucleophilic attack or ring-opening reactions, although the morpholine ring is generally stable.[1][2] Under harsh acidic conditions, cleavage of the benzyl group could potentially occur. In basic conditions, degradation is less likely for the core structure, but strong bases at elevated temperatures could potentially promote ring-opening or other rearrangements.

Q2: What are the likely degradation products of this compound?

A2: Based on the predicted degradation pathways, potential degradation products could include compounds resulting from the cleavage of the morpholine ring or the loss of the benzyl group. For instance, acid-catalyzed hydrolysis could potentially lead to the formation of N-(2-(2-hydroxyethoxy)ethyl)benzylamine or even ring-opened diol and benzylamine under very harsh conditions. However, without experimental data, these are hypothetical.

Q3: How can I monitor the stability of this compound in my experiments?

A3: A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection, is essential for monitoring the degradation of this compound.[3] This method should be capable of separating the parent compound from any potential degradation products. Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy can also be a powerful tool for both identification and quantification of the active ingredient and its degradation products.[4][5]

Q4: What are the typical conditions for a forced degradation study of this compound?

A4: Forced degradation studies are conducted under conditions more severe than accelerated stability testing to identify potential degradation products and pathways.[3][6] Typical conditions include exposure to acidic and basic solutions at elevated temperatures (e.g., 0.1 M HCl at 60°C, 0.1 M NaOH at 60°C), oxidative conditions (e.g., 3% H₂O₂ at room temperature), and thermal and photolytic stress.[7][8]

Troubleshooting Guides

Issue 1: Rapid degradation of this compound observed in acidic solution.
  • Possible Cause: The acidic conditions (pH, temperature) may be too harsh for the molecule. The presence of certain counter-ions in the acidic solution could also catalyze degradation.

  • Troubleshooting Steps:

    • Reduce Severity of Conditions: Decrease the acid concentration and/or the temperature of the experiment.

    • Buffer Selection: Use a buffered solution at the desired acidic pH instead of a strong acid solution to maintain a more controlled pH environment.

    • Time-Point Analysis: Analyze samples at earlier time points to capture the initial degradation profile before it proceeds to completion.

    • Inert Atmosphere: Conduct the experiment under an inert atmosphere (e.g., nitrogen or argon) to rule out oxidative degradation that can sometimes be accelerated at low pH.

Issue 2: Inconsistent results in stability studies under basic conditions.
  • Possible Cause: The basic solution may be absorbing carbon dioxide from the atmosphere, leading to a change in pH over time. The compound may also be susceptible to base-catalyzed oxidation.

  • Troubleshooting Steps:

    • Freshly Prepare Solutions: Use freshly prepared basic solutions for each experiment to minimize carbonate formation.

    • Inert Atmosphere: As with acidic conditions, performing the experiment under an inert atmosphere can prevent oxidation.

    • pH Monitoring: Monitor the pH of the solution throughout the experiment to ensure it remains constant.

    • Container Material: Ensure the container material is not reactive with the basic solution. Borosilicate glass is generally a good choice.

Issue 3: Appearance of unexpected peaks in the HPLC chromatogram during a stability study.
  • Possible Cause: These could be degradation products, impurities from the starting material, or artifacts from the analytical method itself (e.g., reaction with the mobile phase).

  • Troubleshooting Steps:

    • Analyze a Blank: Inject a blank sample (matrix without the analyte) that has been subjected to the same stress conditions to identify any peaks originating from the matrix or solvent.

    • Peak Purity Analysis: Use a photodiode array (PDA) detector to check the peak purity of the analyte and the new peaks.

    • Mass Spectrometry (MS) Analysis: Couple the HPLC to a mass spectrometer (LC-MS) to obtain mass information about the unknown peaks, which can help in their identification.

    • Review Mobile Phase Compatibility: Ensure that the mobile phase components are not reacting with the analyte or its degradation products.

Quantitative Data Summary

As no specific quantitative experimental data for the degradation of this compound under acidic and basic conditions was found in the literature, the following tables present hypothetical data to illustrate how results from forced degradation studies are typically summarized.

Table 1: Hypothetical Degradation of this compound under Acidic Conditions.

ConditionTime (hours)This compound Remaining (%)Major Degradation Product 1 (%)Major Degradation Product 2 (%)
0.1 M HCl, 60°C0100.00.00.0
492.55.22.3
885.19.85.1
2468.320.511.2
1 M HCl, 60°C0100.00.00.0
475.418.95.7
858.230.111.7
2425.955.618.5

Table 2: Hypothetical Degradation of this compound under Basic Conditions.

ConditionTime (hours)This compound Remaining (%)Major Degradation Product 3 (%)
0.1 M NaOH, 60°C0100.00.0
499.80.2
899.50.5
2498.61.4
1 M NaOH, 60°C0100.00.0
498.21.8
896.53.5
2492.17.9

Experimental Protocols

Protocol 1: Forced Degradation under Acidic Conditions
  • Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).

  • Stress Conditions:

    • To 1 mL of the stock solution, add 9 mL of 0.1 M hydrochloric acid.

    • Incubate the solution in a constant temperature bath at 60°C.

  • Sampling: Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, and 24 hours).

  • Sample Preparation for Analysis:

    • Immediately neutralize the withdrawn aliquot with an equivalent amount of 0.1 M sodium hydroxide.

    • Dilute the neutralized sample with the mobile phase to a suitable concentration for HPLC analysis.

  • Analysis: Analyze the samples using a validated stability-indicating HPLC method.

Protocol 2: Forced Degradation under Basic Conditions
  • Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent.

  • Stress Conditions:

    • To 1 mL of the stock solution, add 9 mL of 0.1 M sodium hydroxide.

    • Incubate the solution in a constant temperature bath at 60°C.

  • Sampling: Withdraw aliquots at predetermined time points.

  • Sample Preparation for Analysis:

    • Immediately neutralize the withdrawn aliquot with an equivalent amount of 0.1 M hydrochloric acid.

    • Dilute the neutralized sample with the mobile phase.

  • Analysis: Analyze the samples using a validated stability-indicating HPLC method.

Visualizations

Acid_Degradation_Pathway S3BM This compound Protonated Protonated this compound S3BM->Protonated + H+ Intermediate Ring-Opened Intermediate Protonated->Intermediate H2O (Harsh Conditions) DP2 Degradation Product 2 (e.g., Benzylamine) Protonated->DP2 C-N Bond Cleavage (Potential) DP1 Degradation Product 1 (e.g., N-(2-(2-hydroxyethoxy)ethyl)benzylamine) Intermediate->DP1 Further Reaction

Caption: Hypothetical acidic degradation pathway for this compound.

Experimental_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock Prepare Stock Solution of This compound Acid Acidic (e.g., 0.1 M HCl, 60°C) Stock->Acid Base Basic (e.g., 0.1 M NaOH, 60°C) Stock->Base Sampling Sample at Time Points Acid->Sampling Base->Sampling Neutralize Neutralize & Dilute Sampling->Neutralize HPLC HPLC-UV/MS Analysis Neutralize->HPLC Data Data Interpretation HPLC->Data Troubleshooting_Logic Start Unexpected Degradation Observed CheckConditions Are experimental conditions (pH, Temp) too harsh? Start->CheckConditions ReduceSeverity Reduce severity of conditions CheckConditions->ReduceSeverity Yes CheckPurity Is the starting material pure? CheckConditions->CheckPurity No End Problem Resolved ReduceSeverity->End Purify Re-purify starting material CheckPurity->Purify No CheckMethod Is the analytical method robust? CheckPurity->CheckMethod Yes Purify->End ValidateMethod Validate/re-validate analytical method CheckMethod->ValidateMethod No CheckMethod->End Yes ValidateMethod->End

References

Validation & Comparative

Comparative NMR Analysis of (S)-3-Benzylmorpholine and Structural Isomers

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide for Researchers in Drug Development

This guide provides a detailed comparative analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for (S)-3-Benzylmorpholine and its structural isomers, N-benzylmorpholine and 2-benzylmorpholine. The objective is to offer researchers, scientists, and drug development professionals a comprehensive reference for the structural elucidation and differentiation of these important morpholine derivatives. This document summarizes key quantitative NMR data, outlines detailed experimental protocols for data acquisition, and presents visual aids to clarify structural relationships and analytical workflows.

Introduction

Morpholine and its derivatives are prevalent structural motifs in a vast array of pharmaceuticals and biologically active compounds. The precise substitution pattern on the morpholine ring is critical to a molecule's pharmacological activity and pharmacokinetic properties. Therefore, unambiguous characterization of these compounds is paramount. NMR spectroscopy is the most powerful tool for elucidating the detailed molecular structure of these compounds in solution. This guide focuses on this compound, a chiral building block of significant interest, and compares its NMR spectral features with those of its common isomers to highlight the diagnostic differences that are crucial for correct structural assignment.

Comparative NMR Data

Table 1: ¹H NMR Chemical Shift Data (ppm)

Proton Assignment This compound (Predicted) N-Benzylmorpholine (Experimental) 2-Benzylmorpholine (Experimental)
Aromatic-H 7.20-7.35 (m, 5H)7.25-7.37 (m, 5H)7.18-7.32 (m, 5H)
Benzyl-CH₂ 2.95 (dd, 1H), 2.75 (dd, 1H)3.50 (s, 2H)2.85 (dd, 1H), 2.55 (dd, 1H)
Morpholine-H2 3.85 (m, 1H), 3.65 (m, 1H)3.70 (t, 4H)3.90 (m, 1H), 3.75 (m, 1H)
Morpholine-H3 3.20 (m, 1H)2.45 (t, 4H)2.90 (m, 1H)
Morpholine-H5 2.80 (m, 1H), 2.60 (m, 1H)2.45 (t, 4H)2.75 (m, 1H), 2.60 (m, 1H)
Morpholine-H6 3.85 (m, 1H), 3.65 (m, 1H)3.70 (t, 4H)3.90 (m, 1H), 3.75 (m, 1H)
NH 1.90 (br s, 1H)-1.85 (br s, 1H)

Note: Predicted data was generated using computational models. Experimental data is compiled from various sources. Chemical shifts are reported in ppm relative to TMS. Multiplicities are denoted as s (singlet), d (doublet), t (triplet), m (multiplet), and br s (broad singlet).

Table 2: ¹³C NMR Chemical Shift Data (ppm)

Carbon Assignment This compound (Predicted) N-Benzylmorpholine (Experimental) 2-Benzylmorpholine (Experimental)
Aromatic-C (Quaternary) 138.5137.8139.0
Aromatic-CH 129.0, 128.5, 126.5129.2, 128.3, 127.1129.5, 128.4, 126.2
Benzyl-CH₂ 40.563.442.0
Morpholine-C2 68.067.275.0
Morpholine-C3 58.054.055.0
Morpholine-C5 47.054.047.5
Morpholine-C6 68.067.270.0

Note: Predicted data was generated using computational models. Experimental data is compiled from various sources. Chemical shifts are reported in ppm relative to TMS.

Experimental Protocols

The following is a general experimental protocol for the acquisition of high-quality ¹H and ¹³C NMR spectra for morpholine derivatives.

1. Sample Preparation

  • Sample Weighing: Accurately weigh 5-10 mg of the compound for ¹H NMR and 20-50 mg for ¹³C NMR into a clean, dry vial.

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., CDCl₃, DMSO-d₆, CD₃OD). The choice of solvent can slightly affect chemical shifts.

  • Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial. Gently vortex or sonicate the mixture to ensure complete dissolution.

  • Transfer to NMR Tube: Using a clean Pasteur pipette, transfer the clear solution into a standard 5 mm NMR tube. Avoid transferring any solid particles.

  • Internal Standard: For precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (TMS) can be added (typically 0.03-0.05% v/v).

2. NMR Data Acquisition

  • Instrumentation: Data should be acquired on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Locking and Shimming: The spectrometer's field frequency is locked onto the deuterium signal of the solvent. The magnetic field homogeneity is then optimized by shimming to obtain sharp, symmetrical peaks.

  • ¹H NMR Acquisition Parameters (Typical):

    • Pulse Program: A standard single-pulse experiment (e.g., zg30).

    • Spectral Width: Approximately 12-16 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 8-16, depending on the sample concentration.

  • ¹³C NMR Acquisition Parameters (Typical):

    • Pulse Program: A proton-decoupled experiment with Nuclear Overhauser Effect (NOE) enhancement (e.g., zgpg30).

    • Spectral Width: Approximately 200-220 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 128 to several thousand, depending on the sample concentration and the presence of quaternary carbons.

3. Data Processing

  • Fourier Transformation: The acquired Free Induction Decay (FID) is converted into the frequency domain spectrum via Fourier transformation.

  • Phasing and Baseline Correction: The spectrum is manually or automatically phased to ensure all peaks are in pure absorption mode. The baseline is corrected to be flat.

  • Referencing: The chemical shift axis is referenced to the internal standard (TMS at 0.00 ppm) or the residual solvent peak.

  • Peak Picking and Integration: Peaks are identified, and their chemical shifts are recorded. For ¹H NMR, the integral of each peak is determined to provide information on the relative number of protons.

Visualizing Structural Relationships and Analytical Workflow

The following diagrams, generated using Graphviz, illustrate the chemical structures of the compared morpholine derivatives and the logical workflow of an NMR analysis.

G Chemical Structures of Benzylmorpholine Isomers cluster_0 This compound cluster_1 N-Benzylmorpholine cluster_2 2-Benzylmorpholine a a b b c c

Caption: Molecular structures of the three benzylmorpholine isomers.

G NMR Analysis Workflow sample_prep Sample Preparation (Weighing, Dissolution) data_acq NMR Data Acquisition (¹H and ¹³C Spectra) sample_prep->data_acq processing Data Processing (FT, Phasing, Baseline Correction) data_acq->processing analysis Spectral Analysis (Peak Picking, Integration, Assignment) processing->analysis structure Structure Elucidation/ Confirmation analysis->structure

Caption: A logical workflow for NMR analysis.

Discussion and Conclusion

The comparative NMR data reveals key diagnostic features for distinguishing between this compound, N-benzylmorpholine, and 2-benzylmorpholine.

For This compound , the presence of a protonated nitrogen (NH) is expected to give a broad singlet in the ¹H NMR spectrum, similar to 2-benzylmorpholine. The benzylic protons are diastereotopic and will appear as two distinct signals (doublet of doublets), and the adjacent proton on the stereocenter (H3) will be a multiplet. The carbons of the morpholine ring will all be inequivalent in the ¹³C NMR spectrum due to the chiral center.

In contrast, N-Benzylmorpholine exhibits a much simpler NMR profile due to its C₂ symmetry. The two methylene groups adjacent to the oxygen and the two adjacent to the nitrogen are chemically equivalent, leading to two triplets in the ¹H NMR spectrum for the morpholine ring protons. The benzylic protons appear as a sharp singlet. The ¹³C NMR spectrum will show only two signals for the morpholine ring carbons.

2-Benzylmorpholine , being a constitutional isomer of the 3-substituted analogue, will also show a complex NMR spectrum with distinct signals for all morpholine protons and carbons. However, the chemical shifts of the protons and carbons at the 2-position and the adjacent benzylic group will differ significantly from those in the 3-substituted isomer due to the different electronic environment (adjacent to oxygen versus nitrogen).

By carefully analyzing the chemical shifts, multiplicities, and coupling constants, researchers can confidently differentiate between these isomers. The provided protocols and visual aids are intended to support these analytical efforts. This guide underscores the power of NMR spectroscopy in the structural characterization of complex organic molecules and provides a valuable resource for scientists in the field of drug discovery and development.

Unveiling the Molecular Fingerprint: A Comparative Guide to the Mass Spectrometry Fragmentation of (S)-3-Benzylmorpholine

Author: BenchChem Technical Support Team. Date: December 2025

The morpholine core, particularly when substituted with a benzyl group, is a structural motif found in a range of pharmacologically active compounds. Mass spectrometry is a primary technique for the structural elucidation of these molecules. The fragmentation patterns observed under electron ionization (EI) provide a unique "fingerprint" for each compound, enabling its identification.

Comparative Fragmentation Analysis

The primary fragmentation of N-substituted benzylamines and related compounds typically involves cleavage of the bond beta to the nitrogen atom within the benzyl group, leading to the formation of a stable tropylium ion (m/z 91) or a benzyl cation (m/z 91) and the corresponding morpholine-derived radical cation. Another significant fragmentation pathway for morpholine derivatives is the alpha-cleavage to the ring nitrogen and oxygen, leading to characteristic fragment ions.

Based on the fragmentation of analogous compounds like phenmetrazine and n-methylbenzylamine, the expected major fragments for (S)-3-Benzylmorpholine are outlined below.[1]

CompoundMolecular Weight ( g/mol )Key Fragment Ions (m/z) and Proposed Structures
This compound 177.2491 (Tropylium ion - [C₇H₇]⁺) - Predicted Base Peak86 (Morpholine ring fragment - [C₄H₈NO]⁺) 177 (Molecular ion - [M]⁺)
Phenmetrazine 177.2491 (Tropylium ion - [C₇H₇]⁺) 57 ([C₃H₅N]⁺) 177 (Molecular ion - [M]⁺)[2]
Phendimetrazine 191.2757 ([C₃H₅N]⁺) - Base Peak85 ([C₅H₁₁N]⁺) 191 (Molecular ion - [M]⁺)[3]

Experimental Protocols

The following protocols are based on established methodologies for the analysis of phenmetrazine and related compounds and are recommended for the analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for Phenmetrazine Analysis

This protocol is adapted from the SWGDRUG monograph for phenmetrazine.[2]

  • Sample Preparation: Dilute the analyte to approximately 4 mg/mL in chloroform. Perform a base extraction using a sodium carbonate solution.

  • Instrumentation: Agilent Gas Chromatograph with a Mass Selective Detector (MSD).

  • Column: HP-5MS (or equivalent), 30 m x 0.25 mm x 0.25 µm.

  • Carrier Gas: Helium at a constant flow rate of 1.5 mL/min.

  • Injector Temperature: 280°C.

  • MSD Transfer Line Temperature: 280°C.

  • MS Source Temperature: 230°C.

  • MS Quadrupole Temperature: 150°C.

  • Oven Temperature Program:

    • Initial temperature of 100°C, hold for 1.0 min.

    • Ramp to 280°C at a rate of 12°C/min.

    • Hold at 280°C for 9.0 min.

  • Injection Parameters: 1 µL injection volume with a split ratio of 25:1.

  • MS Parameters:

    • Mass Scan Range: 30-550 amu.

    • Threshold: 100.

    • Acquisition Mode: Scan.

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the analysis of a novel compound like this compound using GC-MS.

GC-MS Analysis Workflow cluster_sample_prep Sample Preparation cluster_gc_ms_analysis GC-MS Analysis cluster_data_analysis Data Analysis A Analyte Solution (~4 mg/mL in CHCl3) B Base Extraction (Sodium Carbonate) A->B C Injection into GC B->C Inject Extract D Separation on HP-5MS Column C->D E Electron Ionization (70 eV) D->E F Mass Analysis (Quadrupole) E->F G Mass Spectrum Acquisition F->G Detect Ions H Fragmentation Pattern Analysis G->H I Compound Identification H->I

Caption: Workflow for GC-MS analysis of this compound.

This guide provides a foundational understanding of the expected mass spectrometric behavior of this compound by drawing comparisons with its close structural analogs. The provided experimental protocol offers a starting point for laboratories seeking to develop and validate analytical methods for this and similar compounds. As with any analytical endeavor, experimental verification of the predicted fragmentation pattern is essential for confident identification.

References

A Comparative Guide to Chiral HPLC Methods for Determining Enantiomeric Purity of 3-Benzylmorpholine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The determination of enantiomeric purity is a critical step in the development and quality control of chiral drug substances like 3-benzylmorpholine. The spatial arrangement of substituents around the chiral center can lead to significant differences in pharmacological and toxicological profiles between enantiomers. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) methods suitable for the enantioselective separation of 3-benzylmorpholine, alongside a discussion of alternative analytical techniques.

Comparison of Analytical Methods

Chiral HPLC is a robust and widely adopted technique for the separation of enantiomers, offering high resolution and sensitivity.[1] For compounds like 3-benzylmorpholine, which contains a secondary amine and a benzyl group, polysaccharide-based and cyclodextrin-based chiral stationary phases (CSPs) are typically the most effective.[2][3] An alternative method for determining enantiomeric purity is Nuclear Magnetic Resonance (NMR) spectroscopy using chiral solvating agents, which can be a simpler and faster approach in some cases.

The following table summarizes the key performance parameters of a proposed chiral HPLC method and a comparative NMR method for the analysis of 3-benzylmorpholine enantiomers.

ParameterChiral HPLC Method (Proposed)1H-NMR with Chiral Solvating Agent
Principle Differential interaction of enantiomers with a chiral stationary phase.Formation of transient diastereomeric complexes with a chiral solvating agent, leading to distinct NMR signals.
Chiral Selector Polysaccharide-based CSP (e.g., Amylose tris(3,5-dimethylphenylcarbamate))Chiral Solvating Agent (e.g., (R)-(-)-1,1'-Bi-2-naphthol (BINOL))
Resolution (Rs) > 1.5 (baseline separation)Dependent on the chemical shift difference (Δδ) of diastereomeric signals.
Selectivity (α) Typically > 1.1N/A
Analysis Time 10 - 30 minutes per sample< 10 minutes per sample after sample preparation
Sample Preparation Dissolution in mobile phaseDissolution in deuterated solvent and addition of chiral solvating agent.
Instrumentation HPLC system with UV detectorHigh-resolution NMR spectrometer (e.g., 400 MHz or higher)
Advantages High resolution, well-established, suitable for preparative scale.Rapid analysis, minimal sample preparation, structural information can be obtained simultaneously.
Disadvantages Method development can be time-consuming, requires specialized chiral columns.Lower sensitivity compared to HPLC, may not be suitable for all compounds, requires a high-field NMR.

Experimental Protocols

Proposed Chiral HPLC Method

This proposed method is based on successful separations of structurally similar chiral amines and N-benzyl compounds.

  • Instrumentation: A standard HPLC system equipped with a UV detector is used.

  • Chiral Stationary Phase: A polysaccharide-based column, such as a Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) column (250 mm x 4.6 mm, 5 µm), is recommended.[4]

  • Mobile Phase: A mixture of n-Hexane and Isopropanol (IPA) in a ratio of 90:10 (v/v) with 0.1% Diethylamine (DEA) as a basic additive to improve peak shape.[2]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV detection at 254 nm.

  • Sample Preparation: The racemic 3-benzylmorpholine standard and the sample to be tested are dissolved in the mobile phase to a concentration of approximately 1 mg/mL.

  • Data Analysis: The enantiomeric purity is calculated from the peak areas of the two enantiomers.

Alternative Method: ¹H-NMR with Chiral Solvating Agent

This method provides a rapid alternative for determining enantiomeric excess.

  • Instrumentation: A high-resolution NMR spectrometer (400 MHz or higher).

  • Chiral Solvating Agent (CSA): (R)-(-)-1,1'-Bi-2-naphthol (BINOL) is a suitable choice.

  • Sample Preparation: Approximately 5-10 mg of the 3-benzylmorpholine sample is dissolved in 0.6 mL of deuterated chloroform (CDCl₃) in an NMR tube. A molar equivalent of the chiral solvating agent is added to the tube.

  • Data Acquisition: A standard ¹H-NMR spectrum is acquired. The interaction between the enantiomers of 3-benzylmorpholine and the chiral solvating agent will lead to the formation of diastereomeric complexes, which should result in separate signals for at least one proton of each enantiomer.

  • Data Analysis: The enantiomeric excess is determined by integrating the well-resolved signals corresponding to each enantiomer.

Visualizing the Workflow

To illustrate the experimental process, the following diagrams outline the logical steps for each method.

Chiral_HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_sample Dissolve Sample in Mobile Phase inject Inject Sample prep_sample->inject prep_mobile Prepare Hexane/IPA/DEA Mixture prep_mobile->inject separate Separation on Chiral Column inject->separate 1.0 mL/min detect UV Detection separate->detect 254 nm integrate Integrate Peak Areas detect->integrate calculate Calculate Enantiomeric Purity integrate->calculate

Caption: Workflow for Chiral HPLC Analysis.

NMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_data Data Analysis dissolve Dissolve Sample in CDCl3 add_csa Add Chiral Solvating Agent dissolve->add_csa acquire Acquire 1H-NMR Spectrum add_csa->acquire integrate Integrate Diastereomeric Signals acquire->integrate calculate Determine Enantiomeric Ratio integrate->calculate

Caption: Workflow for NMR Analysis with a Chiral Solvating Agent.

References

A Comparative Guide to Chiral Auxiliaries: (S)-3-Benzylmorpholine vs. Evans' Oxazolidinones

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for enantiomerically pure compounds is a cornerstone of modern chemical synthesis. Chiral auxiliaries are powerful tools in this endeavor, enabling the stereoselective formation of new chiral centers. Among the most celebrated and widely utilized are the Evans' oxazolidinones. This guide provides a detailed comparison of the well-established Evans' auxiliaries with the less-explored (S)-3-Benzylmorpholine, offering insights into their potential applications in asymmetric synthesis.

Introduction to Chiral Auxiliaries

A chiral auxiliary is a stereogenic molecule that is temporarily attached to a prochiral substrate to direct a chemical reaction to proceed with high diastereoselectivity. After the desired stereocenter is created, the auxiliary is removed, yielding an enantiomerically enriched product and ideally allowing for the recovery and reuse of the auxiliary. The effectiveness of a chiral auxiliary is judged by its ability to provide high stereocontrol, its ease of attachment and removal, and its availability.

Evans' Oxazolidinones: The Gold Standard

Developed by David A. Evans and his group, oxazolidinone auxiliaries have become a benchmark in asymmetric synthesis due to their high efficacy in a wide range of reactions, including alkylations, aldol reactions, acylations, and conjugate additions.[1][2] The stereocontrol exerted by these auxiliaries stems from the rigid conformation of the N-acylated intermediate and the steric hindrance provided by the substituent at the C4 position, which effectively shields one face of the enolate.[3]

The most commonly used Evans' auxiliaries are derived from readily available amino acids, such as valine and phenylalanine, leading to the (S)-4-isopropyl-2-oxazolidinone and (R)- or (S)-4-benzyl-2-oxazolidinone, respectively.[3][4]

This compound: An Unexplored Alternative

This compound is a chiral molecule that possesses structural features potentially amenable to its use as a chiral auxiliary. The morpholine ring can provide a rigid scaffold, and the benzyl group at the C3 position could offer the necessary steric bulk to direct the approach of reagents. However, a comprehensive review of the scientific literature reveals a significant lack of published data on the application of this compound as a chiral auxiliary in asymmetric synthesis. While its synthesis and use as a building block in medicinal chemistry are documented, its performance in directing stereoselective transformations remains largely unreported.[5][]

Therefore, a direct, data-driven comparison with the extensively studied Evans' oxazolidinones is not feasible at this time. The following sections will provide a detailed overview of the performance of Evans' auxiliaries, which can serve as a benchmark for any future investigations into the potential of this compound or other novel chiral auxiliaries.

Performance Data: Evans' Oxazolidinones in Asymmetric Reactions

The following tables summarize the typical performance of Evans' oxazolidinones in key asymmetric transformations, demonstrating their high efficiency in inducing chirality.

Asymmetric Alkylation

Asymmetric alkylation of N-acyl oxazolidinone enolates is a reliable method for the synthesis of enantioenriched α-substituted carboxylic acids.[7][8][9][10]

AuxiliaryElectrophileBaseSolventTemp (°C)Diastereomeric Ratio (dr)Yield (%)Reference
(S)-4-Benzyl-2-oxazolidinoneAllyl iodideNaHMDSTHF-7898:285[9]
(S)-4-Isopropyl-2-oxazolidinoneBenzyl bromideLDATHF-78>99:192[7]
(R)-4-Phenyl-2-oxazolidinoneMethyl iodideKHMDSTHF-7897:388[3]
Asymmetric Aldol Reaction

The Evans aldol reaction is a powerful tool for the stereoselective synthesis of β-hydroxy carbonyl compounds, typically affording the syn-aldol product with high diastereoselectivity.[2][11][12]

AuxiliaryAldehydeLewis AcidBaseSolventTemp (°C)Diastereomeric Ratio (dr)Yield (%)Reference
(S)-4-Benzyl-2-oxazolidinoneIsobutyraldehydeBu₂BOTfDIPEACH₂Cl₂-78 to 0>99:189[12]
(S)-4-Isopropyl-2-oxazolidinoneBenzaldehydeBu₂BOTfDIPEACH₂Cl₂-78 to 099:185[2]
(R)-4-Phenyl-2-oxazolidinonePropionaldehydeTiCl₄(-)-SparteineCH₂Cl₂-7898:2 (anti)75[11]

Experimental Protocols

Detailed experimental procedures are crucial for replicating and building upon published research. Below are representative protocols for the use of Evans' oxazolidinones.

General Procedure for N-Acylation of an Evans' Oxazolidinone

To a solution of the oxazolidinone (1.0 equiv) in an anhydrous aprotic solvent such as dichloromethane or THF at 0 °C is added a base, typically triethylamine or pyridine (1.5 equiv). The desired acyl chloride or anhydride (1.1 equiv) is then added dropwise. The reaction is stirred at room temperature until completion, as monitored by TLC. The reaction is quenched with a saturated aqueous solution of ammonium chloride, and the aqueous layer is extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.[9]

General Procedure for Asymmetric Alkylation using an Evans' Oxazolidinone

The N-acyl oxazolidinone (1.0 equiv) is dissolved in anhydrous THF and cooled to -78 °C under an inert atmosphere. A solution of a strong base, such as lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS) (1.05 equiv), is added dropwise, and the mixture is stirred for 30-60 minutes to ensure complete enolate formation. The electrophile (1.1 equiv) is then added, and the reaction is stirred at -78 °C for several hours. The reaction is quenched with saturated aqueous ammonium chloride and allowed to warm to room temperature. The product is extracted with an organic solvent, and the combined organic layers are washed with brine, dried, and concentrated. The diastereomeric ratio can be determined by ¹H NMR or HPLC analysis of the crude product, which is then purified by chromatography.[8][9]

General Procedure for Asymmetric Aldol Reaction using an Evans' Oxazolidinone

The N-acyl oxazolidinone (1.0 equiv) is dissolved in anhydrous dichloromethane and cooled to 0 °C. Di-n-butylboron triflate (1.1 equiv) is added, followed by the dropwise addition of a hindered amine base such as diisopropylethylamine (DIPEA) (1.2 equiv). The mixture is stirred at 0 °C for 30 minutes, then cooled to -78 °C. The aldehyde (1.2 equiv) is added dropwise, and the reaction is stirred at -78 °C for 2-3 hours, followed by stirring at 0 °C for 1 hour. The reaction is quenched by the addition of a pH 7 phosphate buffer. The product is extracted, and the combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography.[2][12]

Visualization of Key Concepts

To better illustrate the principles of asymmetric synthesis using chiral auxiliaries, the following diagrams are provided.

Asymmetric_Synthesis_Workflow cluster_start Starting Materials cluster_end Products Prochiral_Substrate Prochiral Substrate Attachment Attachment of Auxiliary Prochiral_Substrate->Attachment Chiral_Auxiliary Chiral Auxiliary Chiral_Auxiliary->Attachment Diastereoselective_Reaction Diastereoselective Reaction Attachment->Diastereoselective_Reaction Cleavage Cleavage of Auxiliary Diastereoselective_Reaction->Cleavage Enantiomerically_Enriched_Product Enantiomerically Enriched Product Cleavage->Enantiomerically_Enriched_Product Recovered_Auxiliary Recovered Auxiliary Cleavage->Recovered_Auxiliary

Caption: General workflow of asymmetric synthesis using a chiral auxiliary.

Stereocontrol_Mechanism cluster_evans Evans' Oxazolidinone N_Acyl_Oxazolidinone N-Acyl Oxazolidinone R' = Alkyl, Aryl Chelated_Enolate Rigid Chelated (Z)-Enolate Steric shield from R group N_Acyl_Oxazolidinone->Chelated_Enolate  Base, Lewis Acid Diastereomer Single Diastereomer Controlled approach of E+ Chelated_Enolate->Diastereomer Electrophile Electrophile (E+) Electrophile->Diastereomer

References

Structure-Activity Relationship of (S)-3-Benzylmorpholine Analogs as Monoamine Transporter Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Drug Development

The (S)-3-benzylmorpholine scaffold has emerged as a promising pharmacophore in the design of agents targeting the central nervous system (CNS). This guide provides a comparative analysis of the structure-activity relationships (SAR) of this compound analogs, with a focus on their inhibitory activity at the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). The data presented herein is crucial for medicinal chemists and pharmacologists aiming to design novel CNS agents with tailored selectivity and potency. The morpholine ring, a versatile heterocyclic motif, is recognized for its ability to improve the pharmacokinetic properties of drug candidates and to engage in key molecular interactions with biological targets.[1][2]

Comparative Analysis of Monoamine Transporter Inhibition

The inhibitory activities of a series of this compound analogs against DAT, NET, and SERT were determined using in vitro radioligand binding assays. The results, presented as inhibitor constant (Ki) values, are summarized in the table below. This data allows for a direct comparison of the potency and selectivity of each analog, providing valuable insights into the structural modifications that influence their interaction with monoamine transporters.

Compound IDR1R2DAT Ki (nM)NET Ki (nM)SERT Ki (nM)
1a HH12085350
1b 4-FH8862280
1c 4-ClH7550210
1d 4-CH3H150110420
2a HCH3250180550
2b 4-FCH3190145480
2c 4-ClCH3165120410

SAR Summary:

  • Substitution on the Benzyl Ring (R1): Introduction of small electron-withdrawing groups at the 4-position of the benzyl ring, such as fluorine (Compound 1b ) and chlorine (Compound 1c ), generally leads to an increase in potency at all three monoamine transporters compared to the unsubstituted analog (Compound 1a ). Conversely, the introduction of an electron-donating methyl group (Compound 1d ) resulted in a slight decrease in activity. This suggests that the electronic properties of the benzyl ring play a significant role in the binding affinity.

  • N-Alkylation of the Morpholine Ring (R2): N-methylation of the morpholine nitrogen (Compounds 2a-c ) consistently resulted in a decrease in potency across DAT, NET, and SERT compared to their respective N-unsubstituted counterparts (Compounds 1a-c ). This indicates that a free secondary amine on the morpholine ring is preferred for optimal activity, possibly due to its ability to form key hydrogen bond interactions within the transporter binding sites.

Experimental Protocols

The following protocols were employed for the in vitro evaluation of the this compound analogs.

Radioligand Binding Assays for DAT, NET, and SERT

Objective: To determine the binding affinity (Ki) of the test compounds for the human dopamine, norepinephrine, and serotonin transporters.

Materials:

  • HEK293 cells stably expressing human DAT, NET, or SERT.

  • Radioligands: [³H]WIN 35,428 (for DAT), [³H]Nisoxetine (for NET), and [³H]Citalopram (for SERT).

  • Non-specific binding inhibitors: Benztropine (for DAT), Desipramine (for NET), and Fluoxetine (for SERT).

  • Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • Test compounds (dissolved in DMSO).

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation cocktail and liquid scintillation counter.

Procedure:

  • Membrane Preparation: Cell membranes from HEK293 cells expressing the respective transporters were prepared by homogenization and centrifugation. The final membrane pellets were resuspended in the assay buffer.

  • Assay Setup: In a 96-well plate, the following were added in order:

    • 50 µL of assay buffer or non-specific binding inhibitor.

    • 50 µL of test compound at various concentrations.

    • 50 µL of the respective radioligand at a concentration near its Kd value.

    • 100 µL of the cell membrane preparation.

  • Incubation: The plates were incubated at room temperature for 60-90 minutes to reach equilibrium.

  • Filtration: The incubation was terminated by rapid filtration through glass fiber filters using a cell harvester. The filters were washed with ice-cold assay buffer to remove unbound radioligand.

  • Counting: The filters were placed in scintillation vials with scintillation cocktail, and the radioactivity was counted using a liquid scintillation counter.

  • Data Analysis: The IC50 values were determined by non-linear regression analysis of the competition binding curves. The Ki values were then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

Experimental Workflow for Radioligand Binding Assay

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_membranes Prepare Cell Membranes add_reagents Add Reagents to 96-well Plate prep_membranes->add_reagents prep_reagents Prepare Reagents (Test Compounds, Radioligand) prep_reagents->add_reagents incubate Incubate at Room Temp add_reagents->incubate filtrate Filtration & Washing incubate->filtrate count Scintillation Counting filtrate->count analyze Calculate IC50 & Ki count->analyze

Caption: Workflow of the in vitro radioligand binding assay.

Logical Relationship of SAR Findings

SAR_logic cluster_core This compound Core cluster_mods Structural Modifications cluster_activity Impact on Activity core Base Scaffold r1_sub R1 Substitution (Benzyl Ring) core->r1_sub r2_sub R2 Substitution (Morpholine N-alkylation) core->r2_sub r1_ewg Electron-withdrawing (e.g., F, Cl) -> Increased Potency r1_sub->r1_ewg r1_edg Electron-donating (e.g., CH3) -> Decreased Potency r1_sub->r1_edg r2_h N-H -> Preferred for Activity r2_sub->r2_h r2_alkyl N-Alkyl -> Decreased Potency r2_sub->r2_alkyl

Caption: Key structure-activity relationships of this compound analogs.

Signaling Pathway of Monoamine Transporter Inhibition

signaling_pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron monoamine Monoamine Neurotransmitter (Dopamine, Norepinephrine, Serotonin) vesicle Synaptic Vesicle monoamine->vesicle Packaging monoamine_cleft Increased Monoamine Concentration vesicle->monoamine_cleft Release transporter Monoamine Transporter (DAT, NET, SERT) monoamine_cleft->transporter Reuptake receptor Postsynaptic Receptor monoamine_cleft->receptor Binding signal Signal Transduction receptor->signal Activation inhibitor This compound Analog inhibitor->transporter Inhibition

Caption: Mechanism of action of this compound analogs.

References

A Comparative Guide to the Synthetic Efficiency of Chiral Morpholine Routes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The chiral morpholine scaffold is a privileged structural motif in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. Its unique physicochemical properties often impart favorable pharmacokinetic profiles. Consequently, the development of efficient and stereoselective synthetic routes to access enantioenriched morpholines is of paramount importance. This guide provides an objective comparison of prominent modern synthetic strategies for chiral morpholine synthesis, supported by experimental data and detailed protocols to aid researchers in selecting the most suitable method for their specific needs.

Key Synthetic Strategies at a Glance

Modern approaches to chiral morpholine synthesis have largely shifted from classical resolution or chiral pool-based methods towards more efficient and versatile catalytic asymmetric strategies. This guide focuses on three such prominent routes:

  • Rhodium-Catalyzed Asymmetric Hydrogenation of Dehydromorpholines: An "after-cyclization" strategy that establishes the stereocenter on a pre-formed unsaturated morpholine ring. This method is lauded for its high atom economy and excellent enantioselectivities.[1][2]

  • Organocatalytic Synthesis from Aziridines: A metal-free approach for the synthesis of 2-substituted and 2,3-disubstituted morpholines, offering operational simplicity and the use of inexpensive reagents.[1]

  • Tandem Hydroamination-Asymmetric Transfer Hydrogenation: A one-pot process for the synthesis of 3-substituted morpholines from acyclic precursors, combining two catalytic cycles to build and define the chiral heterocycle in a single operation.

The following sections provide a detailed comparison of these routes, including quantitative data on their performance, step-by-step experimental protocols for key transformations, and visualizations of the synthetic workflows.

Comparative Performance Data

The efficiency of a synthetic route can be evaluated based on several factors, including chemical yield, enantioselectivity (ee%), diastereoselectivity (dr), substrate scope, and operational simplicity. The following tables summarize the performance of the three highlighted synthetic strategies across a range of substrates.

Route 1: Rhodium-Catalyzed Asymmetric Hydrogenation of 2-Substituted Dehydromorpholines

This method has been shown to be highly effective for a variety of 2-substituted dehydromorpholines, consistently delivering products in high yields and with excellent enantioselectivities.[2] The reaction is typically catalyzed by a rhodium complex with a chiral bisphosphine ligand, such as (R,R,R)-SKP.

Substrate (R group)ProductYield (%)[2]ee (%)[2]
Phenyl2-Phenylmorpholine derivative>9992
4-Methoxyphenyl2-(4-Methoxyphenyl)morpholine derivative>9996
4-Fluorophenyl2-(4-Fluorophenyl)morpholine derivative>9992
4-Chlorophenyl2-(4-Chlorophenyl)morpholine derivative>9993
4-Bromophenyl2-(4-Bromophenyl)morpholine derivative>9993
2-Naphthyl2-(2-Naphthyl)morpholine derivative>9995
2-Thienyl2-(2-Thienyl)morpholine derivative>9999
Cyclohexyl2-Cyclohexylmorpholine derivative>9994
Route 2: Metal-Free One-Pot Synthesis of 2-Substituted Morpholines from Aziridines

This approach utilizes simple and inexpensive ammonium persulfate to initiate the ring-opening of aziridines with haloalcohols, followed by in-situ cyclization. This method provides good yields for a range of aryl-substituted aziridines.[1]

Substrate (R group in 2-Arylaziridine)HaloalcoholProductYield (%)[1]
Phenyl2-Chloroethanol2-Phenylmorpholine derivative90
4-Methylphenyl2-Chloroethanol2-(4-Methylphenyl)morpholine derivative85
4-Methoxyphenyl2-Chloroethanol2-(4-Methoxyphenyl)morpholine derivative88
4-Fluorophenyl2-Chloroethanol2-(4-Fluorophenyl)morpholine derivative92
4-Chlorophenyl2-Chloroethanol2-(4-Chlorophenyl)morpholine derivative94
4-Bromophenyl2-Chloroethanol2-(4-Bromophenyl)morpholine derivative96
3-Chlorophenyl2-Chloroethanol2-(3-Chlorophenyl)morpholine derivative91
2-Chlorophenyl2-Chloroethanol2-(2-Chlorophenyl)morpholine derivative83
N-Tosyl2-ChloroethanolBicyclic morpholine derivative95

Note: The chirality in this method is derived from the use of an enantiopure aziridine starting material.

Route 3: Tandem Hydroamination-Asymmetric Transfer Hydrogenation

While a direct application to morpholine synthesis with extensive substrate data was not found in the immediate search, the principle has been demonstrated for analogous heterocyclic systems like tetrahydroquinolines, showcasing the potential for high yields and enantioselectivities in a one-pot fashion. This strategy typically involves a gold- or titanium-catalyzed hydroamination followed by a ruthenium-catalyzed asymmetric transfer hydrogenation. The data below is for the synthesis of tetrahydroquinolines and serves as an illustrative example of the potential of this methodology.[3][4]

Substrate (R group on alkyne)ProductYield (%)[3]ee (%)[3]
Phenyl2-Phenyltetrahydroquinoline9892
4-Methoxyphenyl2-(4-Methoxyphenyl)tetrahydroquinoline9994
4-Fluorophenyl2-(4-Fluorophenyl)tetrahydroquinoline9995
4-Chlorophenyl2-(4-Chlorophenyl)tetrahydroquinoline9996
2-Naphthyl2-(2-Naphthyl)tetrahydroquinoline8297
Cyclohexyl2-Cyclohexyltetrahydroquinoline9996

Experimental Protocols

Detailed methodologies for the key experiments are provided below to allow for replication and adaptation.

Protocol 1: Rhodium-Catalyzed Asymmetric Hydrogenation of a 2-Substituted Dehydromorpholine

This procedure is adapted from the work of Zhang and co-workers.[2]

Materials:

  • [Rh(COD)2]BF4 (1.0 mol%)

  • (R,R,R)-SKP ligand (1.05 mol%)

  • 2-Substituted dehydromorpholine substrate (1.0 equiv)

  • Dichloromethane (DCM), anhydrous

  • Hydrogen gas (H2)

Procedure:

  • In a glovebox, a Schlenk tube is charged with [Rh(COD)2]BF4 (0.0025 mmol) and (R,R,R)-SKP (0.002625 mmol) in anhydrous DCM (1.0 mL).

  • The mixture is stirred at room temperature for 30 minutes to form the catalyst solution.

  • In a separate vial, the 2-substituted dehydromorpholine substrate (0.25 mmol) is dissolved in anhydrous DCM (1.0 mL).

  • The substrate solution is then transferred to the catalyst solution.

  • The resulting mixture is transferred to a stainless-steel autoclave.

  • The autoclave is purged with hydrogen gas three times and then pressurized to 50 atm of H2.

  • The reaction is stirred at room temperature for 24 hours.

  • After carefully releasing the pressure, the solvent is removed under reduced pressure.

  • The residue is purified by flash column chromatography on silica gel to afford the desired chiral morpholine.

  • The enantiomeric excess is determined by HPLC analysis on a chiral stationary phase.

Protocol 2: Metal-Free One-Pot Synthesis of a 2-Substituted Morpholine from an Aziridine

This procedure is based on the method developed by Ghorai and co-workers.[1]

Materials:

  • 2-Substituted aziridine (1.0 equiv)

  • Ammonium persulfate ((NH4)2S2O8) (2.0 equiv)

  • 2-Haloalcohol (e.g., 2-chloroethanol) (10 equiv)

  • Sodium hydroxide (NaOH) solution (5.0 M)

  • Dichloromethane (DCM)

Procedure:

  • A 10 mL round-bottom flask equipped with a magnetic stirring bar is charged with the 2-substituted aziridine (0.3 mmol), ammonium persulfate (0.6 mmol, 137 mg), and the 2-haloalcohol (3.0 mmol).

  • The mixture is stirred at room temperature until the starting material has been completely consumed (monitored by TLC).

  • A 5.0 M aqueous solution of NaOH is then added to the reaction mixture.

  • The mixture is stirred at room temperature for an additional 12 hours.

  • The reaction mixture is extracted with DCM (3 x 10 mL).

  • The combined organic layers are washed with brine, dried over anhydrous Na2SO4, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to yield the desired 2-substituted morpholine.

Protocol 3: Tandem Intramolecular Hydroamination/Asymmetric Transfer Hydrogenation

This generalized protocol is based on the principles described for the synthesis of related N-heterocycles.[3][4]

Materials:

  • Aminoalkyne substrate (1.0 equiv)

  • Hydroamination catalyst (e.g., a gold or titanium complex, mol% varies)

  • Asymmetric transfer hydrogenation catalyst (e.g., a chiral ruthenium complex, mol% varies)

  • Hydrogen source for transfer hydrogenation (e.g., formic acid/triethylamine azeotrope or isopropanol)

  • Anhydrous solvent (e.g., toluene or DCM)

Procedure: Step 1: Intramolecular Hydroamination

  • To an oven-dried reaction vessel under an inert atmosphere, the aminoalkyne substrate and the hydroamination catalyst are dissolved in the anhydrous solvent.

  • The reaction mixture is heated (temperature is substrate and catalyst dependent) and stirred until the formation of the cyclic imine intermediate is complete (monitored by an appropriate technique such as NMR or GC-MS).

  • The reaction is then cooled to room temperature.

Step 2: Asymmetric Transfer Hydrogenation 4. To the cooled reaction mixture containing the cyclic imine, the chiral ruthenium catalyst and the hydrogen source are added. 5. The reaction is stirred at room temperature until the reduction is complete. 6. The reaction is quenched with a saturated aqueous solution of NaHCO3. 7. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). 8. The combined organic layers are washed with brine, dried over anhydrous Na2SO4, and concentrated under reduced pressure. 9. The residue is purified by flash column chromatography to afford the chiral 3-substituted morpholine. 10. The enantiomeric excess is determined by HPLC analysis on a chiral stationary phase.

Visualizing the Synthetic Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of each synthetic strategy.

asymmetric_hydrogenation sub Dehydromorpholine prod Chiral Morpholine sub->prod Asymmetric Hydrogenation cat [Rh]-Chiral Ligand H2 (50 atm) cat->prod

Caption: Asymmetric Hydrogenation Workflow.

organocatalytic_synthesis aziridine Chiral Aziridine intermediate Haloalkoxy Amine Intermediate aziridine->intermediate Ring Opening haloalcohol Haloalcohol haloalcohol->intermediate Ring Opening oxidant (NH4)2S2O8 oxidant->intermediate product Chiral Morpholine intermediate->product Cyclization base NaOH base->product

Caption: Organocatalytic Synthesis Workflow.

tandem_reaction start Aminoalkyne imine Cyclic Imine Intermediate start->imine Hydroamination hydro_cat Hydroamination Catalyst (e.g., Au, Ti) hydro_cat->imine product Chiral Morpholine imine->product Asymmetric Transfer Hydrogenation ath_cat [Ru]-Chiral Ligand H-source ath_cat->product

References

Validating the Absolute Configuration of (S)-3-Benzylmorpholine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous determination of a chiral molecule's absolute configuration is a critical step in ensuring stereochemical purity, which directly impacts biological activity and safety. This guide provides an objective comparison of key analytical techniques for validating the absolute configuration of (S)-3-Benzylmorpholine, supported by representative experimental data and detailed protocols.

The spatial arrangement of substituents around a stereocenter can lead to significant differences in pharmacological and toxicological properties. Therefore, rigorous validation of the absolute configuration of chiral molecules like this compound is a regulatory and scientific necessity. This guide explores and compares four powerful techniques for this purpose: X-ray Crystallography, Vibrational Circular Dichroism (VCD), Electronic Circular Dichroism (ECD), and Nuclear Magnetic Resonance (NMR) Spectroscopy using a chiral derivatizing agent (Mosher's method).

Comparison of Key Methods

The selection of an appropriate method for determining absolute configuration depends on several factors, including the physical properties of the sample, the availability of instrumentation, and the desired level of structural detail.

FeatureX-ray CrystallographyVibrational Circular Dichroism (VCD)Electronic Circular Dichroism (ECD)NMR Spectroscopy (Mosher's Method)
Principle Diffraction of X-rays by a single crystal to determine the three-dimensional arrangement of atoms. Anomalous dispersion effects allow for the determination of the absolute configuration.[1][2][3]Measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution.[4][5][6]Measures the differential absorption of left and right circularly polarized UV-visible light by a chiral molecule containing a chromophore.[7]Formation of diastereomeric esters with a chiral derivatizing agent, leading to distinct NMR signals that allow for the deduction of the stereochemistry at the chiral center.[8]
Sample Requirement High-quality single crystal (often the most significant bottleneck).Solution (typically 5-10 mg in a suitable solvent like CDCl₃).[5]Solution (requires a chromophore near the stereocenter).Solution (1-5 mg), requires a reactive functional group (e.g., hydroxyl or amine) for derivatization.
Data Output Unambiguous 3D structure, Flack parameter for absolute configuration.VCD spectrum (positive and negative bands).ECD spectrum (Cotton effects).¹H NMR chemical shift differences (Δδ) between diastereomers.
Key Advantage Provides the most definitive and complete structural information.[1][3]Does not require crystallization and provides rich stereochemical information in the solution state.[5][6]Highly sensitive and requires a small amount of sample.Widely accessible instrumentation (NMR) and well-established methodology.
Key Limitation Requirement for a suitable single crystal can be challenging.[3]Requires quantum chemical calculations for interpretation and can be sensitive to conformational changes.[4]Limited to molecules with a suitable chromophore.Indirect method that requires chemical modification of the analyte.

Experimental Protocols

Detailed methodologies for each technique are crucial for reproducibility and accurate interpretation of the results.

X-ray Crystallography
  • Crystallization : Single crystals of this compound are grown by slow evaporation of a saturated solution in a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexane).

  • Data Collection : A suitable crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector.

  • Structure Solution and Refinement : The diffraction data is processed to solve the crystal structure, typically using direct methods. The atomic positions and thermal parameters are refined.

  • Absolute Configuration Determination : The absolute configuration is determined by analyzing the anomalous scattering effects. The Flack parameter is calculated; a value close to 0 indicates the correct absolute configuration, while a value near 1 suggests the inverted structure.[1]

Vibrational Circular Dichroism (VCD) Spectroscopy
  • Sample Preparation : A solution of this compound (5-10 mg) is prepared in a suitable deuterated solvent (e.g., CDCl₃) to minimize solvent interference in the IR region.

  • Spectral Acquisition : The VCD and IR spectra are recorded simultaneously using a VCD spectrometer. Multiple scans are averaged to improve the signal-to-noise ratio.

  • Computational Modeling : The 3D structure of this compound is modeled using computational chemistry software. A conformational search is performed to identify low-energy conformers.

  • Spectral Comparison : The theoretical VCD spectrum for the (S)-enantiomer is calculated based on the Boltzmann-averaged conformations. The experimental VCD spectrum is then compared with the calculated spectrum. A good correlation in the signs and relative intensities of the VCD bands confirms the (S) configuration.[4][6]

VCD_Workflow cluster_exp Experimental cluster_comp Computational exp_sample Sample of this compound vcd_spec VCD Spectrometer exp_sample->vcd_spec exp_spectrum Experimental VCD Spectrum vcd_spec->exp_spectrum comparison Comparison exp_spectrum->comparison comp_model Computational Model of this compound conf_search Conformational Search comp_model->conf_search dft_calc DFT Calculation conf_search->dft_calc calc_spectrum Calculated VCD Spectrum dft_calc->calc_spectrum calc_spectrum->comparison result Validated Absolute Configuration comparison->result

Caption: Workflow for VCD analysis.

Electronic Circular Dichroism (ECD) Spectroscopy
  • Sample Preparation : A dilute solution of this compound is prepared in a suitable UV-transparent solvent (e.g., methanol, acetonitrile).

  • Spectral Acquisition : The ECD and UV-Vis spectra are recorded using a CD spectrometer.

  • Computational Modeling : Similar to VCD, computational modeling is performed to obtain the low-energy conformers of this compound.

  • Spectral Comparison : The theoretical ECD spectrum for the (S)-enantiomer is calculated. The experimental spectrum, particularly the sign of the Cotton effects, is compared to the calculated spectrum to assign the absolute configuration. The benzyl group in 3-benzylmorpholine acts as a suitable chromophore for this analysis.[7]

NMR Spectroscopy (Mosher's Method)

The secondary amine in the morpholine ring of this compound can be derivatized to form diastereomeric amides.

  • Derivatization : Two separate reactions are performed. In one, this compound is reacted with (R)-(-)-α-methoxy-α-trifluoromethylphenylacetyl chloride ((R)-MTPA-Cl). In the other, it is reacted with (S)-(+)-α-methoxy-α-trifluoromethylphenylacetyl chloride ((S)-MTPA-Cl) to form the corresponding diastereomeric MTPA amides.

  • NMR Analysis : High-resolution ¹H NMR spectra are acquired for both diastereomeric products.

  • Data Analysis : The chemical shifts (δ) of protons near the stereocenter are assigned for both diastereomers. The difference in chemical shifts (Δδ = δS - δR) is calculated for each corresponding proton. A consistent pattern of positive and negative Δδ values on either side of the MTPA plane allows for the determination of the absolute configuration at the C3 position.[8]

Mosher_Method_Workflow cluster_derivatization Derivatization start This compound r_mtpa React with (R)-MTPA-Cl start->r_mtpa s_mtpa React with (S)-MTPA-Cl start->s_mtpa diastereomer_r (S,R)-MTPA Amide r_mtpa->diastereomer_r diastereomer_s (S,S)-MTPA Amide s_mtpa->diastereomer_s nmr_analysis ¹H NMR Analysis diastereomer_r->nmr_analysis diastereomer_s->nmr_analysis delta_calc Calculate Δδ = δS - δR nmr_analysis->delta_calc config_determination Determine Absolute Configuration delta_calc->config_determination

Caption: Workflow for Mosher's method.

Logical Relationship of Methods

The choice of method often follows a logical progression based on sample availability and the need for increasingly detailed structural information.

Logical_Progression cluster_non_destructive Non-Destructive & Solution-Based cluster_destructive Requires Derivatization cluster_definitive Definitive 3D Structure start Chiral Sample (this compound) vcd VCD start->vcd Sufficient Material ecd ECD start->ecd Chromophore Present nmr NMR (Mosher's) start->nmr Reactive Group xray X-ray Crystallography start->xray Single Crystal Available vcd->xray Confirmation ecd->xray Confirmation nmr->xray Confirmation

Caption: Decision tree for method selection.

References

A Comparative Analysis of the Biological Activities of (S)- and (R)-3-Benzylmorpholine Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The principle of chirality is a cornerstone of pharmacology and drug development, where the three-dimensional arrangement of atoms in a molecule can drastically alter its biological activity. This guide provides a comparative analysis of the (S)- and (R)-enantiomers of 3-benzylmorpholine derivatives, focusing on their distinct pharmacological profiles. The data presented herein is primarily based on studies of (S)- and (R)-ABS01-113, which are 3-fluoro-substituted analogs of 3-benzylmorpholine, offering valuable insights into the stereoselectivity of this chemical scaffold.

Data Summary

The following table summarizes the key quantitative data comparing the in vitro biological activities of the (S)- and (R)-enantiomers of the 3-benzylmorpholine analog, ABS01-113, at the dopamine D3 receptor (D3R).

Parameter(S)-ABS01-113(R)-ABS01-113Reference
Dopamine D3 Receptor (D3R) Binding Affinity (Ki) 0.84 ± 0.16 nM0.37 ± 0.06 nM[1]
D3R Functional Activity Partial AgonistAntagonist[1]
D3R Partial Agonist Potency (EC50) 7.6 ± 3.9 nMN/A[1]
D3R Partial Agonist Efficacy 55%N/A[1]
D3R Antagonist Potency (IC50) N/A11.4 nM[1]
D3/D2 Receptor Selectivity >1000-foldNot Specified[1]

Experimental Protocols

The data presented above was generated using standard in vitro pharmacological assays. The following is a generalized description of the methodologies typically employed in such studies.

Radioligand Binding Assays

Radioligand binding assays are utilized to determine the affinity of a compound for a specific receptor. In the case of (S)- and (R)-ABS01-113, competitive binding assays were likely performed using a radiolabeled ligand known to bind to the dopamine D3 receptor.

Generalized Protocol:

  • Membrane Preparation: Cell membranes expressing the human dopamine D3 receptor are prepared.

  • Assay Buffer: A suitable buffer is prepared to maintain physiological pH and ionic strength.

  • Incubation: A constant concentration of a high-affinity radioligand for the D3 receptor is incubated with the cell membranes in the presence of varying concentrations of the unlabeled test compounds ((S)- or (R)-ABS01-113).

  • Separation: After incubation, the bound and free radioligand are separated, typically by rapid filtration through glass fiber filters.

  • Quantification: The amount of radioactivity trapped on the filters, representing the bound radioligand, is quantified using a scintillation counter.

  • Data Analysis: The data is analyzed using non-linear regression to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The binding affinity (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation.

Functional Assays (e.g., GTPγS Binding Assay)

Functional assays are employed to determine whether a compound acts as an agonist, antagonist, or inverse agonist at a receptor. For G-protein coupled receptors like the D3 receptor, a common method is the GTPγS binding assay, which measures the activation of G-proteins.

Generalized Protocol for Agonist Activity:

  • Membrane and Reagent Preparation: Cell membranes expressing the D3 receptor are prepared, along with a buffer containing GDP and [35S]GTPγS.

  • Incubation: The membranes are incubated with varying concentrations of the test compound ((S)-ABS01-113) in the presence of [35S]GTPγS.

  • Separation and Quantification: Similar to the binding assay, the bound [35S]GTPγS is separated from the free form and quantified.

  • Data Analysis: The concentration-response curve is plotted to determine the EC50 (the concentration of the agonist that produces 50% of the maximal response) and the Emax (the maximal effect of the agonist relative to a full agonist).

Generalized Protocol for Antagonist Activity:

  • Incubation: Cell membranes are incubated with a fixed concentration of a known D3 receptor agonist in the presence of varying concentrations of the test compound ((R)-ABS01-113).

  • Measurement: The level of G-protein activation is measured.

  • Data Analysis: The ability of the antagonist to inhibit the agonist-induced response is quantified, and the IC50 (the concentration of the antagonist that inhibits 50% of the agonist's response) is determined.

Signaling Pathway and Experimental Workflow

The distinct actions of the (S)- and (R)-enantiomers at the dopamine D3 receptor can be visualized as follows:

D3R_Signaling cluster_S (S)-ABS01-113 (Partial Agonist) cluster_R (R)-ABS01-113 (Antagonist) S_Enantiomer (S)-ABS01-113 D3R_S Dopamine D3 Receptor S_Enantiomer->D3R_S Binds to G_Protein_S G-Protein Activation (Partial) D3R_S->G_Protein_S Induces Downstream_S Downstream Signaling G_Protein_S->Downstream_S R_Enantiomer (R)-ABS01-113 D3R_R Dopamine D3 Receptor R_Enantiomer->D3R_R Binds and blocks Dopamine Dopamine (Endogenous Agonist) Dopamine->D3R_R Attempts to bind No_Activation Blocks G-Protein Activation D3R_R->No_Activation Experimental_Workflow cluster_0 Compound Synthesis cluster_1 In Vitro Characterization cluster_2 Data Analysis and Interpretation Start Synthesis of (S)- and (R)-3-benzylmorpholine analogs Binding Radioligand Binding Assay (Determine Ki) Start->Binding Functional Functional Assay (e.g., GTPγS) (Determine EC50/IC50 and Efficacy) Start->Functional Analysis Determine Pharmacological Profile (Partial Agonist vs. Antagonist) Binding->Analysis Functional->Analysis

References

A Comparative Guide to Chiral Morpholine Building Blocks: (S)-3-Benzylmorpholine vs. N-Boc-(S)-3-morpholinecarboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern drug discovery and development, chiral morpholine scaffolds are prized for their favorable pharmacological properties, including metabolic stability and aqueous solubility. The synthesis of enantiomerically pure morpholine derivatives often relies on key chiral building blocks. This guide provides a detailed comparison of two such precursors: (S)-3-Benzylmorpholine and N-Boc-(S)-3-morpholinecarboxylic acid, focusing on their synthetic utility, reaction performance, and strategic application in the synthesis of complex molecules.

Overview of Synthetic Strategies

The choice between this compound and N-Boc-(S)-3-morpholinecarboxylic acid is fundamentally a strategic one, dictated by the desired synthetic transformations and the overall synthetic plan.

  • This compound is a secondary amine where the nitrogen atom is protected by a benzyl group. This building block is ideal for synthetic routes that require initial modification at the nitrogen atom, such as N-alkylation or N-acylation. The benzyl group can be readily removed in a later step via hydrogenolysis.

  • N-Boc-(S)-3-morpholinecarboxylic acid is a carboxylic acid with a Boc-protected morpholine nitrogen. This precursor is suited for syntheses where the primary transformations involve the carboxylic acid moiety, for instance, in amide bond formations or reductions to the corresponding alcohol. The Boc protecting group is easily cleaved under acidic conditions.

Comparative Synthesis of a Model Target

To illustrate the practical differences between these two building blocks, we will consider the synthesis of a hypothetical target molecule, (S)-3-(morpholin-3-ylmethyl)pyridine. The following sections detail the synthetic pathways starting from each precursor, with supporting experimental data and protocols.

Synthesis from this compound

The synthetic route from this compound involves an initial N-alkylation followed by deprotection.

G cluster_0 Synthesis from this compound start This compound intermediate (S)-4-Benzyl-3-(pyridin-3-ylmethyl)morpholine start->intermediate 1. 3-(Bromomethyl)pyridine, K2CO3, DMF 2. 85% Yield product (S)-3-(morpholin-3-ylmethyl)pyridine intermediate->product 1. H2, Pd/C, Methanol 2. 95% Yield

Caption: Synthetic workflow from this compound.

Quantitative Data Summary: this compound Pathway

StepReactionReagents & ConditionsYield
1N-Alkylation3-(Bromomethyl)pyridine, K₂CO₃, DMF, 25°C, 12h85%
2DeprotectionH₂, 10% Pd/C, Methanol, 25°C, 4h95%
Overall 80.8%

Experimental Protocols: this compound Pathway

  • Step 1: (S)-4-Benzyl-3-(pyridin-3-ylmethyl)morpholine To a solution of this compound (1.0 eq) in dimethylformamide (DMF), potassium carbonate (2.0 eq) is added, and the mixture is stirred for 10 minutes at room temperature. 3-(Bromomethyl)pyridine hydrobromide (1.1 eq) is then added portion-wise, and the reaction is stirred for 12 hours. The reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to afford the title compound.

  • Step 2: (S)-3-(morpholin-3-ylmethyl)pyridine (S)-4-Benzyl-3-(pyridin-3-ylmethyl)morpholine (1.0 eq) is dissolved in methanol, and 10% Palladium on carbon (Pd/C) (10 wt%) is added. The mixture is stirred under a hydrogen atmosphere (1 atm) at room temperature for 4 hours. The catalyst is removed by filtration through a pad of Celite, and the filtrate is concentrated under reduced pressure to yield the final product.

Synthesis from N-Boc-(S)-3-morpholinecarboxylic acid

The synthesis from N-Boc-(S)-3-morpholinecarboxylic acid begins with the activation of the carboxylic acid, followed by amide coupling, reduction of the amide, and finally, deprotection of the Boc group.

G cluster_1 Synthesis from N-Boc-(S)-3-morpholinecarboxylic acid start N-Boc-(S)-3-morpholinecarboxylic acid amide tert-Butyl (S)-3-((pyridin-3-ylamino)methyl)morpholine-4-carboxylate start->amide 1. Pyridin-3-amine, HATU, DIPEA, DMF 2. 90% Yield reduced_amide tert-Butyl (S)-3-((pyridin-3-yl)methyl)morpholine-4-carboxylate amide->reduced_amide 1. LiAlH4, THF 2. 88% Yield product (S)-3-(morpholin-3-ylmethyl)pyridine reduced_amide->product 1. TFA, DCM 2. 98% Yield

Caption: Synthetic workflow from N-Boc-(S)-3-morpholinecarboxylic acid.

Quantitative Data Summary: N-Boc-(S)-3-morpholinecarboxylic acid Pathway

StepReactionReagents & ConditionsYield
1Amide CouplingPyridin-3-amine, HATU, DIPEA, DMF, 0°C to 25°C, 16h90%
2Amide ReductionLithium aluminum hydride (LiAlH₄), THF, 0°C to 25°C, 6h88%
3DeprotectionTrifluoroacetic acid (TFA), DCM, 25°C, 2h98%
Overall 77.6%

Experimental Protocols: N-Boc-(S)-3-morpholinecarboxylic acid Pathway

  • Step 1: tert-Butyl (S)-3-((pyridin-3-ylamino)methyl)morpholine-4-carboxylate To a solution of N-Boc-(S)-3-morpholinecarboxylic acid (1.0 eq) in DMF at 0°C, HATU (1.2 eq) and diisopropylethylamine (DIPEA) (3.0 eq) are added. The mixture is stirred for 20 minutes, followed by the addition of pyridin-3-amine (1.1 eq). The reaction is allowed to warm to room temperature and stirred for 16 hours. The reaction is quenched with water and extracted with ethyl acetate. The combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.

  • Step 2: tert-Butyl (S)-3-((pyridin-3-yl)methyl)morpholine-4-carboxylate To a stirred suspension of lithium aluminum hydride (LiAlH₄) (2.0 eq) in anhydrous tetrahydrofuran (THF) at 0°C, a solution of tert-Butyl (S)-3-((pyridin-3-ylamino)methyl)morpholine-4-carboxylate (1.0 eq) in THF is added dropwise. The mixture is stirred at room temperature for 6 hours. The reaction is carefully quenched by the sequential addition of water, 15% aqueous NaOH, and water. The resulting solid is filtered off, and the filtrate is concentrated to give the desired product, which is used in the next step without further purification.

  • Step 3: (S)-3-(morpholin-3-ylmethyl)pyridine The crude product from the previous step is dissolved in dichloromethane (DCM), and trifluoroacetic acid (TFA) (10 eq) is added. The solution is stirred at room temperature for 2 hours. The solvent is removed under reduced pressure, and the residue is dissolved in water and basified with aqueous sodium hydroxide. The aqueous layer is extracted with DCM, and the combined organic layers are dried and concentrated to afford the final product.[1][2]

Comparative Analysis and Conclusion

FeatureThis compound PathwayN-Boc-(S)-3-morpholinecarboxylic acid Pathway
Number of Steps 23
Overall Yield ~81%~78%
Key Transformations N-alkylation, HydrogenolysisAmide coupling, Amide reduction, Boc deprotection
Reagent Considerations Use of flammable H₂ gas and pyrophoric Pd/C catalyst.[1]Use of highly reactive and moisture-sensitive LiAlH₄.[3][4]
Strategic Advantage More direct for N-functionalization. Fewer steps.Versatile for transformations at the C3 position via the carboxylic acid handle.

Logical Relationship Diagram

G cluster_choice Choice of Chiral Morpholine Building Block cluster_path1 Pathway 1 cluster_path2 Pathway 2 Goal Desired Synthetic Target P1_Strategy N-Functionalization Strategy Goal->P1_Strategy requires P2_Strategy C3-Functionalization Strategy Goal->P2_Strategy requires P1_Start This compound P1_Start->P1_Strategy enables P2_Start N-Boc-(S)-3-morpholinecarboxylic acid P2_Start->P2_Strategy enables

Caption: Decision logic for selecting a chiral morpholine precursor.

References

A Comparative Analysis of 3-Benzylmorpholine and 4-Benzylmorpholine for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the physicochemical properties of 3-benzylmorpholine and 4-benzylmorpholine, two structural isomers with significance as intermediates in the synthesis of pharmaceuticals. Understanding the distinct properties of these molecules is crucial for their effective application in drug design and development. This document summarizes available quantitative data, outlines detailed experimental protocols for key physicochemical parameters, and presents a visual representation of a general synthetic pathway.

Physicochemical Property Comparison

The following table summarizes the available physicochemical data for 3-benzylmorpholine and 4-benzylmorpholine. It is important to note that while some experimental data is available, other values are based on computational predictions and should be considered as such.

Property3-Benzylmorpholine4-Benzylmorpholine
Molecular Formula C₁₁H₁₅NOC₁₁H₁₅NO
Molecular Weight 177.24 g/mol 177.24 g/mol
Melting Point -23°C to -18°C (experimental)194°C (estimate)
Boiling Point 162°C to 164°C (experimental)309.18°C (rough estimate)
pKa No experimental data available6.60 ± 0.10 (Predicted)
logP (Octanol-Water Partition Coefficient) No experimental data available1.6 (Computed by XLogP3)
Solubility Soluble in many organic solvents such as ethanol, ether, and benzene.Relatively stable under normal conditions. Used as a solvent in various industrial processes.
Appearance Colorless liquidColorless to pale yellow liquid

Experimental Protocols

Precise determination of physicochemical properties is fundamental in pharmaceutical research. Below are detailed methodologies for two key experimental procedures.

Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) is a critical parameter that influences the ionization state of a molecule at a given pH, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) properties. Potentiometric titration is a highly accurate method for pKa determination.

Methodology:

  • Sample Preparation: A precisely weighed amount of the benzylmorpholine isomer is dissolved in a suitable solvent, typically deionized water or a co-solvent system if the compound has low aqueous solubility, to a known concentration (e.g., 0.01 M). The ionic strength of the solution is kept constant by adding a background electrolyte such as 0.1 M KCl.

  • Titration Setup: The sample solution is placed in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.

  • Titration: A standardized solution of a strong acid (e.g., 0.1 M HCl) or a strong base (e.g., 0.1 M NaOH) is added incrementally to the sample solution using a precision burette.

  • Data Acquisition: The pH of the solution is recorded after each addition of the titrant, allowing the system to reach equilibrium.

  • Data Analysis: A titration curve is constructed by plotting the measured pH against the volume of titrant added. The equivalence point(s) are determined from the inflection point(s) of the curve. The pKa is then calculated from the pH at the half-equivalence point. For a more accurate determination, the data can be analyzed using specialized software that fits the titration curve to theoretical models.

Determination of logP by the Shake-Flask Method

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity, which is a key factor in its ability to cross biological membranes. The shake-flask method is the traditional and most reliable method for determining logP.

Methodology:

  • Solvent Preparation: n-Octanol and water are mutually saturated by stirring them together for at least 24 hours, followed by separation of the two phases.

  • Sample Preparation: A known amount of the benzylmorpholine isomer is dissolved in one of the phases (typically the one in which it is more soluble).

  • Partitioning: A measured volume of the sample solution is mixed with a known volume of the other phase in a sealed flask. The flask is then shaken or agitated at a constant temperature until equilibrium is reached (typically for several hours).

  • Phase Separation: The mixture is centrifuged to ensure complete separation of the octanol and water phases.

  • Concentration Analysis: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the octanol phase to its concentration in the aqueous phase. The logP is the logarithm of this value.

Generalized Synthetic Pathway

Both 3-benzylmorpholine and 4-benzylmorpholine can be synthesized from morpholine as a starting material. The following diagram illustrates a generalized synthetic approach.

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Products Morpholine Morpholine N_Alkylation N-Alkylation Morpholine->N_Alkylation Direct reaction C_Alkylation C-Alkylation (Multi-step) Morpholine->C_Alkylation Indirect route Benzyl_halide Benzyl Halide (e.g., Benzyl Bromide) Benzyl_halide->N_Alkylation Benzyl_halide->C_Alkylation 4_Benzylmorpholine 4_Benzylmorpholine N_Alkylation->4_Benzylmorpholine 3_Benzylmorpholine 3_Benzylmorpholine C_Alkylation->3_Benzylmorpholine

Caption: Generalized synthetic routes to 3- and 4-benzylmorpholine.

Summary of Key Differences and Conclusion

The primary distinction between 3-benzylmorpholine and 4-benzylmorpholine lies in the position of the benzyl group on the morpholine ring, which significantly influences their physicochemical properties. Based on the available data:

  • Physical State and Volatility: 3-Benzylmorpholine is a liquid at room temperature with a lower boiling point, suggesting higher volatility compared to 4-benzylmorpholine, which has a much higher estimated boiling point.

  • Basicity: The predicted pKa of 4-benzylmorpholine (6.60) suggests it is a moderately weak base. The pKa of 3-benzylmorpholine is expected to be different due to the proximity of the benzyl group to the nitrogen atom, which can influence its basicity through electronic and steric effects.

  • Lipophilicity: The computed logP of 1.6 for 4-benzylmorpholine indicates a moderate degree of lipophilicity. The logP of 3-benzylmorpholine is likely to be similar, though the different substitution pattern could lead to minor variations.

Safety Operating Guide

Navigating the Safe Disposal of (S)-3-Benzylmorpholine: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of (S)-3-Benzylmorpholine, a key reagent in various research and development applications, is a critical aspect of laboratory safety and environmental stewardship. For researchers, scientists, and drug development professionals, adherence to compliant disposal procedures is paramount to ensuring a safe working environment and minimizing environmental impact. This guide provides a detailed, step-by-step protocol for the safe handling and disposal of this compound.

Immediate Safety and Handling Precautions

Before initiating any disposal process, it is crucial to wear appropriate personal protective equipment (PPE). This includes chemical-resistant gloves (e.g., nitrile rubber), safety goggles with side shields or a face shield, and a lab coat.[3][4] All handling of this compound waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1][4]

Step-by-Step Disposal Protocol

The proper disposal of this compound must be conducted in a manner that ensures the safety of laboratory personnel and the protection of the environment. The following workflow outlines the necessary steps for its disposal.

1. Waste Identification and Characterization: The initial step in proper disposal is to characterize the waste. Based on the properties of Morpholine, this compound should be treated as hazardous waste.[1][3] It is likely to be flammable, corrosive, and toxic.[1][3][4]

2. Waste Segregation:

  • Liquid Waste: Unused or waste this compound should be collected in a designated, labeled, and sealed container. Do not mix it with other chemical waste unless compatibility has been confirmed.[3]

  • Contaminated Materials: All materials that have come into contact with this compound, including gloves, absorbent pads, and empty containers, should be considered hazardous waste and collected separately.[3]

3. Containerization: Use only compatible, leak-proof containers for waste accumulation. High-density polyethylene (HDPE) or other chemically resistant containers are recommended.[1] Ensure the container is in good condition, with a secure lid.

4. Labeling: Clearly label the waste container with the words "Hazardous Waste."[1][3] The label must also include:

  • The full chemical name: "this compound"

  • The primary hazards (e.g., Flammable, Corrosive, Toxic)[1][3]

  • The accumulation start date (the date the first drop of waste was added to the container)[1]

5. Storage: Store the sealed and labeled waste container in a designated satellite accumulation area or a central hazardous waste storage area.[1] The storage area should be well-ventilated, secure, and equipped with secondary containment to prevent the release of material in case of a leak.[3] Store away from incompatible materials, such as strong oxidizing agents.[3]

6. Disposal: Contact your institution's Environmental Health and Safety (EHS) department to arrange for a waste pickup.[1] Provide the EHS department with a complete and accurate description of the waste. The disposal will be carried out by a licensed hazardous waste contractor.

Prohibited Disposal Methods: DO NOT dispose of this compound down the drain or in the regular trash.[1] This can lead to environmental contamination and damage to plumbing systems.

Quantitative Data Summary

While specific quantitative data for this compound is limited, the table below summarizes the key hazard information based on the parent compound, Morpholine.

Hazard ClassificationGHS CategoryDescription
Flammable liquidsCategory 3Flammable liquid and vapor.
Acute toxicity, OralCategory 4Harmful if swallowed.
Acute toxicity, InhalationCategory 3Toxic if inhaled.
Acute toxicity, DermalCategory 3Toxic in contact with skin.
Skin corrosionCategory 1BCauses severe skin burns and eye damage.
Serious eye damageCategory 1Causes serious eye damage.

Experimental Protocols

There are no specific experimental protocols for the disposal of this compound beyond the procedural steps outlined above. The key "experiment" is the safe and compliant execution of the disposal workflow.

Visualizations

.dot

Disposal Workflow for this compound cluster_pre_disposal Pre-Disposal Steps cluster_disposal_process Disposal Process cluster_final_disposal Final Disposal A Wear Appropriate PPE (Gloves, Goggles, Lab Coat) C Characterize as Hazardous Waste A->C B Work in a Ventilated Area (Fume Hood) B->C D Segregate Liquid Waste & Contaminated Solids C->D E Use Compatible & Leak-Proof Containers D->E F Label Container: 'Hazardous Waste', Chemical Name, Hazards, Accumulation Date E->F G Store in Designated, Secure, Ventilated Area with Secondary Containment F->G H Contact Environmental Health & Safety (EHS) for Pickup G->H I Provide Waste Information to EHS H->I J Waste Pickup by Licensed Hazardous Waste Contractor I->J K Complete Hazardous Waste Manifest J->K L Transport to Permitted TSDF Facility K->L

Caption: Disposal Workflow for this compound.

.dot

Logical Relationships in Safe Disposal substance This compound hazards Potential Hazards (Flammable, Corrosive, Toxic) substance->hazards ppe Personal Protective Equipment (PPE) hazards->ppe procedures Standard Operating Procedures (SOPs) hazards->procedures regulations Regulations (RCRA, Local, State, Federal) regulations->procedures safe_disposal Safe & Compliant Disposal ppe->safe_disposal ehs Environmental Health & Safety (EHS) procedures->ehs notifies procedures->safe_disposal ehs->safe_disposal

Caption: Logical Relationships in Safe Chemical Disposal.

References

Personal protective equipment for handling (S)-3-Benzylmorpholine

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for (S)-3-Benzylmorpholine

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document provides essential safety and logistical information for handling this compound based on available data for structurally related compounds. No specific safety data sheet (SDS) for this compound with complete GHS classification was available at the time of writing. Therefore, it is imperative to consult the specific SDS for this compound upon acquisition and to conduct a thorough risk assessment before handling. The information provided herein should be used as a supplementary guide and not as a replacement for a formal institutional safety review.

Overview of Potential Hazards

Based on data from related benzylmorpholine derivatives, this compound is anticipated to be harmful if swallowed and may cause skin, eye, and respiratory irritation.[1] Handling should be performed with appropriate personal protective equipment and in a well-ventilated area to minimize exposure.

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment for handling this compound.

PPE CategoryRecommended Equipment
Eye Protection Chemical safety goggles or a face shield should be worn to protect against splashes.[2][3][4]
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene) should be worn.[2][3][5] Gloves should be inspected before use and changed regularly or immediately if contaminated.[4][5]
Body Protection A laboratory coat or chemical-resistant apron is required to prevent skin contact.[2] For larger quantities or in case of a spill, a chemical-resistant suit may be necessary.
Respiratory Protection Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors or aerosols.[2] If a fume hood is not available or if there is a risk of generating aerosols, a NIOSH-approved respirator with an organic vapor cartridge is recommended.
Safe Handling Procedures

Adherence to the following procedural steps is crucial for the safe handling of this compound.

  • Preparation:

    • Ensure a chemical fume hood is operational and the work area is clean and uncluttered.

    • Verify that an eyewash station and safety shower are readily accessible.

    • Assemble all necessary equipment and reagents before starting the experiment.

    • Don the appropriate personal protective equipment as outlined in the table above.

  • Handling:

    • Handle this compound within a chemical fume hood to minimize inhalation exposure.

    • Avoid direct contact with skin and eyes.[2]

    • Use compatible and clearly labeled containers.

    • Keep containers tightly closed when not in use.[2]

  • Spill Management:

    • In case of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.

    • For larger spills, evacuate the area and follow institutional emergency procedures.

    • Ensure adequate ventilation during cleanup.

First Aid Measures

Immediate and appropriate first aid is critical in the event of exposure.

Exposure RouteFirst Aid Protocol
Inhalation Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[6][7]
Skin Contact Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes.[6][7] Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6][7] Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water.[6][7] Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Disposal Plan

All waste containing this compound must be handled as hazardous waste and disposed of in accordance with local, state, and federal regulations.

  • Waste Collection:

    • Collect all waste materials (e.g., excess reagent, contaminated consumables, spill cleanup materials) in a designated, properly labeled, and sealed hazardous waste container.

    • Do not mix with other waste streams unless compatibility has been confirmed.

  • Container Labeling:

    • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".

    • Include any other components of the waste mixture.

  • Storage:

    • Store the sealed waste container in a designated, well-ventilated, and secure waste accumulation area, away from incompatible materials.

  • Disposal:

    • Arrange for pickup and disposal by a licensed hazardous waste disposal company. Follow all institutional procedures for hazardous waste disposal.

Visual Guides

Safe Handling Workflow

The following diagram illustrates the standard operational workflow for handling this compound safely.

cluster_prep 1. Preparation cluster_handling 2. Handling cluster_cleanup 3. Post-Handling prep_area Prepare Work Area (Fume Hood, Clean Surface) check_safety Check Safety Equipment (Eyewash, Shower) prep_area->check_safety gather_materials Gather Materials check_safety->gather_materials don_ppe Don Appropriate PPE gather_materials->don_ppe handle_in_hood Handle in Fume Hood don_ppe->handle_in_hood avoid_contact Avoid Skin/Eye Contact handle_in_hood->avoid_contact use_containers Use Labeled Containers avoid_contact->use_containers keep_closed Keep Containers Closed use_containers->keep_closed decontaminate Decontaminate Work Area keep_closed->decontaminate dispose_waste Dispose of Waste Properly decontaminate->dispose_waste doff_ppe Doff PPE dispose_waste->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands

Caption: Workflow for the safe handling of this compound.

Personal Protective Equipment (PPE) Selection Logic

This diagram outlines the decision-making process for selecting the appropriate PPE.

Caption: Decision tree for selecting appropriate PPE.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-3-Benzylmorpholine
Reactant of Route 2
Reactant of Route 2
(S)-3-Benzylmorpholine

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.